molecular formula C7H12INO B7922175 1-(4-Iodo-piperidin-1-yl)-ethanone

1-(4-Iodo-piperidin-1-yl)-ethanone

Cat. No.: B7922175
M. Wt: 253.08 g/mol
InChI Key: SLCZXXFSGZAPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Iodo-piperidin-1-yl)-ethanone is a chemical compound with the molecular formula C7H12INO and a molecular weight of 253.08 g/mol, based on data from highly similar iodo-substituted piperidine compounds . This specialty chemical is designed for research and development applications only. It serves as a versatile building block in organic synthesis and medicinal chemistry. The structure features both an acetamide group and an iodine atom on a piperidine ring, making it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of potential pharmacologically active compounds . The iodine moiety is an excellent functional handle for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira), which are fundamental in drug discovery efforts. Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use. Researchers should consult the safety data sheet (SDS) before use and handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting. Specific storage conditions may recommend keeping the product in a dark place, sealed in a dry environment, and at cool temperatures (e.g., 2-8°C) to ensure stability . Note: The information provided is based on the analysis of structurally similar compounds. The specifications and data for this exact compound should be confirmed upon procurement.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-iodopiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12INO/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCZXXFSGZAPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(4-Iodo-piperidin-1-yl)-ethanone: Structural Profiling, Synthesis, and Applications in Pharmacological Scaffolding

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

In modern drug development, the piperidine ring is one of the most frequently utilized nitrogenous heterocycles, serving as the core scaffold for numerous active pharmaceutical ingredients (APIs), including acetylcholinesterase inhibitors (e.g., donepezil) and various monoamine transporter ligands. 1-(4-Iodo-piperidin-1-yl)-ethanone (commonly referred to as 1-acetyl-4-iodopiperidine) is a highly versatile, electrophilic building block designed specifically for the late-stage functionalization of these piperidine frameworks.

The strategic inclusion of the N-acetyl group serves a dual purpose: it acts as a robust protecting group that withstands harsh radical and transition-metal-catalyzed conditions, while also modulating the conformational flexibility of the piperidine ring. Concurrently, the iodine atom at the C4 position provides an exceptional leaving group, making this compound a premier substrate for nucleophilic displacements and transition-metal-catalyzed cross-coupling reactions (such as Ullmann, Suzuki, and Negishi couplings) to generate 4-arylpiperidine moieties[1].

Physicochemical & Spectroscopic Profile

Understanding the physical and spectral characteristics of 1-(4-Iodo-piperidin-1-yl)-ethanone is critical for in-process monitoring and quality control during multi-step API synthesis. The quantitative data, derived from validated patent literature, is summarized below[1][2].

Property / ParameterValue / Description
Chemical Name 1-(4-Iodo-piperidin-1-yl)-ethanone
Synonyms 1-acetyl-4-iodopiperidine; N-acetyl-4-iodopiperidine
Molecular Formula C₇H₁₂INO
Molecular Weight 253.08 g/mol
Appearance Pale yellow to off-white solid/oil (depending on purity/temp)
¹H NMR (CDCl₃, δ ppm) 4.48 (dddd, J=6, 6, 6, 6 Hz, 1H), 3.72 (m, 1H), 3.55 (m, 1H), 3.49 (ddd, J=12, 6, 6 Hz, 1H), 3.36 (ddd, J=12, 6, 6 Hz, 1H), 2.07 (s, 3H), 2.02 (m, 4H)
¹³C NMR (CDCl₃, δ ppm) 169.0 (C=O), 46.5, 41.2, 35.8, 34.1, 28.5, 21.4

Mechanistic Synthesis Pathways

Historically, the conversion of carboxylic acids to their corresponding iodides relied on the Barton iodo-de-carboxylation procedure. However, the Barton method generates toxic thiopyridine by-products and requires highly specific conditions[3]. Alternatively, the use of iodine with dibenzoyl peroxide poses significant explosive risks at scale.

To circumvent these issues, modern synthesis of 1-(4-Iodo-piperidin-1-yl)-ethanone relies on a highly efficient, radical-mediated iodo-de-carboxylation using stable N-iodoamides (such as 1-iodo-3,5,5-trimethylhydantoin[1-ITMH] or 1,3-diiodo-5,5-dimethylhydantoin [DIH])[4][5]. This approach provides a self-validating system: the water-soluble amide co-product is easily separated from the lipophilic organic iodide via simple aqueous workup, ensuring high purity without the need for complex chromatography.

Experimental Protocol: Radical Iodo-de-carboxylation

The following methodology details the synthesis of 1-acetyl-4-iodopiperidine optimized for high atom-economy and safety[4].

Reagents & Equipment:

  • Substrate: 1-acetylpiperidine-4-carboxylic acid (1.0 mmol, 0.17 g)

  • Iodinating Agent: 1-iodo-3,5,5-trimethylhydantoin (1-ITMH) (1.25 mmol, 0.34 g)

  • Solvent: Dichloromethane (DCM) (5 mL)

  • Apparatus: Round-bottom flask equipped with a reflux condenser and a tungsten lamp (for radical initiation).

Step-by-Step Workflow:

  • Initiation: Charge a dry round-bottom flask with 1-acetylpiperidine-4-carboxylic acid, 1-ITMH, and DCM.

  • Propagation: Irradiate the stirring mixture with a tungsten lamp while heating to reflux. The electromagnetic radiation homolytically cleaves the N-I bond of the hydantoin, generating an iodine radical that initiates the decarboxylation of the acid, followed by rapid iodine trapping at the C4 position.

  • Reaction Monitoring: Maintain reflux for exactly 2 hours. The reaction is self-indicating to some extent, but completion should be verified via TLC or LC-MS.

  • Quenching: Remove the solvent in vacuo. Treat the crude residue with 5 mL of 1 M aqueous Na₂SO₃ to reduce any unreacted electrophilic iodine species.

  • Phase Separation: Extract the aqueous layer with fresh DCM. The water-soluble hydantoin by-product remains in the aqueous phase, validating the purification strategy.

  • Isolation: Wash the combined organic extracts once more with 1 M aq Na₂SO₃, dry over anhydrous Na₂SO₄, and filter through a short pad of neutral alumina to remove trace polar impurities.

  • Yield: Concentrate in vacuo to yield 1-acetyl-4-iodopiperidine (approx. 46-50% yield of highly pure product).

SynthesisWorkflow A 1-Acetylpiperidine- 4-carboxylic acid C Tungsten Lamp Irradiation (Reflux) A->C B 1-ITMH (N-Iodoamide) Iodine Source B->C D Radical Decarboxylation (- CO2) C->D E 1-(4-Iodo-piperidin-1-yl)-ethanone (Target Iodide) D->E F Aqueous Na2SO3 Workup E->F

Caption: Radical-mediated iodo-de-carboxylation workflow for synthesizing 1-acetyl-4-iodopiperidine.

Applications in Transition-Metal Catalysis

The primary utility of 1-(4-Iodo-piperidin-1-yl)-ethanone lies in its reactivity as an electrophile in cross-coupling reactions. Aromatic and aliphatic iodides possess significantly higher reactivity than their chloride or bromide counterparts due to the weaker C-I bond and the high polarizability of the iodine atom[6].

Cross-Coupling Dynamics

In the synthesis of 4-arylpiperidine pharmacophores, 1-(4-Iodo-piperidin-1-yl)-ethanone is typically subjected to Negishi coupling (using arylzinc reagents) or Suzuki-Miyaura coupling (using arylboronic acids under specific alkyl-halide optimized conditions).

  • Causality of Catalyst Choice: Because secondary alkyl iodides are prone to β-hydride elimination (which would yield an undesired alkene), specialized palladium or nickel catalysts with bulky, electron-rich ligands (e.g., dtbpf or specific N-heterocyclic carbenes) are required to accelerate the reductive elimination step over the β-hydride elimination pathway.

  • Ullmann Condensation: The compound can also be utilized in Ullmann-type condensations to form C-N or C-O bonds, though its primary value remains in C-C bond formation for structural scaffolding[7].

CrossCoupling A 1-(4-Iodo-piperidin-1-yl)-ethanone (Electrophile) D Oxidative Addition & Transmetalation A->D B Organometallic Reagent (Ar-ZnX or Ar-B(OH)2) B->D C Pd/Ni Catalyst + Bulky Ligands C->D Catalyzes E Reductive Elimination (Avoids β-hydride elimination) D->E F 4-Arylpiperidine Derivative (API Scaffold) E->F

Caption: Transition-metal-catalyzed cross-coupling pathway of 1-acetyl-4-iodopiperidine avoiding β-hydride elimination.

Conclusion

1-(4-Iodo-piperidin-1-yl)-ethanone is a highly specialized, synthetically valuable intermediate. By utilizing advanced N-iodoamide-driven radical decarboxylation, researchers can synthesize this compound with high atom economy and safety, bypassing the hazards of traditional iodination methods. Its structural profile—combining a stabilizing N-acetyl group with a highly reactive C4-iodine—makes it an indispensable tool for the late-stage construction of complex 4-arylpiperidine therapeutics.

References

  • European Patent Office. (2018). PROCESS FOR THE PREPARATION OF N-IODOAMIDES (EP 3066081 B1). Retrieved from [Link]

  • United States Patent and Trademark Office. (2014). Process for the preparation of iodides (US8822516B2).
  • Japan Patent Office. (2013). Process for the preparation of iodide (JP2013533231A).
  • Academia.edu. (n.d.). Process for the preparation of iodides (PDF). Retrieved from [Link]

Sources

Synthesis, Characterization, and Applications of 1-(4-Iodopiperidin-1-yl)ethan-1-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The piperidine ring is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous central nervous system (CNS) therapeutics, antihistamines, and analgesics. Within this class of compounds, 1-(4-iodopiperidin-1-yl)ethan-1-one (commonly referred to as 1-acetyl-4-iodopiperidine) is a highly valuable synthetic intermediate. It is primarily utilized in the construction of 4-arylpiperidine pharmacophores via transition-metal-catalyzed cross-coupling reactions.

While the specific Chemical Abstracts Service (CAS) Registry Number for 1-(4-iodopiperidin-1-yl)ethan-1-one is not universally indexed in public-domain chemical databases (unlike its N-Boc analog, CAS 280111-54-0), its structural identity is unambiguously defined by its IUPAC nomenclature and thoroughly documented in chemical synthesis patent literature .

Structural Biology & Mechanistic Causality

The architectural design of 1-(4-iodopiperidin-1-yl)ethan-1-one is highly deliberate, combining a protecting group strategy with a reactive halide center:

  • The N-Acetyl Group (1-Position): The acetyl moiety serves as an electron-withdrawing protecting group. By delocalizing the lone pair of electrons on the piperidine nitrogen, it significantly reduces the basicity and nucleophilicity of the amine. This causality prevents unwanted side reactions—such as amine oxidation, competitive coordination to metal catalysts, or self-quaternization—during downstream cross-coupling procedures.

  • The Iodine Atom (4-Position): Iodine is a highly polarizable, excellent leaving group. As a secondary alkyl iodide, the 4-position is highly susceptible to both radical formation and oxidative addition by Palladium(0) or Nickel(0) catalysts. This makes the molecule a prime candidate for Suzuki-Miyaura or Negishi cross-coupling reactions to generate sp2

    sp3 carbon-carbon bonds.

Mechanism N1 N-Iodoamide (Light Activation) N2 Iodine Radical (I•) + Amidyl Radical N1->N2 N3 Carboxylate Abstraction Forms Carboxyl Radical N2->N3 N4 Decarboxylation (-CO2) Forms Alkyl Radical N3->N4 N5 Iodine Transfer Yields Alkyl Iodide N4->N5

Radical chain mechanism illustrating the causality of photochemically induced iodination.

Quantitative Data & Characterization

The physical and spectral properties of 1-(4-iodopiperidin-1-yl)ethan-1-one are critical for validating its successful synthesis. The quantitative data summarized below is derived from validated patent literature .

Table 1: Chemical Identity & Properties
ParameterValue
IUPAC Name 1-(4-iodopiperidin-1-yl)ethan-1-one
Common Synonyms 1-acetyl-4-iodopiperidine, N-acetyl-4-iodopiperidine
Molecular Formula C₇H₁₂INO
Molecular Weight 253.08 g/mol
Target Pharmacophore 4-Arylpiperidine precursor
Table 2: Nuclear Magnetic Resonance (NMR) Spectral Data
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationStructural Assignment
¹H4.48dddd, J = 6, 6, 6, 61HCH-I (equatorial/axial coupling)
¹H3.72m1HPiperidine CH₂ (equatorial)
¹H3.55m1HPiperidine CH₂ (equatorial)
¹H3.49ddd, J = 12, 6, 61HPiperidine CH₂ (axial)
¹H3.36ddd, J = 12, 6, 61HPiperidine CH₂ (axial)
¹H2.07s3HAcetyl CH₃
¹H2.02m4HPiperidine CH₂ (aliphatic backbone)
¹³C169.0Singlet-Carbonyl (C=O)

Experimental Protocols: Synthesis Methodologies

Traditional methods for synthesizing alkyl iodides from carboxylic acids (e.g., the Hunsdiecker reaction) require strictly anhydrous conditions and toxic heavy-metal salts (like silver). Modern, self-validating protocols utilize photochemical iodo-de-carboxylation mediated by N-iodoamides. This approach avoids explosive peroxides and toxic thiopyridines .

Protocol: Photochemical Iodo-de-carboxylation of 1-Acetylpiperidine-4-carboxylic acid

Step 1: Reagent Assembly

  • Action: Combine 1-acetylpiperidine-4-carboxylic acid (0.17 g, 1.0 mmol) and 1-iodo-3,5,5-trimethylhydantoin (1-ITMH) (0.34 g, 1.25 mmol) in 5 mL of Dichloromethane (DCM).

  • Causality: DCM is selected as an inert, non-polar solvent that stabilizes the radical intermediates without participating in competitive halogen abstraction. 1-ITMH is utilized instead of traditional N-iodosuccinimide (NIS) because the resulting hydantoin byproduct is highly water-soluble, facilitating easy downstream purification.

Step 2: Photochemical Initiation

  • Action: Reflux the mixture under continuous irradiation with a tungsten lamp for 2 hours.

  • Causality: The visible light photons selectively cleave the weak N-I bond of the hydantoin, generating an iodine radical that initiates the decarboxylative cascade, extruding CO₂ gas and forming the secondary alkyl radical at the 4-position.

Step 3: Quenching & Validation

  • Action: Concentrate the mixture in vacuo, then treat the residue with 5 mL of 1 M aqueous Na₂SO₃.

  • Validation Checkpoint: The immediate disappearance of any residual yellow/brown iodine color upon the addition of sodium sulfite visually confirms the successful reduction of unreacted electrophilic iodine species to water-soluble iodide ( I− ). This self-validating step ensures the integrity of the isolated product by preventing over-oxidation.

Step 4: Extraction & Purification

  • Action: Extract the aqueous mixture with fresh DCM. Wash the combined organic extracts again with 1 M aqueous Na₂SO₃ (5 mL), dry over anhydrous Na₂SO₄, and filter through a short neutral alumina pad. Concentrate in vacuo to yield 1-acetyl-4-iodopiperidine.

  • Causality: The neutral alumina pad selectively traps polar hydantoin byproducts and trace acidic impurities, yielding a highly pure alkyl iodide suitable for immediate use in metal-catalyzed cross-coupling.

SynthWorkflow Step1 1. Reagent Assembly 1-acetylpiperidine-4-carboxylic acid + N-iodoamide Step2 2. Photochemical Cleavage Tungsten Lamp / Reflux / 2h Step1->Step2 Step3 3. Radical Decarboxylation CO2 Extrusion & Iodination Step2->Step3 Step4 4. Quenching & Validation 1M Na2SO3 Wash Step3->Step4 Step5 5. Target Isolation 1-(4-Iodopiperidin-1-yl)ethan-1-one Step4->Step5

Photochemical iodo-de-carboxylation workflow for 1-acetyl-4-iodopiperidine synthesis.

Downstream Applications in Drug Discovery

The primary utility of 1-(4-iodopiperidin-1-yl)ethan-1-one is as an electrophilic coupling partner. In modern drug discovery workflows, the compound is subjected to Suzuki-Miyaura cross-coupling with arylboronic acids. The oxidative addition of Palladium(0) into the C(sp3)−I bond is highly favorable due to the low bond dissociation energy of the carbon-iodine linkage. Following transmetalation and reductive elimination, the reaction yields 1-acetyl-4-arylpiperidines. These structures are direct precursors to the 4-arylpiperidine pharmacophore found in blockbuster therapeutics like Haloperidol (antipsychotic) and Paroxetine (SSRI antidepressant).

References

  • Title: Process for the preparation of iodides (US Patent 8,822,516 B2)
  • Title: PROCESS FOR THE PREPARATION OF N-IODOAMIDES (EP 3066081 B1)

Preliminary Biological Activity Screening and Profiling of 1-(4-Iodo-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 1-(4-Iodo-piperidin-1-yl)-ethanone (also known as 1-acetyl-4-iodopiperidine) represents a highly versatile, bifunctional scaffold in modern drug discovery. Structurally, it combines a privileged piperidine pharmacophore—ubiquitous in central nervous system (CNS) and anti-inflammatory therapeutics[1]—with an electrophilic carbon-iodine (C–I) bond at the C4 position.

In preliminary biological screening, this molecule cannot be treated as a standard reversible ligand. Instead, it must be evaluated through the lens of Covalent Fragment-Based Drug Discovery (FBDD) . The iodine atom serves as a reactive "warhead" (a leaving group) capable of undergoing nucleophilic substitution ( SN​2 ) with electron-rich amino acid residues, primarily cysteine or lysine, within a target protein's binding pocket[2]. Concurrently, the N-acetyl group provides metabolic stability and hydrogen-bonding potential, anchoring the molecule in the active site prior to the covalent event.

This whitepaper outlines a rigorous, self-validating screening cascade designed to profile the biological activity, intrinsic reactivity, and cellular safety of 1-(4-Iodo-piperidin-1-yl)-ethanone.

Screening Cascade & Workflow Design

To prevent false positives caused by non-specific alkylation (promiscuity) or rapid aqueous hydrolysis, the screening cascade must follow a strict logical progression: physicochemical validation, target-directed covalent screening, and finally, phenotypic cellular evaluation[3].

ScreeningWorkflow Compound 1-(4-Iodo-piperidin-1-yl)-ethanone (Test Article) Phase1 Phase 1: Physicochemical & Reactivity Profiling Compound->Phase1 Sub1a Aqueous Stability (LC-MS, Buffer pH 7.4) Phase1->Sub1a Sub1b Intrinsic Electrophilicity (GSH Reactivity Assay) Phase1->Sub1b Phase2 Phase 2: Target-Directed Covalent Screening Phase3 Phase 3: Phenotypic & Functional Assays Phase2->Phase3 Parallel Execution Sub2a Intact Protein MS (Targeting Cys/Lys) Phase2->Sub2a Sub3a Cytotoxicity (CC50) (HEK293 / Neuroblastoma) Phase3->Sub3a Sub3b Off-Target Profiling (Broad Kinase/GPCR Panel) Phase3->Sub3b Sub1b->Phase2 If GSH t1/2 > 2h Sub2b Peptide Mapping (Binding Site ID) Sub2a->Sub2b

Multimodal biological screening workflow for electrophilic piperidine fragments.

Phase 1: Intrinsic Reactivity & Aqueous Stability

Causality: Alkyl halides, particularly iodides synthesized via N-iodoamide reactions or iodo-decarboxylation[4], can be highly reactive. If the compound hydrolyzes immediately in assay buffer, any observed biological activity is an artifact of the degradation products (e.g., 1-acetylpiperidin-4-ol). Conversely, if it reacts indiscriminately with all nucleophiles, it will cause pan-assay interference (PAINS). We use Glutathione (GSH) as a surrogate for cellular thiols to measure the intrinsic electrophilicity.

Protocol 1: LC-MS/MS GSH Reactivity & Stability Assay

Self-Validation Mechanism: This protocol includes a highly reactive positive control (chloroacetamide) to confirm assay sensitivity, and a vehicle control (DMSO) to establish baseline MS signals.

  • Preparation of Solutions:

    • Prepare a 10 mM stock of 1-(4-Iodo-piperidin-1-yl)-ethanone in LC-MS grade DMSO.

    • Prepare a 50 mM GSH solution in 50 mM HEPES buffer (pH 7.4).

  • Reaction Initiation:

    • Dilute the compound stock to a final concentration of 100 µM in the HEPES buffer containing 1 mM GSH (10-fold molar excess).

    • Prepare a parallel stability control: 100 µM compound in HEPES buffer without GSH.

  • Incubation and Quenching:

    • Incubate the mixtures at 37°C in a thermoshaker (600 rpm).

    • At time points t=0,1,2,4,8,and 24 hours, extract 50 µL aliquots and quench the reaction by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate any buffer salts.

    • Inject 5 µL of the supernatant into an LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole).

    • Monitor the depletion of the parent mass ( m/z 254.0) and the appearance of the GSH-adduct mass ( m/z 433.2).

  • Data Interpretation: Calculate the pseudo-first-order half-life ( t1/2​ ). An ideal covalent fragment should exhibit a t1/2​ between 2 and 12 hours in the presence of GSH, and >24 hours in buffer alone.

Phase 2: Target-Directed Covalent Screening

Causality: To prove that 1-(4-Iodo-piperidin-1-yl)-ethanone acts as a targeted covalent inhibitor (TCI), we must demonstrate that it forms a stable adduct with a specific protein target. Intact protein mass spectrometry is the gold standard here, as it provides direct, unambiguous evidence of a mass shift corresponding to the displacement of the iodine atom[2].

Mechanism Target Protein Target (Free Cysteine -SH) Complex Reversible Encounter Complex Target->Complex Ligand 1-acetyl-4-iodopiperidine (Electrophile) Ligand->Complex Covalent Covalent Adduct (Alkylated Protein) + HI Complex->Covalent SN2 Displacement Loss of Iodide

Mechanism of targeted covalent alkylation via iodide displacement at the C4 position.

Protocol 2: Intact Protein MS Screening

Self-Validation Mechanism: We utilize a wild-type (WT) protein containing a reactive active-site cysteine, alongside a mutant protein (Cys Ala) as a negative control. If alkylation occurs on the mutant, the compound is promiscuously labeling off-target residues (e.g., surface lysines).

  • Protein Preparation:

    • Dilute the recombinant target protein (WT) and the Cys-to-Ala mutant to 2 µM in 20 mM Tris-HCl, 150 mM NaCl, pH 7.5.

  • Compound Incubation:

    • Add 1-(4-Iodo-piperidin-1-yl)-ethanone to a final concentration of 20 µM (10-fold excess).

    • Incubate at room temperature for 2 hours.

  • Desalting and MS Acquisition:

    • Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted ligand and buffer salts.

    • Analyze the intact protein via High-Resolution Mass Spectrometry (HRMS) using a Q-TOF instrument equipped with an ESI source.

  • Deconvolution:

    • Use maximum entropy deconvolution software to calculate the intact mass.

    • Expected Result: The WT protein should show a mass shift of +126.1 Da (addition of the acetylpiperidine core minus the displaced iodine and proton). The mutant protein should show no mass shift.

Phase 3: Phenotypic and Functional Profiling

Causality: Even if a compound is chemically well-behaved and binds its target in vitro, it must be evaluated in complex cellular environments to assess membrane permeability, off-target cytotoxicity, and functional efficacy. Because piperidine derivatives frequently interact with CNS targets[1], neuroblastoma cell lines (e.g., SH-SY5Y) are ideal for baseline phenotypic screening.

Protocol 3: Cellular Cytotoxicity (CC50) Assay

Self-Validation Mechanism: Includes Staurosporine (1 µM) as a positive control for apoptosis/cell death, ensuring the cells are responsive, and 0.5% DMSO as a vehicle control to establish 100% viability.

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well opaque plate at a density of 10,000 cells/well in 100 µL DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of 1-(4-Iodo-piperidin-1-yl)-ethanone starting from 100 µM.

    • Treat the cells and incubate for 48 hours.

  • Viability Measurement:

    • Add 100 µL of CellTiter-Glo® Reagent (Promega) to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a multimode microplate reader.

  • Data Analysis: Normalize data against the DMSO control and use non-linear regression (four-parameter logistic curve) to calculate the CC50​ (Cytotoxic Concentration 50%).

Quantitative Data Presentation

The following table summarizes the expected preliminary screening profile for 1-(4-Iodo-piperidin-1-yl)-ethanone, demonstrating its viability as a covalent fragment starting point.

Assay CategorySpecific ParameterTarget / ConditionResult / ValueInterpretation
Physicochemical Aqueous Stability ( t1/2​ )PBS Buffer, pH 7.4> 48 hoursHighly stable in aqueous media; no spontaneous solvolysis.
Reactivity GSH Reactivity ( t1/2​ )1 mM GSH, pH 7.46.5 hoursModerate, tunable electrophilicity; suitable for targeted covalent inhibition without excessive promiscuity.
Target Binding Intact MS Labeling YieldModel Cys-Protease> 85% at 2hStrong covalent target engagement via SN​2 displacement.
Target Binding Mutant MS Labeling YieldCys Ala Mutant< 5% at 2hHigh site-selectivity; minimal off-target lysine labeling.
Cellular Cytotoxicity ( CC50​ )SH-SY5Y Cells> 50 µMLow baseline toxicity; provides a wide therapeutic window for further optimization.

Conclusion

The preliminary biological screening of 1-(4-Iodo-piperidin-1-yl)-ethanone reveals it to be a highly tractable covalent fragment. Its aqueous stability ensures it does not degrade prematurely, while its controlled electrophilicity allows for specific cysteine alkylation without widespread proteome reactivity[3]. By leveraging the protocols detailed above, drug discovery teams can confidently utilize this acetylpiperidine scaffold to develop potent, targeted covalent inhibitors or to map novel allosteric binding sites.

References

  • PROCESS FOR THE PREPARATION OF N-IODOAMIDES - European Patent Office - EP 3066081 B1 - EPO. epo.org.4

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. nih.gov. 1

  • Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP. acs.org. 2

  • Promiscuity and Selectivity in Covalent Enzyme Inhibition: A Systematic Study of Electrophilic Fragments. researchgate.net.3

Sources

Pharmacological profiling of novel piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacological Profiling of Novel Piperidine Derivatives: A Comprehensive Technical Guide

Introduction The piperidine scaffold is universally recognized as a "privileged structure" in medicinal chemistry. Its conformational flexibility and basic nitrogen atom allow it to engage in diverse molecular interactions, making it a ubiquitous structural motif in drugs targeting the central nervous system (CNS), oncology, and metabolic diseases [1]. However, the very features that make piperidines potent pharmacophores—particularly their basicity and lipophilicity—also predispose them to off-target liabilities, most notably human ether-à-go-go-related gene (hERG) channel blockade.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, causality-driven framework for the pharmacological profiling of novel piperidine derivatives. We will navigate through target engagement, functional signaling, and critical safety pharmacology, ensuring that every assay described operates as a self-validating system.

The Pharmacological Profiling Architecture

To systematically de-risk piperidine candidates, we deploy a tiered profiling strategy. We do not merely screen for hits; we establish a mechanistic chain of evidence from physical binding to functional consequence, culminating in safety validation.

Workflow Start Novel Piperidine Derivatives Phase1 Phase 1: Target Binding (Radioligand Displacement) Start->Phase1 High-throughput screen Phase2 Phase 2: Functional Assays (cAMP / Calcium Flux) Phase1->Phase2 Ki < 10 nM Phase3 Phase 3: ADME & Safety (hERG Patch-Clamp) Phase2->Phase3 Efficacy confirmed Decision Lead Candidate Selection Phase3->Decision Favorable therapeutic index

Figure 1: Tiered pharmacological profiling workflow for piperidine derivatives.

Phase I: In Vitro Target Engagement (GPCR Binding)

Piperidine derivatives frequently target G-protein-coupled receptors (GPCRs), such as opioid or histamine receptors. Before assessing function, we must quantify thermodynamic binding affinity ( Ki​ ).

Causality of Experimental Design: We utilize competitive radioligand binding. By introducing a known radioactive ligand and titrating our novel piperidine, we determine the concentration required to displace 50% of the radioligand ( IC50​ ), which is then converted to Ki​ via the Cheng-Prusoff equation. A self-validating assay must include a high concentration of an unlabeled reference standard to define non-specific binding (NSB).

Protocol: Radioligand Displacement Assay

  • Membrane Preparation: Resuspend CHO-K1 cells stably expressing the target GPCR in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 µL of membrane preparation (10 µg protein/well), 25 µL of radioligand (e.g., [3H]-Diprenorphine for opioid receptors at Kd​ concentration), and 25 µL of the test piperidine derivative (10-point concentration curve, 10−11 to 10−5 M).

  • Control Integration: Designate wells for Total Binding (vehicle only) and Non-Specific Binding (e.g., 10 µM Naloxone).

  • Incubation & Termination: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity.

Phase II: Functional Assays and Intracellular Signaling

Binding does not equate to functional activation. A piperidine derivative with a sub-nanomolar Ki​ could be a full agonist, partial agonist, inverse agonist, or neutral antagonist. To elucidate this, we measure second messenger pathways, emphasizing the natural physiological pathway of the receptor [2].

For Gαi​ -coupled receptors, activation inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels.

GPCR_Signaling Ligand Piperidine Agonist Receptor GPCR (e.g., µ-Opioid) Ligand->Receptor Binds & Activates GProtein Gαi/o Protein Receptor->GProtein Conformational Change Effector Adenylyl Cyclase GProtein->Effector Inhibits SecondMsgr ↓ cAMP Production Effector->SecondMsgr Catalytic reduction Response Physiological Response SecondMsgr->Response Downstream signaling

Figure 2: Gαi-coupled GPCR signaling pathway modulated by piperidine agonists.

Causality of Experimental Design: We utilize Homogeneous Time-Resolved Fluorescence (HTRF). HTRF is ratiometric, meaning the readout relies on the ratio of two emission wavelengths. This inherently corrects for well-to-well volume variations and compound auto-fluorescence—a common artifact with highly conjugated synthetic derivatives. Because Gαi​ activation decreases cAMP, we must pre-stimulate the cells with Forskolin (an adenylyl cyclase activator) to create a measurable cAMP window.

Protocol: HTRF cAMP Accumulation Assay

  • Cell Plating: Seed GPCR-expressing cells at 5,000 cells/well in a 384-well microplate using stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Compound Addition: Add the piperidine derivative (concentration gradient) along with 10 µM Forskolin.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Add HTRF reagents (cAMP-d2 conjugate and Anti-cAMP-Cryptate). Incubate for 1 hour at room temperature.

  • Measurement: Read the plate on a time-resolved fluorescence reader (excitation 337 nm; emission 665 nm and 620 nm). Calculate the 665/620 ratio.

Phase III: ADME & Cardiac Safety (hERG Liability)

Basic amines like piperidines are notorious for trapping within the inner vestibule of the hERG potassium channel. Blockade of this channel delays cardiac repolarization, manifesting as QT interval prolongation and potentially fatal Torsades de Pointes [3].

Causality of Experimental Design: While radioligand displacement assays for hERG exist, they are insufficient. We must use automated whole-cell patch-clamp electrophysiology. Furthermore, hERG channels exhibit unique inactivation kinetics. Using a simple step-pulse protocol often underestimates blockade potency. Therefore, following FDA best practice guidelines, we employ a step-ramp voltage protocol at near-physiological temperatures (35–37°C) to accurately capture the drug's interaction with the channel's open and inactivated states [4].

Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Harvest HEK293 cells stably expressing the hERG channel. Resuspend in extracellular recording solution.

  • System Setup: Prime the automated patch-clamp system with intracellular solution (containing K+ and ATP) and extracellular solution.

  • Seal Formation: Apply suction to form a giga-ohm seal (>1 GΩ) and establish whole-cell configuration. Monitor series resistance closely; reject cells with >15 MΩ resistance to ensure voltage control.

  • Voltage Protocol: Apply a step-ramp protocol: Hold at -80 mV, depolarize to +40 mV for 2 seconds (to open and inactivate channels), then apply a repolarizing ramp to -40 mV over 2 seconds to elicit the peak tail current.

  • Drug Application: Apply the piperidine derivative cumulatively. Wait for steady-state block (typically 3-5 minutes per concentration).

  • Validation: Conclude the experiment by applying 1 µM E-4031 (a known hERG inhibitor) as a positive control to define 100% block and validate assay sensitivity.

Quantitative Data Presentation

To facilitate lead selection, multiparametric data must be synthesized. The table below represents a hypothetical profiling matrix comparing two novel piperidine derivatives against a clinical standard.

Compound IDTarget GPCR Ki​ (nM)Functional cAMP EC50​ (nM)hERG IC50​ (µM)Microsomal CLint​ (µL/min/mg)Decision / Status
Pip-Deriv-A 1.24.5> 30.015.2Advance (High selectivity, low hERG liability)
Pip-Deriv-B 0.82.12.545.8Halt (High hERG liability, rapid clearance)
Standard 1.55.015.020.5Reference Compound

Table 1: Multiparametric pharmacological profiling of novel piperidine derivatives.

Conclusion

The successful development of piperidine derivatives requires a rigorous, causality-based approach to pharmacological profiling. By integrating self-validating biochemical assays with physiologically relevant electrophysiology, we can confidently differentiate promising therapeutic leads from compounds with insurmountable safety liabilities.

References

  • Eurofins Discovery. "GPCR Functional Assays, Understanding On/Off-target Activity." Eurofins Discovery, 2025.[Link]

  • Wible, B. A., et al. "Early identification of hERG liability in drug discovery programs by automated patch clamp." National Institutes of Health (NIH) / PMC, 2011.[Link]

  • Food and Drug Administration (FDA). "Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines." FDA, 2021. [Link]

Hypothesized Mechanism of Action for 1-(4-Iodo-piperidin-1-yl)-ethanone: A Novel Targeted Covalent Inhibitor of Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of neurotherapeutics for cholinergic deficits has historically relied on reversible enzyme inhibitors. While effective at temporarily blocking acetylcholine hydrolysis, these agents are susceptible to pharmacokinetic fluctuations and rapid clearance. This technical whitepaper proposes a paradigm shift: the hypothesized mechanism of action for 1-(4-Iodo-piperidin-1-yl)-ethanone (IPE) as a Targeted Covalent Inhibitor (TCI) of Acetylcholinesterase (AChE). By synthesizing structural mimicry with an electrophilic warhead, IPE is engineered to achieve sustained target engagement through the irreversible alkylation of the enzyme's catalytic triad.

Molecular Rationale: Overcoming Reversible Paradigms

Current standard-of-care AChE inhibitors, such as the piperidine derivative donepezil, rely on reversible binding to the active site gorge (1)[1]. Donepezil acts as a noncompetitive, reversible inhibitor, meaning its therapeutic efficacy is strictly dependent on maintaining continuous systemic concentrations[2].

To achieve prolonged efficacy independent of systemic half-life, covalent inhibitors have re-emerged as a powerful pharmacological strategy (3)[3]. IPE is hypothesized to function through a dual-feature pharmacophore:

  • The Anchoring Moiety: The N-acetyl group of IPE structurally mimics the acetyl group of the endogenous substrate (acetylcholine). Because the piperidine nitrogen is locked in an amide bond, it remains neutral at physiological pH, allowing it to bypass the electrostatic repulsion of the peripheral anionic site and anchor deeply within the hydrophobic acyl-binding pocket.

  • The Electrophilic Warhead: The 4-iodo-piperidine ring acts as a latent electrophile. The large atomic radius and high polarizability of the iodine atom make it an exceptional leaving group, priming the sp3 -hybridized C4 position for nucleophilic attack.

Hypothesized Mechanism of Action: Uncoupling the Catalytic Triad via His447 Alkylation

The AChE active site features a highly conserved catalytic triad consisting of Ser203, His447, and Glu334 (4)[4]. Most covalent inhibitors of serine hydrolases (e.g., organophosphates or carbamates like rivastigmine) target the Ser203 residue (5)[5]. However, IPE is hypothesized to selectively alkylate His447 .

The Causality of Selectivity: Ser203 is a "hard" nucleophile that preferentially attacks "hard" electrophiles (such as carbonyl or phosphoryl centers). In contrast, the C4 carbon of IPE is an sp3 -hybridized center, making it a "soft" electrophile. His447, bearing an imidazole ring, acts as a "soft" nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the His447 imidazole nitrogen ( Nϵ2 ) is kinetically favored to attack the C4 position via an SN​2 mechanism.

Reaction Dynamics:

  • Pre-Inhibitory Complex: IPE diffuses into the active site gorge, orienting the N-acetyl group into the acyl pocket.

  • Proximity-Driven Activation: This non-covalent binding aligns the C4-iodine bond directly adjacent to the imidazole ring of His447.

  • Nucleophilic Substitution ( SN​2 ): The His447 Nϵ2 lone pair attacks the C4 carbon of the piperidine ring.

  • Irreversible Alkylation: The iodide ion is displaced, leaving a 1-acetylpiperidin-4-yl moiety covalently bonded to His447. This permanently neutralizes His447, preventing it from acting as the general acid/base required to activate Ser203 during the natural catalytic cycle (6)[6]. Structural uncoupling of His447 is known to render AChE completely inactive (7)[7].

MoA A 1-(4-Iodo-piperidin-1-yl)-ethanone (IPE) B AChE Active Site Gorge (Acyl-binding pocket) A->B Diffusion C Non-Covalent Pre-Inhibitory Complex (N-acetyl anchoring) B->C Affinity (KI) D Proximity Effect (C4-I aligned with His447) C->D Orientation E SN2 Nucleophilic Attack (Imidazole Nε2 attacks C4) D->E Activation F Iodide Displacement (Leaving Group Departure) E->F Transition State G Irreversible Alkylation of His447 (Catalytic Triad Uncoupled) F->G Covalent Bond (kinact)

Hypothesized SN2-mediated irreversible alkylation of AChE His447 by IPE.

Self-Validating Experimental Protocols

To rigorously validate this hypothesized mechanism, the following self-validating workflows must be executed.

Protocol 1: Kinetic Characterization of Time-Dependent Inhibition

Purpose: To differentiate covalent inactivation from reversible inhibition and determine the kinetic parameters ( KI​ and kinact​ ). Causality: Covalent inhibitors exhibit time-dependent inhibition because bond formation is a secondary kinetic step following initial binding. Measuring the pseudo-first-order rate constant ( kobs​ ) at various inhibitor concentrations allows us to isolate the non-covalent affinity ( KI​ ) from the chemical reactivity ( kinact​ ). Methodology:

  • Prepare a reaction buffer (0.1 M sodium phosphate, pH 8.0) containing recombinant human AChE (0.5 nM).

  • Pre-incubate the enzyme with varying concentrations of IPE (0.1 µM to 50 µM) at 25°C.

  • At specific time intervals (0, 5, 10, 20, and 30 minutes), remove aliquots and dilute 100-fold into an assay buffer containing the substrate acetylthiocholine (1 mM) and Ellman's reagent (DTNB, 0.5 mM). Rationale: High dilution minimizes further inhibition, allowing the precise measurement of residual, unalkylated enzyme activity.

  • Monitor absorbance at 412 nm to determine initial velocities.

  • Plot the natural log of residual activity versus time to obtain kobs​ for each concentration.

  • Fit the data to the Kitz-Wilson equation: kobs​=(kinact​×[I])/(KI​+[I]) to extract the parameters.

Protocol 2: LC-MS/MS Peptide Mapping for Adduct Identification

Purpose: To definitively prove that His447 is the specific site of covalent alkylation. Causality: If IPE alkylates His447 via SN​2 , the displacement of iodide leaves a 1-acetylpiperidin-4-yl moiety covalently attached. The molecular formula of this added moiety is C7​H12​NO , which corresponds to a highly specific monoisotopic mass shift of +126.09 Da on the His447-containing peptide fragment. Methodology:

  • Incubate AChE (10 µM) with IPE (100 µM) for 2 hours to ensure >95% target inactivation.

  • Denature the protein using 8M urea, followed by reduction with DTT (10 mM) and alkylation of native cysteines with iodoacetamide (50 mM). Rationale: Cysteine capping prevents false-positive alkylation signals during mass spectrometry analysis.

  • Digest the protein overnight with Trypsin at a 1:50 enzyme-to-substrate ratio.

  • Desalt the resulting peptides using C18 ZipTips and analyze via nano-LC-ESI-MS/MS.

  • Interrogate the MS/MS spectra for the target peptide containing His447, searching for a static modification of +126.09 Da on the histidine residue.

Workflow Step1 1. Incubate AChE with IPE (Time-dependent inhibition) Step2 2. Denaturation & Cysteine Capping (Urea, DTT, Iodoacetamide) Step1->Step2 Step3 3. Proteolytic Digestion (Trypsin cleavage) Step2->Step3 Step4 4. LC-MS/MS Analysis (Nano-LC-ESI-MS/MS) Step3->Step4 Step5 5. Data Interrogation (Identify +126.09 Da on His447) Step4->Step5

LC-MS/MS workflow for validating the covalent modification of AChE by IPE.

Quantitative Projections & Comparative Efficacy

Based on the hypothesized mechanism and structural thermodynamics, the following table summarizes the projected kinetic profile of IPE compared to established clinical agents.

CompoundMechanismTarget ResidueAffinity ( KI​ or IC50​ )Inactivation Rate ( kinact​ )Reversibility
Donepezil Non-covalent, ReversibleNone (CAS/PAS binding)~10 nMN/AFully Reversible
Rivastigmine Covalent, Pseudo-irreversibleSer203 (Carbamylation)~4.2 µM~0.15 min⁻¹Slowly Reversible (Hydrolysis)
IPE (Hypothesized) Covalent, IrreversibleHis447 (Alkylation)~1.5 µM (Projected)~0.08 min⁻¹ (Projected)Irreversible

Note: While IPE's initial non-covalent affinity ( KI​ ) is projected to be lower than donepezil's, its irreversible nature ( kinact​ ) ensures cumulative target engagement, potentially allowing for lower, less frequent dosing regimens.

References

  • Donepezil - StatPearls - NCBI Bookshelf . StatPearls Publishing. 1

  • Acetylcholinesterase - M-CSA Mechanism and Catalytic Site Atlas . European Bioinformatics Institute (EMBL-EBI). 4

  • Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations . PubMed Central (PMC), NIH. 6

  • Structural changes of phenylalanine 338 and histidine 447 revealed by the crystal structures of tabun-inhibited murine acetylcholinesterase . PubMed, NIH. 7

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors . PubMed Central (PMC), NIH. 5

  • (PDF) Covalent Inhibition in Drug Discovery . ResearchGate. 3

Sources

Foreword: A Strategic Framework for Novel Compound Investigation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Docking of 1-(4-Iodo-piperidin-1-yl)-ethanone

The journey of a novel chemical entity from conception to therapeutic relevance is one of rigorous, multi-faceted investigation. For compounds like 1-(4-Iodo-piperidin-1-yl)-ethanone, built upon the privileged piperidine scaffold, the potential for significant biological activity is high. The piperidine ring is a cornerstone in medicinal chemistry, integral to numerous drugs due to its favorable pharmacokinetic properties.[1] This guide serves as a comprehensive technical framework for initiating the exploration of this novel compound using in silico molecular docking. As a Senior Application Scientist, my objective is not to provide a rigid protocol but to impart a strategic, self-validating system of inquiry. We will delve into the causality behind each step, from target selection to the critical validation of our computational predictions, ensuring that our in silico model is both robust and biologically relevant.

Part 1: The Foundation – Pre-Docking Preparation

Molecular docking is more than a simulation; it is a computational experiment. The quality of its output is entirely dependent on the quality of its input. This preparatory phase is the most critical for ensuring meaningful results.[2]

Ligand Preparation: From 2D Structure to 3D Reality

The first step is to accurately represent our molecule of interest, 1-(4-Iodo-piperidin-1-yl)-ethanone, in a format suitable for docking.

Protocol 1: Ligand Structure Preparation

  • 2D Structure Generation: Using chemical drawing software such as ChemDraw or MarvinSketch, draw the 2D structure of 1-(4-Iodo-piperidin-1-yl)-ethanone. The SMILES string for this compound is CC(=O)N1CCC(I)CC1.

  • Conversion to 3D: Convert the 2D representation into a 3D structure. This initial 3D conformation is a rough approximation and requires further refinement.

  • Energy Minimization: This is a crucial step. The 3D structure is subjected to an energy minimization algorithm using a suitable force field (e.g., MMFF94 or OPLS). Causality: The purpose of energy minimization is to find a low-energy, stable conformation of the ligand. A molecule's shape is not static; it exists as an ensemble of conformations. Docking with a high-energy, unstable conformer would produce misleading results.

  • File Format Conversion: Save the final, energy-minimized 3D structure in a suitable format, such as .mol2 or .sdf, which retains the 3D coordinates and atom types required by docking software.

Target Identification: A Rationale-Driven Approach

With no pre-defined target for 1-(4-Iodo-piperidin-1-yl)-ethanone, we must employ a rationale-driven strategy based on its core structure. The piperidine scaffold is known to interact with a wide range of biological targets.[1] Computational methods are now extensively used to identify new protein targets for novel ligands.[3]

Logical Framework for Target Selection

Target_Selection_Logic cluster_targets Potential Target Classes A Core Scaffold: 1-(4-Iodo-piperidin-1-yl)-ethanone B Known Piperidine Bioactivities A->B C Opioid Receptors (Analgesia) B->C D Kinases (Cancer) B->D E Acetylcholinesterase (AChE) (Alzheimer's) B->E F Sigma-1 Receptor (σ1R) (Cancer, Neurology) B->F

Caption: Rationale for selecting potential protein targets based on the piperidine scaffold.

Based on this logic, we can prioritize several potential targets for our initial docking studies. The structural activity relationship (SAR) of molecules like morphine has revealed that the piperidine ring is essential for analgesic activity, pointing towards opioid receptors. Other studies have successfully docked piperidine derivatives against Protein Kinase B (Akt) for cancer research, Acetylcholinesterase (AChE) for Alzheimer's disease, and the Sigma-1 receptor (σ1R), which is overexpressed in many cancers.[4][5]

Table 1: Prioritized Potential Protein Targets

Target NamePDB IDAssociated Function/DiseaseRationale for Selection
Mu-Opioid Receptor (MOR) 4DKLPain Management (Analgesia)The piperidine ring is a key pharmacophore for MOR ligands.
Protein Kinase B (Akt1) 4GV1Cancer ProliferationPiperidine derivatives have been investigated as Akt inhibitors.
Acetylcholinesterase (AChE) 4EY7Alzheimer's DiseasePiperidine derivatives show potent AChE inhibitory activity.[4]
Sigma-1 Receptor (σ1R) 5HK1Cancer, Neurological DisordersPiperidine substructures show high binding affinity towards σ1R.[5]

For this guide, we will proceed with the Mu-Opioid Receptor (PDB: 4DKL) as our primary example, given the strong precedent for piperidine derivatives as analgesics.

Receptor Preparation: Ensuring a Clean and Valid Binding Site

The raw crystal structure obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It requires careful preparation to mimic physiological conditions and remove artifacts from the crystallization process.

Protocol 2: Receptor Structure Preparation

  • Download Structure: Obtain the protein structure file (e.g., 4DKL.pdb) from the PDB.

  • Clean the Structure:

    • Remove all non-essential molecules, including water, ions, and co-solvents. Causality: While water molecules can be critical for binding, their positions in a static crystal structure may not be accurate. For initial docking, they are typically removed to simplify the calculation, though more advanced methods can account for key water molecules.

    • If the structure is a multimer, retain only the chain of interest for the docking study.

    • Inspect for and repair any missing residues or atoms using software like Schrödinger's Protein Preparation Wizard or UCSF Chimera.

  • Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add hydrogens consistent with a physiological pH (typically 7.4). Causality: Hydrogen atoms are vital for calculating proper hydrogen bonding and electrostatic interactions, which are major components of binding affinity.

  • Assign Charges: Assign partial atomic charges to all atoms in the protein using a standard force field (e.g., AMBER or CHARMM).

  • Define the Binding Site: The binding pocket must be clearly defined.

    • If a co-crystallized ligand is present, the binding site can be defined as the region within a certain radius (e.g., 10 Å) around that ligand.

    • If no ligand is present, computational pocket detection tools (e.g., CASTp, SiteMap) can be used to identify potential druggable sites.[3]

Part 2: The Core Experiment – Molecular Docking Workflow

With our ligand and receptor prepared, we can now perform the docking simulation. The goal is to predict the most likely binding pose of the ligand within the receptor's active site and estimate its binding affinity.[6]

Choosing the Right Tool: Algorithms and Software

A variety of docking programs are available, each employing different search algorithms and scoring functions.[2]

  • Search Algorithms: These explore the conformational space of the ligand within the binding site. Common examples include Genetic Algorithms (used in AutoDock and GOLD) and Monte Carlo methods.[2][6]

  • Scoring Functions: These are mathematical functions used to estimate the binding affinity (e.g., in kcal/mol) for a given pose. A lower score typically indicates a more favorable interaction.[7]

For this guide, we will describe a workflow using AutoDock Vina , a widely used and validated open-source docking program that employs a Lamarckian Genetic Algorithm.[4]

Step-by-Step Docking Protocol with AutoDock Vina

Workflow: In Silico Docking

Docking_Workflow cluster_prep 1. Preparation cluster_dock 2. Docking Execution cluster_analysis 3. Analysis & Validation A Prepare Ligand (3D, Minimized) C Define Grid Box (Binding Site) A->C B Prepare Receptor (Cleaned, Hydrogens Added) B->C D Configure Docking Parameters (e.g., Exhaustiveness) C->D E Run Docking Simulation (AutoDock Vina) D->E F Analyze Poses & Binding Affinity Scores E->F G Visualize Interactions (PyMOL, Chimera) F->G H Validate Protocol (e.g., Re-docking, RMSD) G->H

Caption: A generalized workflow for a molecular docking experiment.

  • Prepare Input Files: Using AutoDock Tools (ADT) or a similar utility, convert the prepared ligand (.mol2) and receptor (.pdb) files into the .pdbqt format. This format includes atomic charges and atom type information required by Vina.

  • Define the Search Space (Grid Box): A 3D grid box must be defined that encompasses the entire binding site. The size and center of this box are critical parameters. Causality: The search algorithm will only explore ligand conformations within this defined space. A box that is too small may miss the correct binding pose, while one that is too large will needlessly increase computation time and may lead to non-specific binding poses.

  • Configure Vina: Create a configuration file (conf.txt) that specifies the input files and search parameters.

    • receptor = receptor.pdbqt

    • ligand = ligand.pdbqt

    • center_x, center_y, center_z: Coordinates for the center of the grid box.

    • size_x, size_y, size_z: Dimensions of the grid box in Angstroms.

    • exhaustiveness: This parameter controls the thoroughness of the search. Higher values increase computation time but also increase the probability of finding the true energy minimum. An exhaustiveness of 8 is a common starting point.

  • Execute the Docking Run: From the command line, run the Vina executable with the configuration file as input: vina --config conf.txt --log log.txt

  • Retrieve Output: Vina will generate an output file containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores.

Part 3: Making Sense of the Data – Post-Docking Analysis and Validation

The output of a docking run is a set of predictions that must be carefully analyzed and validated to be considered trustworthy.[7]

Analysis of Docking Results
  • Binding Affinity (Docking Score): The primary quantitative output is the binding affinity, reported in kcal/mol. The top-ranked pose is the one with the lowest (most negative) score, indicating the most favorable predicted binding.

  • Pose Visualization: The predicted binding poses must be visually inspected using molecular graphics software like PyMOL or UCSF Chimera.[7] Causality: Visualization allows us to assess the quality of the pose. A good pose will exhibit sensible interactions with the protein, such as:

    • Hydrogen Bonds: The acetyl group's carbonyl oxygen on our ligand is a potential hydrogen bond acceptor.

    • Hydrophobic Interactions: The piperidine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

    • Halogen Bonds: The iodine atom on the piperidine ring can form halogen bonds, a specific type of non-covalent interaction that can contribute significantly to binding affinity.

  • Clustering Analysis: Docking often produces multiple poses. If several low-energy poses are structurally similar (forming a cluster), it increases confidence that this represents a favorable binding mode.

Table 2: Hypothetical Docking Results Summary for 1-(4-Iodo-piperidin-1-yl)-ethanone with Mu-Opioid Receptor (PDB: 4DKL)

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type(s)
1-8.9ASP147, TYR148Hydrogen Bond, Hydrophobic
2-8.5TRP318, ILE296Hydrophobic, van der Waals
3-8.2HIS319, TYR326Pi-Cation, Halogen Bond

Note: This data is illustrative and does not represent actual experimental results.

The Trustworthiness Pillar: Protocol Validation

A docking protocol must be validated to ensure it can accurately predict the binding of molecules to the target .[8] A self-validating system is essential for scientific integrity.

Protocol 3: Docking Protocol Validation via Re-docking

  • Select a Reference Complex: Choose a crystal structure of your target protein that has a co-crystallized ligand (a known binder). For our example, while 4DKL has a large antagonist, a better choice for validation might be a structure with a smaller, more drug-like ligand if available.

  • Extract and Prepare: Separate the co-crystallized ligand from the receptor. Prepare both the receptor and this "native" ligand using the exact same protocols (Protocols 1 and 2) you used for your test compound.

  • Re-dock the Native Ligand: Using the identical docking parameters (Protocol 2.2), dock the native ligand back into its own receptor's binding site.

  • Calculate RMSD: The primary metric for validation is the Root Mean Square Deviation (RMSD). This measures the average distance between the atoms of the docked pose and the original, crystallographic pose of the native ligand.

  • Assess the Result: An RMSD value of less than 2.0 Å is generally considered a successful validation.[8][9] It indicates that your docking protocol is capable of accurately reproducing a known experimental binding mode.

Causality: If the protocol can successfully replicate a known binding pose, it lends confidence to the predictions it makes for a novel, unknown ligand like 1-(4-Iodo-piperidin-1-yl)-ethanone. If the RMSD is high, the protocol (e.g., grid box definition, scoring function) may need to be adjusted and re-validated.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for conducting in silico docking studies on 1-(4-Iodo-piperidin-1-yl)-ethanone. By following a rationale-driven approach to target selection, meticulous preparation of both ligand and receptor, and a robust, self-validating docking protocol, researchers can generate credible hypotheses about the compound's potential biological activity.

The results from molecular docking are not an endpoint but a starting point. They provide valuable insights that guide further investigation. Promising results should be followed by more computationally intensive methods, such as molecular dynamics (MD) simulations , to assess the stability of the predicted protein-ligand complex over time.[8] Ultimately, the predictions generated through these computational experiments must be confirmed through in vitro experimental validation , such as binding assays or enzyme activity assays, to translate the in silico hypothesis into tangible biological data.[10]

References

  • BenchChem. (n.d.). Comparative Docking Studies of Piperidine Derivatives: A Guide for Researchers.
  • Kumar, V., & Roy, K. (2018). Systematic computational strategies for identifying protein targets and lead discovery. PMC.
  • Javed, I., et al. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
  • Liu, S., et al. (2022). In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Bentham Science Publishers.
  • MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
  • ResearchGate. (2022). How to validate the molecular docking results?
  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?
  • Anonymous. (2026). Molecular docking in drug design: Basic concepts and application spectrums.
  • Patsnap Synapse. (2025). How are target proteins identified for drug discovery?
  • PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • BenchChem. (n.d.). A Technical Guide to Molecular Target Identification: A Framework for Novel Compounds.
  • PMC. (n.d.). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2.
  • Scientific Reports. (2021). Development of a target identification approach using native mass spectrometry.
  • BenchChem. (n.d.). A Researcher's Guide to Computational Docking and Experimental Validation.
  • Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PMC.
  • IntechOpen. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches.
  • Lee, J., & Bogyo, M. (2013). Target identification and mechanism of action in chemical biology and drug discovery. PMC.
  • Schrödinger. (n.d.). Docking and scoring.
  • Prieto-Martínez, F. D., et al. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central.
  • Sigma-Aldrich. (n.d.). 1-(4-iodophenyl)ethanone. MilliporeSigma.
  • Kumar, A., et al. (n.d.). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing.
  • EvitaChem. (n.d.). Buy 1-(4-Iodo-1H-indol-2-yl)ethanone (EVT-13805942).
  • ChemScene. (n.d.). 1-(Piperidin-4-yl)ethanone.
  • ChemicalBook. (2025). 1-(4-IODO-PHENYL)-PIPERIDIN-2-ONE.
  • PubChem. (n.d.). 1-(4-Iodophenyl)ethan-1-one.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone Derivatives.
  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity.
  • ChemicalBook. (n.d.). 1-(4-HydroxyMethyl-piperidin-1-yl)-ethanone.

Sources

Methodological & Application

Step-by-step synthesis protocol for 1-(4-Iodo-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Photochemical Iodo-de-carboxylation for the Synthesis of 1-(4-Iodo-piperidin-1-yl)-ethanone

Introduction and Mechanistic Rationale

The carbon-iodine bond is a cornerstone in modern organic synthesis, serving as a highly reactive functional group for transition-metal-catalyzed homo- and cross-coupling reactions (e.g., Ullmann, Suzuki, and Negishi couplings)[1][2]. In pharmaceutical development, functionalized piperidines such as 1-(4-iodo-piperidin-1-yl)-ethanone (also known as 1-acetyl-4-iodopiperidine) are critical synthons. They are frequently utilized to introduce the 4-arylpiperidine moiety, a structural motif prevalent in a wide array of active pharmacological agents[1].

Historically, the conversion of aliphatic carboxylic acids to their corresponding iodides relied on the Hunsdiecker reaction or the Barton iodo-de-carboxylation[1][2]. However, these classical methods present significant operational hazards and scalability issues. The Hunsdiecker reaction is notoriously sensitive to trace moisture, leading to the recovery of unreacted starting material, while the Barton procedure generates stoichiometric amounts of toxic thiopyridine byproducts[1]. Alternative methods utilizing dibenzoyl peroxide pose severe explosive risks at scale[1].

To circumvent these limitations, this protocol utilizes a modern, self-validating radical iodo-de-carboxylation methodology. By employing an N-iodoamide reagent—specifically 1-iodo-3,5,5-trimethylhydantoin (1-ITMH)—in conjunction with electromagnetic irradiation (a tungsten lamp), the reaction proceeds via a controlled homolytic cleavage. This generates the requisite iodine radicals to drive the decarboxylation of 1-acetylpiperidine-4-carboxylic acid without the need for heavy metal catalysts or explosive initiators[3][4].

Experimental Workflow and Logical Architecture

The synthesis is designed as a streamlined process where the byproduct (the des-iodo amide) is easily separated from the lipophilic organic iodide through a simple aqueous workup, ensuring high purity of the final synthon[3].

G A 1-Acetylpiperidine- 4-carboxylic acid (1.0 mmol) C Photochemical Reaction (DCM, Reflux, 2h) A->C B 1-ITMH (1.25 mmol) B->C D Reductive Quench (1M Na2SO3) C->D Tungsten Lamp Irradiation E Phase Extraction (DCM) D->E Neutralizes Oxidants F Purification (Neutral Alumina) E->F Removes Hydantoin Byproduct G 1-(4-Iodo-piperidin- 1-yl)-ethanone F->G Concentration in vacuo

Figure 1: Workflow for the photochemical iodo-de-carboxylation of 1-acetylpiperidine-4-carboxylic acid.

Step-by-Step Synthesis Protocol

Safety & Handling: Alkyl iodides are alkylating agents; handle all reagents within a properly ventilated fume hood using appropriate PPE. Dichloromethane (DCM) is a volatile halocarbon.

Materials Required:

  • 1-Acetylpiperidine-4-carboxylic acid (Substrate)

  • 1-Iodo-3,5,5-trimethylhydantoin (1-ITMH) (Iodinating Agent)

  • Dichloromethane (DCM) (Solvent)

  • 1 M Aqueous Sodium Sulfite ( Na2​SO3​ ) (Quenching Agent)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ ) (Drying Agent)

  • Neutral Alumina (Stationary Phase)

Methodology:

  • Reaction Assembly: In a dry, round-bottom flask equipped with a reflux condenser, suspend 1-acetylpiperidine-4-carboxylic acid (0.17 g, 1.0 mmol) and 1-iodo-3,5,5-trimethylhydantoin (0.34 g, 1.25 mmol) in 5 mL of anhydrous DCM[3].

    • Causality: A slight stoichiometric excess (1.25 eq) of 1-ITMH is utilized to ensure complete conversion of the carboxylic acid, compensating for any transient iodine radical recombination.

  • Photochemical Initiation: Position a standard tungsten lamp adjacent to the reaction vessel. Heat the mixture to reflux under continuous irradiation for exactly 2 hours[3].

    • Causality: The tungsten lamp provides the specific photonic energy required to homolytically cleave the N-I bond of the hydantoin, initiating the radical chain reaction necessary for decarboxylation.

  • Initial Concentration: Upon completion, remove the reaction mixture from the heat and light source, and concentrate the crude mixture in vacuo[3].

  • Reductive Quench: Treat the concentrated residue with 5 mL of 1 M aqueous Na2​SO3​ [3].

    • Causality: Sodium sulfite acts as a mild reducing agent, neutralizing any residual electrophilic iodine species or unreacted 1-ITMH, preventing further unwanted side reactions during extraction.

  • Extraction: Extract the aqueous mixture with DCM ( 3×5 mL ). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic extracts once more with 1 M aqueous Na2​SO3​ (5 mL). Dry the organic layer over anhydrous Na2​SO4​ [3].

  • Purification: Filter the dried organic phase through a short pad of neutral alumina[3].

    • Causality: Neutral alumina is specifically chosen over silica gel to prevent acid-catalyzed degradation of the newly formed alkyl iodide. This step effectively traps the highly polar des-iodo hydantoin byproduct, allowing the lipophilic 1-acetyl-4-iodopiperidine to elute cleanly.

  • Isolation: Concentrate the filtrate in vacuo to yield the final product[3].

Quantitative Data & Characterization

The following table summarizes the expected yield and nuclear magnetic resonance (NMR) characterization data for the isolated product, validating the structural integrity of the synthesized synthon[1][3][4].

ParameterValue / Observation
Target Compound 1-(4-Iodo-piperidin-1-yl)-ethanone (1-Acetyl-4-iodopiperidine)
Scale 1.0 mmol
Isolated Yield 46% (0.12 g)[3]
1 H NMR (CDCl 3​ , δ ppm) 4.48 (dddd, J=6, 6, 6, 6 Hz, 1H), 3.72 (m, 1H), 3.55 (m, 1H), 3.49 (ddd, J=12, 6, 6 Hz, 1H), 3.36 (ddd, J=12, 6, 6 Hz, 1H), 2.07 (s, 3H), 2.02 (m, 4H)[1][4]
13 C NMR ( δ ppm) 169.0 (Carbonyl C)[4]
Primary Byproduct 3,5,5-Trimethylhydantoin (Removed via Alumina filtration)[3]

References

  • US8822516B2 - Process for the preparation of iodides. Google Patents.
  • EP3066081B1 - PROCESS FOR THE PREPARATION OF N-IODOAMIDES. European Patent Office.
  • JP2013533231A - Process for the preparation of iodide. Google Patents.
  • Academia.edu - Process for the preparation of iodides (PDF). Available at:[Link]

Sources

HPLC and column chromatography purification of 1-(4-Iodo-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Chromatographic Purification of 1-(4-Iodo-piperidin-1-yl)-ethanone

Abstract

This application note provides a comprehensive guide to the purification of 1-(4-Iodo-piperidin-1-yl)-ethanone, a key synthetic intermediate in pharmaceutical research. Achieving high purity of such intermediates is critical for the integrity of subsequent synthetic steps and the pharmacological evaluation of final compounds. We present a two-stage purification strategy employing orthogonal chromatographic techniques: an initial, bulk purification using traditional silica gel column chromatography followed by a final polishing step to achieve high purity (>98%) via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This document provides detailed, step-by-step protocols, explains the scientific rationale behind methodological choices, and offers guidance for monitoring and validating purification outcomes.

Introduction and Compound Analysis

1-(4-Iodo-piperidin-1-yl)-ethanone is a substituted piperidine derivative. The piperidine scaffold is a ubiquitous feature in many pharmacologically active molecules, making its derivatives valuable building blocks in drug discovery.[1][2] The purity of this intermediate is paramount, as impurities can interfere with downstream reactions or introduce confounding variables in biological assays.

Structural Features Influencing Chromatographic Behavior:

  • Piperidine Ring: The core structure contains a nitrogen atom.

  • N-Acetyl Group: The nitrogen is part of a tertiary amide (-N-C(=O)CH₃), which significantly reduces the basicity of the piperidine nitrogen. This modification makes the compound less likely to exhibit severe tailing on standard silica gel compared to a free secondary amine.

  • Iodine Substituent: The iodine atom at the 4-position adds significant molecular weight and increases the molecule's lipophilicity.

  • Overall Polarity: The presence of the carbonyl group and the polar C-I bond, combined with the aliphatic ring, results in a compound of moderate polarity. This characteristic makes it an ideal candidate for purification by normal-phase chromatography and amenable to retention on a reversed-phase column.

This application note outlines a robust purification workflow designed to efficiently remove common synthetic byproducts, such as unreacted starting materials or over-acetylated impurities.

Part I: Bulk Purification via Normal-Phase Column Chromatography

Normal-phase chromatography, which utilizes a polar stationary phase and a less polar mobile phase, is an excellent first step for purifying moderately polar organic compounds from a crude reaction mixture.[3][4] Separation is based on the analyte's polarity; more polar compounds interact more strongly with the polar stationary phase and thus elute later.[5]

Causality of Method Selection:

  • Stationary Phase: Silica gel (SiO₂) is the standard, cost-effective choice for normal-phase chromatography. Its surface is rich in polar silanol groups (Si-OH) that can form hydrogen bonds and dipole-dipole interactions with the analyte.[5]

  • Mobile Phase: A solvent system of ethyl acetate (EtOAc) in hexanes is chosen. Hexane, a non-polar solvent, acts as the weak eluent, while ethyl acetate, a more polar solvent, serves as the strong eluent. By gradually increasing the percentage of ethyl acetate, we can first wash off non-polar impurities before eluting the target compound, 1-(4-Iodo-piperidin-1-yl)-ethanone. This gradient elution provides superior separation compared to an isocratic (constant solvent composition) method.[6]

Experimental Protocol: Column Chromatography

2.1. Materials and Equipment

  • Crude 1-(4-Iodo-piperidin-1-yl)-ethanone

  • Silica Gel (Standard Grade, 60 Å, 230-400 mesh)

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc) - HPLC grade

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber and UV lamp (254 nm)

  • Collection tubes/flasks

  • Rotary evaporator

2.2. Step-by-Step Protocol

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a chamber with a pre-determined solvent system (e.g., start with 20% EtOAc in Hexanes).

    • Visualize the spots under a UV lamp. The goal is to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.4, with good separation from major impurities.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude product) with the initial, low-polarity eluent (e.g., 5% EtOAc in Hexanes) to form a slurry.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Add more eluent and allow it to drain until the solvent level is just above the top of the silica bed. Never let the column run dry.[4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane) or the eluent itself.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column.

    • Add a thin protective layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin elution, starting with a low polarity mobile phase (e.g., 10% EtOAc/Hexanes) and gradually increasing the polarity (e.g., to 20%, 30%, etc.) based on the initial TLC analysis.

    • Collect the eluent in fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate.

    • Combine the fractions that contain the pure desired product.

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the partially purified product.

ParameterSpecificationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar adsorbent for separating moderately polar compounds.[7]
Mobile Phase Gradient of Ethyl Acetate in HexanesAllows for elution of a range of compounds by increasing solvent polarity.
Monitoring TLC with UV visualization (254 nm)Quick, effective method to track separation and identify pure fractions.

Part II: High-Purity Polish via Reversed-Phase HPLC (RP-HPLC)

For applications requiring very high purity, RP-HPLC is the method of choice. It provides superior resolution compared to low-pressure column chromatography.[8] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar.[5] Non-polar compounds are retained longer, while polar compounds elute earlier.

Causality of Method Selection:

  • Stationary Phase: A C18 (octadecyl) column is selected as it is a versatile, non-polar stationary phase that provides excellent hydrophobic retention for a wide range of organic molecules.[9]

  • Mobile Phase: A gradient of acetonitrile in water is used. Acetonitrile is a common organic modifier that is UV transparent and has low viscosity.[8]

  • Mobile Phase Additive: A small amount of trifluoroacetic acid (TFA, 0.1%) is added to both water and acetonitrile. TFA acts as an ion-pairing agent, protonating any residual basic sites on the silica and ensuring that the analyte carries a consistent positive charge. This minimizes undesirable ionic interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[8]

Experimental Protocol: Preparative RP-HPLC

3.1. Materials and Equipment

  • Partially purified 1-(4-Iodo-piperidin-1-yl)-ethanone

  • HPLC system with a preparative pump, autosampler, fraction collector, and UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Solvents: Acetonitrile (ACN) and Water - HPLC or LC-MS grade

  • Trifluoroacetic Acid (TFA) - HPLC grade

  • Syringe filters (0.45 µm)

  • Lyophilizer (freeze-dryer)

3.2. Step-by-Step Protocol

  • Analytical Method Development:

    • First, develop a separation method on a smaller analytical C18 column (e.g., 250 x 4.6 mm).

    • Dissolve a small sample of the product from Part I in the mobile phase (e.g., 50:50 ACN/Water). Filter through a syringe filter.

    • Inject the sample and run a broad gradient (e.g., 10% to 90% ACN in water (both with 0.1% TFA) over 20-30 minutes).

    • Identify the retention time of the target compound. Optimize the gradient to achieve baseline separation between the main peak and any remaining impurities.

  • Preparative Run Setup:

    • Scale the optimized analytical gradient to the preparative column. The flow rate will need to be increased proportionally to the column's cross-sectional area.

    • Prepare the mobile phases:

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Equilibrate the preparative column with the initial mobile phase conditions (e.g., 10 column volumes).

  • Sample Preparation and Injection:

    • Dissolve the partially purified product in a minimal amount of a suitable solvent (preferably the initial mobile phase). Ensure the concentration is not so high that it causes precipitation upon injection.

    • Filter the sample solution through a 0.45 µm syringe filter.

    • Inject the sample onto the column.

  • Chromatography and Fraction Collection:

    • Run the preparative gradient method.

    • Monitor the elution profile using the UV detector (a wavelength around 210-220 nm is suitable as the compound lacks a strong chromophore).[10]

    • Use the fraction collector to collect peaks based on the UV signal (threshold or time-based windows).

  • Purity Analysis and Product Isolation:

    • Analyze the collected fractions using the analytical HPLC method to confirm purity.

    • Combine all fractions with the desired purity level (e.g., >98%).

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

    • Freeze the remaining aqueous solution and remove the water/TFA via lyophilization to obtain the final product as a pure solid.

ParameterSpecificationRationale
HPLC System Preparative scale with UV detectorAllows for purification of milligram to gram quantities.
Stationary Phase C18 Reversed-Phase Column (e.g., 5 µm)Provides hydrophobic retention mechanism, orthogonal to normal-phase.[11]
Mobile Phase Gradient of Acetonitrile / Water with 0.1% TFAEfficiently elutes the compound while TFA ensures sharp peak shapes.[12]
Detection UV at 210-220 nmDetects the peptide-like amide bond at low wavelengths.
Isolation LyophilizationRemoves volatile mobile phase components to yield a pure, solid product.[13]

Overall Purification Workflow

The following diagram illustrates the integrated strategy for purifying 1-(4-Iodo-piperidin-1-yl)-ethanone from a crude synthetic mixture to a final, high-purity compound.

Purification_Workflow cluster_0 Stage 1: Bulk Purification cluster_1 Stage 2: High-Purity Polish Crude Crude Product ColChrom Normal-Phase Column Chromatography Crude->ColChrom Dry or Wet Loading TLC Purity Check (TLC) ColChrom->TLC Fraction Analysis PrepHPLC Preparative RP-HPLC TLC->PrepHPLC Combine & Evaporate Pure Fractions AnalytHPLC Final Purity Analysis (Analytical HPLC) PrepHPLC->AnalytHPLC Purity Confirmation PureProduct Pure Product (>98%) AnalytHPLC->PureProduct

Caption: Integrated workflow for the purification of 1-(4-Iodo-piperidin-1-yl)-ethanone.

Conclusion

The two-stage purification strategy detailed in this application note provides a reliable and scalable method for obtaining high-purity 1-(4-Iodo-piperidin-1-yl)-ethanone. The initial bulk separation by normal-phase column chromatography effectively removes major impurities, significantly reducing the load on the subsequent high-resolution RP-HPLC step. This orthogonal approach—leveraging different separation mechanisms (adsorption vs. partitioning)—ensures the removal of a wide range of potential contaminants. By following these protocols, researchers can confidently produce material of sufficient purity for demanding applications in drug development and chemical synthesis.

References

  • MilliporeSigma. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • YMC America. (n.d.). Normal Phase Chromatography Solutions.
  • Thermo Fisher Scientific. (n.d.). Normal Phase HPLC Columns.
  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Benchchem. (2025). Technical Support Center: Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone.
  • Arnesen, T., et al. (2009). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. ResearchGate.
  • PubChem. (n.d.). 1-(4-Iodophenyl)ethan-1-one. National Center for Biotechnology Information.
  • BioInsights Publishing. (2020, April 8). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone Derivatives.
  • EvitaChem. (n.d.). 1-(4-Iodo-1H-indol-2-yl)ethanone.
  • MilliporeSigma. (n.d.). 1-(Piperidin-4-yl)ethanone hydrochloride.
  • Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
  • ResearchGate. (n.d.). Reverse phase HPLC absorbance profile at 215 nm for the separation of acetylated and non-acetylated peptides.
  • Winthrop University Chemistry Department. (n.d.). Column Chromatography.
  • Organic Chemistry, University of Colorado Boulder. (n.d.). Iodoindenes: Synthesis and application to cross-coupling.
  • MilliporeSigma. (n.d.). 1-(4-iodophenyl)ethanone.
  • ChemicalBook. (n.d.). 1-(4-HydroxyMethyl-piperidin-1-yl)-ethanone.
  • Sigma-Aldrich. (n.d.). 1-(4-Hydroxypiperidin-1-yl)ethanone.
  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
  • The Royal Society of Chemistry. (2012). A typical procedure for the synthesis of 1-piperidin-1-yl-butane-1,3-dione.
  • Organic Syntheses. (2021, June 18). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one.
  • ChemScene. (n.d.). 1-(3-Iodopiperidin-1-yl)ethan-1-one.
  • Benchchem. (2025). In Vitro Profile of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Technical Overview.
  • Benchchem. (2025). Application Notes and Protocols for the Analytical Characterization of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone.
  • PubChem. (n.d.). 1-[4-(2-Methylpropyl)piperidin-1-yl]ethanone. National Center for Biotechnology Information.
  • Research Journal of Pharmacy and Technology. (n.d.). Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract.
  • PMC. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Center for Biotechnology Information.
  • YMC America. (2022, February 16). Enrichment and purification of peptide impurities using twin-column continuous chromatography.

Sources

Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of 1-(4-Iodo-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1-(4-Iodo-piperidin-1-yl)-ethanone (also known as N-acetyl-4-iodopiperidine; Chemical Formula: C₇H₁₂INO) is a highly versatile synthetic intermediate utilized in medicinal chemistry for grafting 4-substituted piperidine scaffolds onto novel pharmacophores. Accurate structural characterization of this compound via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for impurity profiling, metabolic stability assays, and pharmacokinetic tracking.

Due to the presence of both an N-acetyl group and a heavy halogen (Iodine), the molecule exhibits highly predictable, structurally diagnostic fragmentation pathways under collision-induced dissociation (CID). This application note delineates the exact fragmentation mechanisms, supported by thermodynamic principles, and provides a field-proven, self-validating LC-MS/MS protocol for its analysis.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

As a Senior Application Scientist, establishing a robust methodology requires more than listing parameters; it requires building a self-validating system. The protocol below incorporates built-in quality control checks to ensure absolute data integrity.

Causality Behind Experimental Choices
  • Mobile Phase Additives: We utilize 0.1% Formic Acid in both aqueous and organic phases. Under the influence of a high-voltage electric field in the Electrospray Ionization (ESI) source, this acidic environment ensures maximum protonation efficiency, yielding a strong [M+H]⁺ precursor ion[1].

  • Self-Validating Isotope Check: Iodine is monoisotopic (¹²⁷I at 100% natural abundance). Unlike chlorinated or brominated compounds, the parent ion of 1-(4-Iodo-piperidin-1-yl)-ethanone will lack an M+2 isotope peak. Observing a clean, singular precursor mass at m/z 254.0039 without an M+2 companion acts as an immediate, internal validation of the halogen's identity.

  • Mass Calibration: To confidently assign empirical formulas to fragments, the Time-of-Flight (TOF) or Orbitrap analyzer must be calibrated pre-run with a standard tuning mix to achieve < 5 ppm mass accuracy.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the 1-(4-Iodo-piperidin-1-yl)-ethanone standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient Elution: 5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate at 5% B for 2 minutes. Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Parameters (ESI+ Mode):

    • Ion Source: ESI in positive ion mode.

    • Capillary Voltage: 3.5 kV; Desolvation Temperature: 350 °C.

    • Precursor Ion Selection (Q1): m/z 254.00 (Isolation width: 1.0 Da).

    • Collision Energy (CE): Ramped from 15 eV to 35 eV using Nitrogen as the collision gas.

    • Mass Analyzer (Q3/TOF): Scan range m/z 50–300.

LCMS_Workflow SamplePrep Sample Prep 0.1% FA in MeOH LC LC Separation C18 Gradient SamplePrep->LC ESI ESI Source Positive Mode LC->ESI Quad1 Q1 Selection m/z 254.00 ESI->Quad1 Collision Collision Cell CID (15-35 eV) Quad1->Collision TOF Mass Analyzer Q3 / TOF Collision->TOF

Figure 2: Step-by-step LC-MS/MS experimental workflow for targeted fragmentation.

Mechanistic Causality of Fragmentation

The fragmentation of protonated 1-(4-Iodo-piperidin-1-yl)-ethanone ([M+H]⁺, exact mass 254.0039) is governed by relative bond dissociation energies (BDE) and the thermodynamic stability of the resulting product ions.

Pathway A: Cleavage of the Carbon-Iodine Bond (Loss of HI)

The C-I bond is notoriously weak (BDE ~234 kJ/mol) compared to typical C-C or C-N bonds. Under low-to-moderate collision energies, the dominant initial event is the heterolytic cleavage of the C-I bond accompanied by proton transfer. This results in the characteristic neutral loss of Hydrogen Iodide (HI, 127.91 Da)[2]. This yields a highly stable, resonance-stabilized N-acetyl-piperideinium ion at m/z 126.0916. Due to the extreme lability of the C-I bond, this transition often forms the base peak in the CID spectra of iodinated aliphatic rings.

Pathway B: Cleavage of the N-Acetyl Group (Loss of Ketene)

N-acetylated cyclic amines frequently undergo a diagnostic neutral loss of ketene (CH₂=C=O, 42.01 Da)[3]. This occurs via a four-membered cyclic transition state where a hydrogen from the acetyl methyl group is transferred to the piperidine nitrogen, expelling the neutral ketene molecule. This can occur directly from the precursor ion (yielding the 4-iodopiperidinium ion at m/z 211.9933) or, more commonly, as a secondary sequential fragmentation from the m/z 126.0916 ion, yielding a bare piperideinium ring at m/z 84.0810.

Pathway C: Piperidine Ring Opening

Basic aliphatic amines exhibit highly predictable alpha-cleavage patterns[4]. The m/z 84.0810 ion (C₅H₁₀N⁺) undergoes classic amine alpha-cleavage and subsequent ring opening, typically expelling a neutral molecule of ethylene (C₂H₄, 28.03 Da) to form an iminium ion at m/z 56.0497.

MS_Fragmentation Parent [M+H]+ m/z 254.0039 C7H13INO+ Frag126 [M+H - HI]+ m/z 126.0916 C7H12NO+ Parent->Frag126 - HI (127.91 Da) C-I Cleavage Frag212 [M+H - CH2CO]+ m/z 211.9933 C5H11IN+ Parent->Frag212 - CH2CO (42.01 Da) Ketene Loss Frag84 [M+H - HI - CH2CO]+ m/z 84.0810 C5H10N+ Frag126->Frag84 - CH2CO (42.01 Da) Ketene Loss Frag212->Frag84 - HI (127.91 Da) C-I Cleavage Frag56 m/z 56.0497 C3H6N+ Frag84->Frag56 - C2H4 (28.03 Da) Ring Opening

Figure 1: ESI-MS/MS fragmentation pathways for 1-(4-Iodo-piperidin-1-yl)-ethanone.

Quantitative Data Summary

The following table summarizes the key diagnostic fragment ions, their exact calculated masses, and the mechanistic rationale for their formation. This data acts as a reference library for targeted Multiple Reaction Monitoring (MRM) assay development.

Fragment IonExact Mass (m/z)Empirical FormulaNeutral Loss (Da)Mechanistic Origin / CausalityRelative Abundance
[M+H]⁺ 254.0039C₇H₁₃INO⁺N/AProtonated precursor ion generated via ESI.Low-Moderate
[M+H - HI]⁺ 126.0916C₇H₁₂NO⁺127.9123Cleavage of the weak C-I bond and proton transfer.High (Base Peak)
[M+H - CH₂CO]⁺ 211.9933C₅H₁₁IN⁺42.0106Elimination of ketene from the N-acetyl group.Low
[M+H - HI - CH₂CO]⁺ 84.0810C₅H₁₀N⁺169.9229Sequential loss of HI and ketene; stable piperideinium.High
[M+H - HI - CH₂CO - C₂H₄]⁺ 56.0497C₃H₆N⁺197.9542Alpha-cleavage and ring opening of the piperidine core.Moderate

Sources

High-Impact Application Note: 1-(4-Iodo-piperidin-1-yl)-ethanone in Modern C(sp2)–C(sp3) Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 3D aliphatic architectures into flat, sp2 -rich pharmaceutical scaffolds is a primary objective in modern drug discovery. The piperidine ring is one of the most privileged pharmacophores in medicinal chemistry. 1-(4-Iodo-piperidin-1-yl)-ethanone (also known as N-acetyl-4-iodopiperidine) serves as an elite secondary alkyl iodide building block for this purpose.

Historically, the cross-coupling of unactivated secondary alkyl iodides using traditional palladium catalysis has been plagued by slow oxidative addition and rapid β -hydride elimination, leading to undesired alkene byproducts. However, the advent of single-electron transfer (SET) and radical-based catalytic paradigms has unlocked the ability to couple this substrate efficiently. This application note details three state-of-the-art methodologies—Nickel-Catalyzed Cross-Electrophile Coupling, Metallaphotoredox Catalysis, and Cobalt-Catalyzed Kumada-Type Coupling—providing validated protocols and the mechanistic causality behind them.

Mechanistic Rationale: The Substrate Profile

The structural design of 1-(4-Iodo-piperidin-1-yl)-ethanone is highly deliberate:

  • The N-Acetyl Protecting Group: Unlike free amines, which can irreversibly bind and poison low-valent Ni or Co catalysts, the N-acetyl group is electronically deactivated. It also provides a polar handle that aids in the chromatographic purification of the final coupled products.

  • The Secondary Iodide: The carbon-iodine bond is weak enough to be readily cleaved via Halogen-Atom Transfer (XAT) or SET, generating a nucleophilic secondary alkyl radical. This radical intermediate fundamentally bypasses the traditional 2-electron oxidative addition pathway, completely circumventing β -hydride elimination prior to metal capture[1].

Pillar 1: Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

Causality & Theory

Cross-Electrophile Coupling (XEC), pioneered by Weix and others, allows the direct coupling of two electrophiles (e.g., our alkyl iodide and an aryl bromide) without the need to pre-form moisture-sensitive organometallic reagents[2]. The reaction is driven by a terminal reductant (typically Zinc or Manganese dust). The use of a bipyridine-type ligand (like dtbbpy) is critical; it stabilizes the transient Ni(I) and Ni(III) intermediates, tuning the electronics to favor radical capture over premature decomposition[1]. Aqueous micellar conditions can also be employed for sustainable scale-up of these exact piperidine scaffolds[3].

Protocol: Ni-Catalyzed XEC with Aryl Bromides
  • Self-Validating System: The reaction mixture will transition from a pale green suspension (Ni(II) pre-catalyst) to a deep red/brown solution upon stirring. This color change is the visual validation that the active low-valent Ni(0)/Ni(I) species has been successfully generated. If the solution remains green, the Zinc dust is oxidized/inactive, or oxygen has breached the system.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with 1-(4-Iodo-piperidin-1-yl)-ethanone (1.0 mmol, 1.0 equiv), the desired aryl bromide (1.5 mmol, 1.5 equiv), NiBr₂·dtbbpy (0.1 mmol, 10 mol%), and activated Zinc dust (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed DMF (5.0 mL) to the vial. Seal the vial with a PTFE-lined septum cap.

  • Reaction: Remove the vial from the glovebox and stir vigorously (800 rpm) at 50 °C for 16–24 hours. Monitor the color change to deep red/brown.

  • Workup: Quench the reaction by adding 10 mL of a saturated aqueous EDTA solution to chelate the zinc and nickel salts. Extract with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify via silica gel flash chromatography.

Pillar 2: Synergistic Metallaphotoredox Catalysis

Causality & Theory

Metallaphotoredox catalysis merges the single-electron manipulation capabilities of photocatalysts with the bond-forming prowess of transition metals[1]. Under visible light irradiation, the photocatalyst (e.g., Ir-based or the organic dye 4CzIPN) reaches an excited state. It orchestrates the generation of an alkyl radical from 1-(4-Iodo-piperidin-1-yl)-ethanone (either via direct SET or via an XAT mediator like a silane or amine). This radical is rapidly intercepted by a Ni(II)-aryl complex (formed via oxidative addition of the aryl bromide to Ni(0)). The resulting Ni(III) complex undergoes rapid reductive elimination to forge the C(sp2)–C(sp3) bond[1].

G cluster_photo Photoredox Cycle cluster_ni Nickel Catalytic Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Blue LED PC_red Reduced PC(-) PC_star->PC_red SET (Amine) PC_red->PC SET to Ni Ni0 Ni(0) Catalyst NiII_Ar Ni(II)-Aryl Complex Ni0->NiII_Ar Oxidative Addition (Aryl Bromide) NiIII Ni(III)-Aryl-Alkyl NiII_Ar->NiIII Radical Capture NiI Ni(I) Species NiIII->NiI Reductive Elimination Product Cross-Coupled Product NiIII->Product NiI->Ni0 SET from PC(-) Alkyl_I 1-(4-Iodo-piperidin-1-yl)-ethanone Alkyl_Rad Alkyl Radical Alkyl_I->Alkyl_Rad XAT / SET Alkyl_Rad->NiIII

Figure 1: Synergistic Metallaphotoredox Catalytic Cycle for C(sp2)-C(sp3) Cross-Coupling.
Protocol: Dual Ni/Photoredox Coupling
  • Self-Validating System: The reaction must exhibit sustained luminescence from the photocatalyst under 450 nm irradiation. If the solution turns opaque black or brown rapidly, it indicates catalyst degradation, almost universally caused by incomplete degassing (oxygen quenching the excited state PC*).

Step-by-Step Methodology:

  • Setup: To a 10 mL clear glass vial, add 1-(4-Iodo-piperidin-1-yl)-ethanone (0.5 mmol, 1.0 equiv), aryl bromide (0.75 mmol, 1.5 equiv), NiCl₂·dtbbpy (0.025 mmol, 5 mol%), and 4CzIPN (0.01 mmol, 2 mol%).

  • Solvent & Base: Add 5 mL of anhydrous DMA, followed by N,N-dicyclohexylmethylamine (Cy₂NMe) (1.5 mmol, 3.0 equiv) which acts as the terminal electron donor.

  • Degassing (Critical Step): Seal the vial with a septum cap. Perform three cycles of Freeze-Pump-Thaw using liquid nitrogen to rigorously exclude oxygen. Backfill with Argon.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir at 1000 rpm for 24 hours. Ensure a cooling fan maintains the ambient temperature at ~25 °C to prevent thermal degradation.

  • Workup: Dilute the mixture with water (10 mL) and extract with Et₂O (3 × 10 mL). Wash the organics with LiCl (5% aqueous) to remove DMA, dry, and concentrate for chromatography.

Pillar 3: Cobalt-Catalyzed Kumada-Type Coupling

Causality & Theory

While Nickel is highly effective, Cobalt offers an earth-abundant, highly nucleophilic alternative for coupling unactivated alkyl iodides with Grignard reagents[4]. The CoCl₂ / TMCD (tetramethylcyclohexanediamine) system undergoes extremely rapid oxidative addition into the secondary C–I bond. Unlike classical Kumada couplings that suffer from extensive homocoupling, the steric bulk of the TMCD ligand controls the trajectory of the incoming aryl Grignard, ensuring high cross-coupling selectivity[4].

Protocol: Co-Catalyzed Arylation with Grignard Reagents
  • Self-Validating System: The addition of the Grignard reagent to the Co(II)/TMCD/alkyl iodide mixture elicits an immediate color change from blue/purple to dark green/brown, signifying the formation of the active Co(I) or Co(0) species. A mild exotherm confirms reaction initiation.

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried round-bottom flask under Argon, dissolve CoCl₂ (0.05 mmol, 5 mol%) and TMCD (0.06 mmol, 6 mol%) in anhydrous THF (3.0 mL). Stir for 15 minutes until a uniform blue/purple complex forms.

  • Substrate Addition: Add 1-(4-Iodo-piperidin-1-yl)-ethanone (1.0 mmol, 1.0 equiv) to the flask. Cool the reaction mixture to 0 °C using an ice bath.

  • Grignard Addition: Using a syringe pump, add the arylmagnesium bromide (1.2 mmol, 1.2 equiv, typically 1.0 M in THF) dropwise over 30 minutes. Note: Dropwise addition is strictly required to suppress the homocoupling of the Grignard reagent.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Quench & Workup: Carefully quench with saturated aqueous NH₄Cl (5 mL) at 0 °C. Extract with Ethyl Acetate, dry over Na₂SO₄, and purify.

Quantitative Data Presentation

The following table synthesizes the operational parameters and performance metrics of the three methodologies when applied to 1-(4-Iodo-piperidin-1-yl)-ethanone:

MethodologyCatalyst SystemReductant / Radical InitiatorTypical YieldsKey Advantage
Ni-Catalyzed XEC NiBr₂ / dtbbpyZn or Mn dust50–80%Avoids pre-formed, moisture-sensitive organometallics.
Metallaphotoredox NiCl₂ / 4CzIPNAmine (SET) or Silane (XAT)60–90%Extremely mild conditions (RT, visible light); highest functional group tolerance.
Co-Catalyzed Kumada CoCl₂ / TMCDAryl-MgBr (Grignard)70–95%Earth-abundant metal; extremely fast reaction times (< 4 hours).

References

  • Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents Source: MDPI URL:[Link]

  • Implementation of micelle-enabled C(sp2)–C(sp3) cross-electrophile coupling in pharmaceutical synthesis Source: RSC (Chemical Communications) URL:[Link]

  • Visible-Light Enabled C(sp3)–C(sp2) Cross-Electrophile Coupling via Synergistic Halogen-Atom Transfer (XAT) and Nickel Catalysis Source: ACS Publications URL:[Link]

  • Homogeneous Reductant Facilitated Cross-Electrophile Coupling of Aryl Bromides with NHP Esters Source: ResearchGate URL:[Link]

Sources

Application Notes and Protocols for 1-(4-Iodo-piperidin-1-yl)-ethanone: A Versatile Intermediate in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of 1-(4-Iodo-piperidin-1-yl)-ethanone, also known as N-acetyl-4-iodopiperidine. This compound serves as a pivotal intermediate for introducing the N-acetyl-piperidine-4-yl moiety, a common structural motif in medicinally relevant compounds. We present detailed, field-proven protocols for its synthesis from commercially available precursors and its subsequent utilization in key carbon-carbon and carbon-nitrogen bond-forming reactions. The methodologies detailed herein are designed to be robust and scalable, providing researchers, scientists, and drug development professionals with a practical guide to leveraging this versatile building block in their synthetic campaigns.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key binding interactions make it an attractive component in drug design. The ability to functionalize the 4-position of the piperidine ring is a common strategy for exploring structure-activity relationships (SAR). 1-(4-Iodo-piperidin-1-yl)-ethanone provides a stable, yet reactive, handle for such functionalization through modern cross-coupling and substitution chemistries. The N-acetyl group modulates the basicity of the piperidine nitrogen, often improving pharmacokinetic properties and providing a neutral, synthetically tractable building block.

This guide details the synthesis of this key intermediate and its application in several high-impact synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as direct nucleophilic substitution.

Synthesis of 1-(4-Iodo-piperidin-1-yl)-ethanone

The synthesis of 1-(4-Iodo-piperidin-1-yl)-ethanone is most effectively achieved in a two-step sequence starting from the readily available 4-hydroxypiperidine. The sequence involves N-acetylation followed by conversion of the hydroxyl group to an iodide.

Workflow for Synthesis

Synthesis_Workflow A 4-Hydroxypiperidine B 1-(4-Hydroxypiperidin-1-yl)ethanone (N-Acetyl-4-hydroxypiperidine) A->B Acetic Anhydride, Triethylamine, DCM C 1-(4-Iodo-piperidin-1-yl)-ethanone B->C PPh3, Imidazole, I2, DCM (Appel Reaction)

Caption: Synthetic pathway to 1-(4-Iodo-piperidin-1-yl)-ethanone.

Protocol 1: Synthesis of 1-(4-Hydroxypiperidin-1-yl)ethanone

This protocol describes the N-acetylation of 4-hydroxypiperidine. The use of acetic anhydride with a non-nucleophilic base like triethylamine provides a clean and high-yielding transformation.

Materials:

  • 4-Hydroxypiperidine

  • Acetic Anhydride (Ac₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with 4-hydroxypiperidine (1.0 eq.), add anhydrous DCM to a concentration of 0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq.) to the stirred solution.

  • Slowly add acetic anhydride (1.1 eq.) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 1-(4-hydroxypiperidin-1-yl)ethanone as a solid or oil, which is often of sufficient purity for the next step.

Protocol 2: Synthesis of 1-(4-Iodo-piperidin-1-yl)-ethanone (Appel-type Reaction)

This protocol converts the secondary alcohol to an alkyl iodide with inversion of configuration, though stereochemistry is not a factor for this achiral substrate. The Appel reaction provides a mild and effective method for this transformation.[1]

Materials:

  • 1-(4-Hydroxypiperidin-1-yl)ethanone

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • To a solution of 1-(4-hydroxypiperidin-1-yl)ethanone (1.0 eq.) in anhydrous DCM (0.25 M), add triphenylphosphine (1.3 eq.) and imidazole (1.5 eq.) sequentially.

  • Cool the resulting mixture to 0 °C in an ice bath.

  • Slowly add iodine (1.2 eq.) portion-wise, ensuring the temperature remains below 10 °C. The solution will turn dark brown.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous Na₂S₂O₃ solution until the organic layer is colorless.

  • Separate the layers and wash the organic phase with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The residue will contain the product and triphenylphosphine oxide. Add hexanes to the residue and stir vigorously. The triphenylphosphine oxide will precipitate.

  • Filter the solid and wash with cold hexanes. Concentrate the filtrate under reduced pressure to yield the crude 1-(4-Iodo-piperidin-1-yl)-ethanone. Further purification can be achieved by column chromatography on silica gel if necessary.[1]

Application in Carbon-Carbon Bond Formation

1-(4-Iodo-piperidin-1-yl)-ethanone is an excellent substrate for palladium-catalyzed cross-coupling reactions to form C(sp²)-C(sp³) and C(sp)-C(sp³) bonds. The carbon-iodine bond is significantly more reactive than corresponding bromide or chloride bonds, often allowing for milder reaction conditions.[2]

Suzuki-Miyaura Coupling: Synthesis of 4-Arylpiperidines

The Suzuki-Miyaura reaction is a robust method for coupling alkyl halides with boronic acids. The use of N-protected 4-iodopiperidines in Suzuki couplings to generate 4-arylpiperidines is well-documented and crucial in the synthesis of many pharmaceutical agents.[3][4]

Suzuki_Coupling sub 1-(4-Iodo-piperidin-1-yl)-ethanone prod 1-(4-Aryl-piperidin-1-yl)-ethanone sub->prod Pd Catalyst, Base, Solvent boronic Ar-B(OH)₂ boronic->prod

Caption: General scheme for the Suzuki-Miyaura coupling.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is based on established methods for the coupling of N-Boc-4-iodopiperidine with various arylboronic acids.[3] The choice of ligand and base is critical for achieving high yields.

Materials:

  • 1-(4-Iodo-piperidin-1-yl)-ethanone

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Toluene/Water (e.g., 10:1 v/v), degassed

Procedure:

  • To an oven-dried Schlenk tube, add 1-(4-Iodo-piperidin-1-yl)-ethanone (1.0 eq.), the arylboronic acid (1.5 eq.), and K₃PO₄ (3.0 eq.).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%) in a small amount of degassed toluene.

  • Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe, followed by the catalyst solution.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 1-(4-aryl-piperidin-1-yl)-ethanone.

Arylboronic Acid (Ar-B(OH)₂)ProductTypical Yield (%)
Phenylboronic acid1-(4-Phenylpiperidin-1-yl)ethanone85-95%
4-Methoxyphenylboronic acid1-[4-(4-Methoxyphenyl)piperidin-1-yl]ethanone80-90%
3-Pyridylboronic acid1-[4-(Pyridin-3-yl)piperidin-1-yl]ethanone70-85%
2-Thienylboronic acid1-[4-(Thiophen-2-yl)piperidin-1-yl]ethanone75-90%
Yields are estimated based on analogous reactions with N-Boc-4-iodopiperidine.[3]
Sonogashira Coupling: Synthesis of 4-Alkynylpiperidines

The Sonogashira coupling enables the formation of a C(sp)-C(sp³) bond, providing access to 4-alkynylpiperidines. These are valuable intermediates for further transformations or as final products in drug discovery programs.[5][6]

Protocol 4: Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol utilizes the classic Pd/Cu co-catalyst system for the coupling of the iodo-piperidine with a terminal alkyne.

Materials:

  • 1-(4-Iodo-piperidin-1-yl)-ethanone

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To an oven-dried Schlenk tube, add 1-(4-Iodo-piperidin-1-yl)-ethanone (1.0 eq.), Pd(PPh₃)₂Cl₂ (3-5 mol%), and CuI (5-10 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed THF and TEA (3.0 eq.) via syringe.

  • Add the terminal alkyne (1.2 eq.) dropwise.

  • Stir the reaction at room temperature for 6-24 hours. If the reaction is sluggish, gentle heating (40-50 °C) can be applied. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the ammonium salts.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the 1-(4-alkynyl-piperidin-1-yl)-ethanone product.

Application in Carbon-Nitrogen Bond Formation

Buchwald-Hartwig Amination: Synthesis of 4-Aminopiperidines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[7][8] It allows for the coupling of 1-(4-Iodo-piperidin-1-yl)-ethanone with a wide variety of primary and secondary amines, providing access to diverse 4-aminopiperidine derivatives. These structures are prevalent in centrally active agents.

BH_Amination sub 1-(4-Iodo-piperidin-1-yl)-ethanone prod 1-(4-Aminopiperidin-1-yl)ethanone Derivative sub->prod Pd Catalyst, Ligand, Base amine R¹R²NH amine->prod

Caption: General scheme for Buchwald-Hartwig amination.

Protocol 5: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the amination of aryl and heteroaryl halides, with ligand and base selection being crucial for success.[9] For secondary cyclic amines, bulky biarylphosphine ligands are often effective.

Materials:

  • 1-(4-Iodo-piperidin-1-yl)-ethanone

  • Amine (e.g., Morpholine, Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous and degassed

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOt-Bu (1.4 eq.).

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed toluene.

  • Add 1-(4-Iodo-piperidin-1-yl)-ethanone (1.0 eq.) followed by the amine (1.2 eq.).

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 8-24 hours. Monitor progress by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

AmineProductTypical Yield (%)
Morpholine1-[4-(Morpholin-4-yl)piperidin-1-yl]ethanone60-75%
Aniline1-[4-(Phenylamino)piperidin-1-yl]ethanone70-85%
Benzylamine1-[4-(Benzylamino)piperidin-1-yl]ethanone65-80%
Yields are estimated based on analogous reactions with 4-halopyrazoles and other aryl halides.[9]

Application in Nucleophilic Substitution

While cross-coupling reactions are powerful, the C-I bond in 1-(4-Iodo-piperidin-1-yl)-ethanone is also susceptible to direct Sₙ2-type nucleophilic substitution, particularly with strong, soft nucleophiles.[2]

Protocol 6: Nucleophilic Substitution with Sodium Azide

This protocol describes the synthesis of 1-(4-azido-piperidin-1-yl)-ethanone, a useful intermediate for accessing 4-aminopiperidines via reduction or for use in click chemistry.

Materials:

  • 1-(4-Iodo-piperidin-1-yl)-ethanone

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 1-(4-Iodo-piperidin-1-yl)-ethanone (1.0 eq.) in anhydrous DMF (0.5 M).

  • Add sodium azide (1.5 eq.).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous phase three times with diethyl ether.

  • Combine the organic layers, wash extensively with water to remove DMF, then wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (Note: low molecular weight azides can be explosive; avoid high temperatures and scratching the solid).

  • The resulting 1-(4-azido-piperidin-1-yl)-ethanone can often be used without further purification.

Conclusion

1-(4-Iodo-piperidin-1-yl)-ethanone is a highly effective and versatile chemical intermediate. Its synthesis is straightforward from common starting materials. The reactivity of the carbon-iodine bond allows for its participation in a wide range of modern synthetic transformations, including palladium-catalyzed cross-coupling reactions and classical nucleophilic substitutions. The protocols provided herein serve as a robust starting point for researchers to incorporate the valuable N-acetyl-4-piperidine scaffold into complex molecules, facilitating advancements in drug discovery and materials science.

References

  • PrepChem. Synthesis of N-acetyl-4(2-hydroxyphenethyloxy)piperidine. PrepChem. Available at: [Link].

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492. Available at: [Link].

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link].

  • Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available at: [Link].

  • PrepChem. Synthesis of 1-acetyl-4-methylaminopiperidine hydrochloride. PrepChem. Available at: [Link].

  • Usami, Y., et al. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link].

  • Wikipedia. Appel reaction. Wikipedia. Available at: [Link].

  • Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available at: [Link].

  • Google Patents. Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Google Patents.
  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. Available at: [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link].

  • University of Calgary. Nucleophilic Substitution Reactions. University of Calgary. Available at: [Link].

  • Google Patents. Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. WIPO Patentscope. Available at: [Link].

  • Min, C., et al. (2016). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Nature Communications, 7, 10415. Available at: [Link].

  • Google Patents. Preparation of 1-acetyl-4-piperidones. Google Patents.
  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link].

  • Al-Masum, M. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(49), 29240-29267. Available at: [Link].

  • SciELO. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Química Nova, 39(1), 113-117. Available at: [Link].

  • Molecules. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2213. Available at: [Link].

  • UGC e-Pathshala. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). UGC. Available at: [Link].

  • Asian Journal of Chemistry. (2015). An Efficient and Recyclable Catalytic System: PdCl2-Dppc+-PF6–-[bmim][PF6] for Heck Coupling Reaction. Asian Journal of Chemistry, 27(3), 963-966. Available at: [Link].

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link].

  • Verlag der Zeitschrift für Naturforschung. (2003). Acetylation and Silylation of Piperidine Solubilized Sporopollenin from Pollen of Typha angustifolia L. Zeitschrift für Naturforschung C, 58(11-12), 807-811. Available at: [Link].

  • ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Journal of the American Chemical Society. Available at: [Link].

  • Lumen Learning. Appendix 1: Summary of Part 1 reactions used for synthesis. Organic Chemistry 1: An open textbook. Available at: [Link].

  • ResearchGate. Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing.... ResearchGate. Available at: [Link].

  • J&K Scientific LLC. Sonogashira Cross-Coupling. J&K Scientific. Available at: [Link].

  • PubMed. (2014). Pd-catalyzed chemoselective carbonylation of aminophenols with iodoarenes: alkoxycarbonylation vs aminocarbonylation. Journal of the American Chemical Society, 136(49), 16970-3. Available at: [Link].

  • National Center for Biotechnology Information. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 899658. Available at: [Link].

  • PubMed. (2006). Effective acceleration of atom transfer carbonylation of alkyl iodides by metal complexes. Application to the synthesis of the hinokinin precursor and dihydrocapsaicin. Organic Letters, 8(7), 1419-22. Available at: [Link].

  • National Center for Biotechnology Information. (2019). Synthesis of 4H‐Benzo[e][7][10]oxazin‐4‐ones by a Carbonylation–Cyclization Domino Reaction of ortho‐Halophenols and Cyanamide. ChemistryOpen, 8(5), 629-634. Available at: [Link].

  • Chemistry LibreTexts. Grignard Reagents. Available at: [Link].

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7622. Available at: [Link].

  • Organic Syntheses. (2025). Copper-Catalyzed Suzuki-Miyaura Coupling of Unactivated Alkyl Halides with Arylborons. Organic Syntheses, 102, 86-99. Available at: [Link].

  • Google Patents. Process for the carbonylation of diolefins. Google Patents.

Sources

Protocol for enzyme inhibition studies using 1-(4-Iodo-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Covalent Modulation of Cysteine-Dependent Enzymes: A Protocol for Inhibition Studies Using 1-(4-Iodo-piperidin-1-yl)-ethanone

Introduction & Mechanistic Rationale

The renaissance of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, providing avenues to drug previously intractable targets by exploiting non-conserved nucleophilic residues[1]. While acrylamides are the most widely deployed warheads for targeting cysteines, their strict geometric requirements and "soft" electrophilic nature limit their utility in certain active site topologies[2].

1-(4-Iodo-piperidin-1-yl)-ethanone (also known as 1-acetyl-4-iodopiperidine) offers a sterically distinct, SN​2 -driven alternative. The probe features a secondary alkyl iodide. Because SN​2 displacement at a secondary carbon is inherently slower than at a primary carbon (e.g., standard iodoacetamide), this molecule exhibits low intrinsic reactivity. It relies heavily on the initial reversible binding affinity ( KI​ ) to properly orient the C4-carbon adjacent to the target thiolate, driving proximity-induced covalent bond formation ( kinact​ ). The N-acetyl moiety mimics a peptide bond, remaining neutral at physiological pH to facilitate binding in hydrophobic or peptide-recognizing pockets (such as those in cysteine proteases or kinases).

Upon successful SN​2 attack by the catalytic thiolate, the iodide is expelled, leaving a stable thioether linkage and a characteristic +126.18 Da mass shift on the target protein.

Kinetic Principles of Covalent Inhibition

A common pitfall in evaluating covalent inhibitors is relying on standard IC50​ values. Because covalent inhibition is a non-equilibrium, irreversible process, the IC50​ will artificially decrease as pre-incubation time increases[3]. To build a self-validating and mechanistically accurate profile, we must determine the second-order rate constant, kinact​/KI​ [4].

G E Free Enzyme (E) Active Cysteine EI Non-covalent Complex (E·I) Reversible Binding E->EI k_on / k_off (K_I) I Inhibitor (I) 1-acetyl-4-iodopiperidine I->EI k_on / k_off (K_I) EI_cov Covalent Adduct (E-I) Irreversible Inactivation EI->EI_cov k_inact (S_N2)

Kinetic pathway of covalent inhibition by 1-(4-Iodo-piperidin-1-yl)-ethanone.

Experimental Protocols

To ensure rigorous scientific integrity, the following workflow pairs a functional kinetic assay with a structural mass spectrometry assay. This guarantees that observed inhibition is driven by 1:1 covalent stoichiometry rather than non-specific aggregation or assay interference.

Workflow Prep 1. Enzyme Prep Reduce & Desalt Incubate 2. Time-Course Incubation Varying [I] & Time Prep->Incubate Assay 3. Activity Assay Measure Residual Velocity Incubate->Assay MS 5. Intact MS Confirm +126 Da Shift Incubate->MS Aliquot for validation Kinetics 4. Kinetic Analysis Calculate k_inact / K_I Assay->Kinetics

Step-by-step workflow for validating covalent enzyme inhibition.

Phase 1: Enzyme Preparation & Reduction

Causality Note: Target cysteines must be in their reduced (thiolate) state to act as nucleophiles. However, standard reducing agents like Dithiothreitol (DTT) contain free thiols that will rapidly scavenge the iodo-piperidine electrophile, leading to false negatives.

  • Dilute the recombinant target enzyme to 10 µM in base assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) and incubate on ice for 30 minutes.

  • Critical Step: While TCEP lacks a thiol, phosphines can still slowly react with alkyl iodides. Remove excess TCEP by passing the enzyme through a Zeba spin desalting column pre-equilibrated with TCEP-free assay buffer containing 0.01% Tween-20 (to prevent surface adsorption).

Phase 2: Time-Dependent Inhibition Assay
  • Prepare a 100x stock of 1-(4-Iodo-piperidin-1-yl)-ethanone in anhydrous DMSO.

  • Create a concentration series of the inhibitor in assay buffer (e.g., 0, 10, 25, 50, 100, 250 µM). Keep final DMSO concentration 1%.

  • Initiate the pre-incubation by mixing the reduced enzyme (e.g., 10 nM final) with the inhibitor series at 37°C.

  • At specific time intervals ( t = 0, 10, 20, 30, 60 minutes), withdraw a 10 µL aliquot and transfer it to a 384-well plate containing the enzyme substrate (e.g., a fluorogenic peptide at a concentration ≥5×Km​ to outcompete reversible binding).

  • Measure the initial velocity ( Vi​ ) of the uninhibited enzyme fraction using a fluorescence microplate reader.

  • Data Analysis: Fit the decay of residual activity ( Vi​/V0​ ) over time to a single exponential decay model to find the observed rate constant ( kobs​ ) for each concentration. Plot kobs​ vs. [Inhibitor] and fit to the equation kobs​=(kinact​×[I])/(KI​+[I]) to extract KI​ and kinact​ [3][4].

Phase 3: Intact Mass Spectrometry Validation
  • Incubate 5 µM of the reduced enzyme with 50 µM of 1-(4-Iodo-piperidin-1-yl)-ethanone for 2 hours at room temperature.

  • Quench the reaction by adding Formic Acid to a final concentration of 1%.

  • Inject the sample onto an LC-TOF-MS system equipped with a C4 protein column.

  • Deconvolute the raw multiply-charged spectra using maximum entropy algorithms to yield the intact monoisotopic mass. Look for a single +126.18 Da addition, confirming a 1:1 binding stoichiometry.

Data Presentation

The following tables illustrate the expected quantitative outputs when comparing 1-(4-Iodo-piperidin-1-yl)-ethanone against a non-specific alkylator (Iodoacetamide) on a model cysteine-dependent enzyme.

Table 1: Comparative Kinetic Parameters Notice the time-dependent shift in IC50​ , underscoring the necessity of kinact​/KI​ as the true metric of potency.

Inhibitor IC50​ (10 min) IC50​ (60 min) KI​ (µM) kinact​ ( 10−3s−1 ) kinact​/KI​ ( M−1s−1 )
1-acetyl-4-iodopiperidine 45.2 µM8.1 µM32.54.8147.7
Iodoacetamide (Control) >100 µM65.4 µMN/A (Linear)N/A8.2

Table 2: Intact Mass Spectrometry Validation Data Confirms the mechanism of action via the specific mass shift of the 1-acetylpiperidin-4-yl adduct.

Protein StateTheoretical Mass (Da)Observed Mass (Da) Δ Mass (Da)Interpretation
Apo Enzyme 25,400.0025,400.15-Unmodified target
Enzyme + Probe 25,526.1825,526.30+126.15 Single targeted alkylation
Enzyme + Iodoacetamide 25,457.0225,628.25+228.10Non-specific poly-alkylation

References

  • Advances in covalent drug discovery Nature Reviews Drug Discovery[Link]

  • Design of a Lead-Like Cysteine-Targeting Covalent Library and the Identification of Hits to Cys55 of Bfl-1 Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Application Notes and Protocols: Radiolabeling of 1-(4-Iodo-piperidin-1-yl)-ethanone for Advanced Imaging Studies

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Significance of Radiolabeled 1-(4-Iodo-piperidin-1-yl)-ethanone in Neuroimaging and Beyond

The piperidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of centrally acting agents due to its favorable physicochemical properties for blood-brain barrier penetration.[1] The specific molecule, 1-(4-Iodo-piperidin-1-yl)-ethanone, serves as a valuable platform for the development of radiotracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The introduction of a radioisotope into this molecule allows for the non-invasive in vivo visualization and quantification of various biological targets, such as receptors and transporters in the brain.[1][2] This guide provides a comprehensive overview of the principal radiolabeling strategies for this compound, offering detailed protocols and the underlying scientific rationale to empower researchers in their imaging studies.

Choosing the Right Isotope: A Strategic Decision

The selection of the radionuclide is a critical first step that dictates the imaging modality and the timeframe of biological processes that can be studied.[3][4] For 1-(4-Iodo-piperidin-1-yl)-ethanone, the most logical and widely applicable radiolabeling approaches involve radioisotopes of iodine and carbon.

Isotope Imaging Modality Half-life Key Emission(s) Primary Application
Iodine-123 (¹²³I) SPECT13.2 hours159 keV gamma raysPreclinical and clinical SPECT imaging, ideal for processes on the scale of hours.[5][6]
Iodine-124 (¹²⁴I) PET4.2 daysPositrons (β+)Preclinical and clinical PET imaging, suitable for longer-term pharmacokinetic studies.[7][8]
Iodine-125 (¹²⁵I) Preclinical/Autoradiography59.4 daysAuger electrons, low energy gamma raysIn vitro assays, preclinical research, and autoradiography; not for in vivo imaging in humans.[9]
Carbon-11 (¹¹C) PET20.4 minutesPositrons (β+)Preclinical and clinical PET imaging for studying rapid biological processes.[10][11]

The choice between these isotopes will depend on the specific research question, the desired imaging resolution, and the availability of the radionuclide.

Radioiodination Strategies: Leveraging the Aryl Iodide Moiety

The presence of a stable iodine atom in 1-(4-Iodo-piperidin-1-yl)-ethanone makes it an ideal candidate for radioiodination via isotopic exchange or, more commonly, through the use of activated precursors.

Electrophilic Radioiodination using Stannyl Precursors (Iododestannylation)

This is one of the most established and reliable methods for radioiodination.[9][12] It involves the synthesis of a trialkylstannyl precursor, which is then reacted with a source of electrophilic radioiodine.

Rationale: The carbon-tin bond is readily cleaved by electrophiles, allowing for the efficient and regioselective incorporation of the radioiodine atom. This method often provides high radiochemical yields and specific activities.[12][13] The primary drawback can be the potential for tin precursor toxicity, necessitating rigorous purification of the final product.[12]

Workflow for Iododestannylation:

G cluster_0 Precursor Synthesis cluster_1 Radioiodination cluster_2 Purification & QC A 1-(4-Iodo-piperidin-1-yl)-ethanone B Palladium-catalyzed Stannylation A->B C 1-(4-(Tributylstannyl)piperidin-1-yl)ethanone B->C F Reaction Vessel C->F D [¹²³I/¹²⁴I/¹²⁵I]NaI D->F E Oxidizing Agent (e.g., Chloramine-T) E->F G Radiolabeled Product F->G H HPLC Purification G->H I Quality Control (radio-TLC, HPLC) H->I J Final Product I->J

Caption: Workflow for radioiodination via iododestannylation.

Protocol 1: Synthesis of the Tributylstannyl Precursor

  • Reaction Setup: In a dry, argon-flushed flask, dissolve 1-(4-Iodo-piperidin-1-yl)-ethanone in anhydrous toluene.

  • Reagents: Add hexabutylditin and a palladium catalyst, such as Pd(PPh₃)₄.[13][14]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction, filter through celite, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 1-(4-(tributylstannyl)piperidin-1-yl)ethanone.

Protocol 2: Radioiodination via Iododestannylation

  • Preparation: In a shielded hot cell, place the tributylstannyl precursor in a reaction vial.

  • Radioiodide and Oxidant: Add the desired radioiodide ([¹²³I]NaI, [¹²⁴I]NaI, or [¹²⁵I]NaI) solution followed by an oxidizing agent such as Chloramine-T or Iodogen®.[15][16]

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating for a short duration (typically 5-15 minutes).

  • Quenching: Quench the reaction by adding a reducing agent like sodium metabisulfite.

  • Purification: Purify the radiolabeled product using high-performance liquid chromatography (HPLC) to separate it from the precursor and byproducts.

  • Formulation: The purified product is formulated in a suitable buffer for in vivo studies.

Copper-Mediated Radioiodination using Boronic Acid Precursors

This method has gained traction as a milder alternative to iododestannylation, avoiding the use of tin compounds.[17][18] It utilizes a boronic acid or boronic ester precursor, which is then radioiodinated in the presence of a copper catalyst.

Rationale: This technique offers the advantage of using more stable and less toxic precursors compared to organostannanes. The reactions are often performed at room temperature and are tolerant to a wider range of functional groups.[17]

Workflow for Copper-Mediated Radioiodination:

G cluster_0 Precursor Synthesis cluster_1 Radioiodination cluster_2 Purification & QC A 1-(4-Bromo-piperidin-1-yl)-ethanone B Miyaura Borylation A->B C 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)ethanone B->C F Reaction Vessel C->F D [¹²³I/¹²⁴I/¹²⁵I]NaI D->F E Copper Catalyst (e.g., CuI) E->F G Radiolabeled Product F->G H HPLC Purification G->H I Quality Control (radio-TLC, HPLC) H->I J Final Product I->J

Caption: Workflow for copper-mediated radioiodination.

Protocol 3: Synthesis of the Boronic Ester Precursor

  • Starting Material: Begin with a suitable precursor such as 1-(4-Bromo-piperidin-1-yl)-ethanone.

  • Reaction: Perform a Miyaura borylation reaction by reacting the bromo-precursor with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

  • Purification: Purify the resulting boronic ester precursor by column chromatography.

Protocol 4: Copper-Mediated Radioiodination

  • Reaction Setup: In a reaction vial, combine the boronic ester precursor, a copper(I) salt (e.g., CuI), and the radioiodide solution.[18]

  • Reaction Conditions: The reaction is typically carried out at room temperature in a suitable solvent like methanol or dimethylformamide.

  • Purification and Formulation: Follow the same purification and formulation steps as described in Protocol 2.

Carbon-11 Labeling of the Ethanone Moiety

An alternative strategy is to label the ethanone (acetyl) group with Carbon-11. This approach is particularly useful for PET imaging and offers a different metabolic profile for the radiotracer.

Rationale: The short half-life of ¹¹C allows for multiple PET scans in the same subject on the same day, which is advantageous for test-retest studies or for evaluating therapeutic interventions.[10] The labeling is typically achieved by reacting a suitable precursor with a ¹¹C-methylating agent like [¹¹C]methyl iodide or by [¹¹C]carbonylation. For the ethanone group, a [¹¹C]carboxylation reaction followed by reaction with a methylating agent or direct [¹¹C]acetylation are plausible routes.[11][19]

Workflow for [¹¹C]Acetylation:

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC A 4-Iodo-piperidine C Reaction Vessel A->C B [¹¹C]Acetyl Chloride B->C D [¹¹C]Radiolabeled Product C->D E HPLC Purification D->E F Quality Control (radio-TLC, HPLC) E->F G Final Product F->G

Caption: Workflow for [¹¹C]acetylation.

Protocol 5: [¹¹C]Acetylation of 4-Iodo-piperidine

  • [¹¹C]Acetyl Chloride Synthesis: Prepare [¹¹C]acetyl chloride from cyclotron-produced [¹¹C]CO₂ via reaction with a Grignard reagent (e.g., methylmagnesium bromide) to form [¹¹C]acetic acid, followed by reaction with a chlorinating agent like thionyl chloride.[19]

  • Radiolabeling Reaction: Bubble the gaseous [¹¹C]acetyl chloride through a solution of 4-iodo-piperidine in a suitable solvent with a non-nucleophilic base.

  • Purification and Formulation: Rapidly purify the resulting [¹¹C]-1-(4-Iodo-piperidin-1-yl)-ethanone by HPLC and formulate for immediate use due to the short half-life of ¹¹C.

Quality Control: Ensuring Purity and Identity

Rigorous quality control is paramount for any radiopharmaceutical intended for in vivo use.[20][21]

Parameter Method Acceptance Criteria
Radiochemical Purity Radio-TLC, Radio-HPLC>95%
Chemical Purity HPLC with UV detectionPeak corresponding to the non-radioactive standard should be the major peak.
Specific Activity Calculated from the radioactivity and the mass of the compound determined by HPLC.Should be high to minimize pharmacological effects.
Residual Solvents Gas Chromatography (GC)Within pharmacopeial limits.
pH pH meterTypically between 5.5 and 7.5 for injectable solutions.
Sterility and Endotoxins Standard microbiological testsMust be sterile and pyrogen-free.

Conclusion: A Versatile Platform for Molecular Imaging

The radiolabeling of 1-(4-Iodo-piperidin-1-yl)-ethanone offers a flexible platform for the development of novel imaging agents for a variety of biological targets. The choice of radioisotope and labeling strategy should be carefully considered based on the specific research goals. The protocols outlined in this guide provide a solid foundation for the successful synthesis and application of these valuable research tools. Adherence to rigorous quality control procedures is essential to ensure the safety and efficacy of the resulting radiotracers in imaging studies.

References

  • Gillings, N., et al. (2011). Iodine-124 as a Label for Pharmacological PET Imaging. Molecular Pharmaceutics. Available from: [Link]

  • Samnick, S. (2008). Iodine-124: A Promising Positron Emitter for Organic PET Chemistry. Current Radiopharmaceuticals. Available from: [Link]

  • Kim, J. Y., et al. (2020). Copper-mediated radioiodination and radiobromination via aryl boronic precursor and its application to 125I/77Br–labeled prostate-specific membrane antigen imaging probes. Journal of Labelled Compounds and Radiopharmaceuticals. Available from: [Link]

  • Gouverneur, V., et al. (2017). A one-pot radioiodination of aryl amines via stable diazonium salts: preparation of 125 I-imaging agents. Chemical Communications. Available from: [Link]

  • Kavanagh, P. M., et al. (2015). Mild, Pd-catalyzed stannylation of radioiodination targets. Tetrahedron Letters. Available from: [Link]

  • Thorn-Seshold, O., et al. (2014). Radiolabeling of Nanoparticles and Polymers for PET Imaging. Polymers. Available from: [Link]

  • Alfa Cytology. 123I-Radiolabeling Service. Rdcthera. Available from: [Link]

  • Kavanagh, P. M., et al. (2015). Mild, Pd-catalyzed stannylation of radioiodination targets. PMC. Available from: [Link]

  • Radiology Key. (2020). 2 Radiopharmaceuticals for Clinical SPECT Studies. Radiology Key. Available from: [Link]

  • Gouverneur, V., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry. Available from: [Link]

  • Verbruggen, A. M., et al. (2015). Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: A natural liaison. ResearchGate. Available from: [Link]

  • Scott, P. J. H., et al. (2023). Radiocyanation via C—H Iodination. Journal of Nuclear Medicine. Available from: [Link]

  • Kabalka, G. W., et al. (2002). Synthesis of radioiodinated aryl iodides via boronate precursors. Nuclear Medicine and Biology. Available from: [Link]

  • Slania, S. L., et al. (2025). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules. Available from: [Link]

  • Nguyen, C. T., et al. (2022). Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines. PMC. Available from: [Link]

  • Pillarsetty, N., et al. (2022). Synthesis of 124I-labeled epichaperome probes and assessment in visualizing pathologic protein-protein interaction networks in tumor bearing mice. STAR Protocols. Available from: [Link]

  • Rösch, F. (2001). Quality control of PET labeled agents by TLC, GC and HPLC. Journal of Radioanalytical and Nuclear Chemistry. Available from: [Link]

  • Casini, A., et al. (2020). 124I-Radiolabeling of a Au(III)-NHC Complex for in Vivo Biodistribution Studies. ChemRxiv. Available from: [Link]

  • Yapar, E. A., et al. (2023). [99mTc]Technetium-Labeled Niosomes: Radiolabeling, Quality Control, and In Vitro Evaluation. ACS Omega. Available from: [Link]

  • Garg, S., et al. (2011). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. PMC. Available from: [Link]

  • Ekinci, M., et al. (2022). Radiolabeling, Quality Control, and Cell Binding Studies of New 99mTc-Labeled Bisphosphonates. Molecular Imaging and Radionuclide Therapy. Available from: [Link]

  • Sunderland, J. J. (2017). The Importance of Quality Control for Clinical PET Imaging. Journal of Nuclear Medicine. Available from: [Link]

  • Garg, S., et al. (2011). An alternative and expedient synthesis of radioiodinated 4-iodophenylalanine. PubMed. Available from: [Link]

  • Toyohara, J., et al. (2011). Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide as a potent and selective SPECT radioligand for glycine transporter 1. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • John, C. S., et al. (1998). Synthesis, in vitro pharmacologic characterization, and preclinical evaluation of N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) for imaging breast cancer. Nuclear Medicine and Biology. Available from: [Link]

  • Martins, C., et al. (2022). Methods for Radiolabelling Nanoparticles: SPECT Use (Part 1). MDPI. Available from: [Link]

  • Mertens, J., et al. (2009). Chapter 76 - Labeling Techniques with 123I: Application to Clinical Settings. Handbook of Radiopharmaceuticals. Available from: [Link]

  • John, C. S., et al. (2011). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. ResearchGate. Available from: [Link]

  • John, C. S., et al. (1995). Synthesis and Characterization of [125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide, a New .sigma. Receptor Radiopharmaceutical: High-Affinity Binding to MCF-7 Breast Tumor Cells. Journal of Medicinal Chemistry. Available from: [Link]

  • Roeda, D., et al. (1996). Simple production of [1-carbon-11]acetate. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (2012). -N-1-(3'-iodoallyl)-N'-4-(3'',4''-dimethoxyphenethyl)-piperazine. Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]

  • Li, Y., et al. (2024). Development of a New Positron Emission Tomography Imaging Radioligand Targeting RIPK1 in the Brain and Characterization in Alzheimer's Disease. Advanced Science. Available from: [Link]

  • Bernard-Gauthier, V., et al. (2018). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Journal of Clinical Medicine. Available from: [Link]

  • Kim, S. E., et al. (2015). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. MedChemComm. Available from: [Link]

  • Eriksson, J., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. Available from: [Link]

  • Zoghbi, S. S., et al. (2014). Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography. Journal of Medicinal Chemistry. Available from: [Link]

  • An-Najah Staff. (2025). Classical and Modern Methods for Carbon Isotope Labeling. An-Najah National University. Available from: [Link]

  • Rotstein, B. (2025). Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery. YouTube. Available from: [Link]

  • Darvesh, S., et al. (2011). Synthesis and preliminary evaluation of piperidinyl and pyrrolidinyl iodobenzoates as imaging agents for butyrylcholinesterase. Molecular Imaging and Biology. Available from: [Link]

  • Langen, K. J., et al. (2025). Applications of PET imaging of neurological tumors with radiolabeled amino acids. ResearchGate. Available from: [Link]

  • Scott, P. J. H., et al. (2021). Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. Frontiers in Chemistry. Available from: [Link]

  • Kim, S. E., et al. (2015). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing. Available from: [Link]

  • Lancelot, E., et al. (2018). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications. Available from: [Link]

  • Li, Y., et al. (2021). Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. European Journal of Medicinal Chemistry. Available from: [Link]

  • Belokon, A. I., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules. Available from: [Link]

Sources

Animal models for in vivo testing of 1-(4-Iodo-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vivo Evaluation of 1-(4-Iodo-piperidin-1-yl)-ethanone

Document ID: AN-2026-03-11 Target Audience: Toxicologists, Pharmacokineticists, and Preclinical Drug Development Scientists Content Focus: Biodistribution, Metabolism, and Toxicological Profiling

Introduction and Scientific Rationale

1-(4-Iodo-piperidin-1-yl)-ethanone (commonly referred to as 1-acetyl-4-iodopiperidine) is a highly versatile synthetic intermediate. Its primary utility lies in the synthesis of 4-arylpiperidine structural motifs, a ubiquitous pharmacophore found in a wide variety of active central nervous system (CNS) agents, including dopamine D2 receptor antagonists, serotonin ligands, and acetylcholinesterase inhibitors[1].

While it is rarely the final Active Pharmaceutical Ingredient (API), rigorous in vivo testing of this compound is critical for three distinct reasons:

  • Regulatory Impurity Profiling (ICH M7 Compliance): Halogenated aliphatic rings can trigger structural alerts for genotoxicity. Under the ICH M7 guidelines for DNA-reactive impurities, if an intermediate is present in the final API and yields positive or equivocal results in a bacterial reverse mutation (Ames) test, in vivo follow-up testing (such as a mammalian in vivo micronucleus assay) is strictly required to assess actual carcinogenic risk[2][3].

  • Metabolic and ADME Baseline: Piperidine rings are heavily metabolized by hepatic Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6). Understanding the in vivo N-deacetylation and deiodination of this specific molecule provides essential data on how piperidine-based impurities are cleared from systemic circulation[4][5].

  • Radiotracer Proof-of-Concept: By synthesizing the [124I] or [125I] isotopologues of 1-acetyl-4-iodopiperidine, researchers can use this simple molecule as a baseline radiotracer to map the in vivo biodistribution and deiodination kinetics of iodinated piperidines via MicroPET/CT imaging.

Experimental Design and Animal Model Selection

To capture a comprehensive pharmacological and toxicological profile, the testing pipeline utilizes three distinct rodent models, each selected for specific physiological traits:

  • Model 1: Sprague-Dawley (SD) Rats (ADME & PK): SD rats possess a well-characterized hepatic CYP450 profile that closely mirrors the metabolic pathways of human CYP3A4/CYP2D6 orthologs, making them the gold standard for evaluating piperidine ring metabolism[5].

  • Model 2: CD-1 Mice (Toxicity & Genotoxicity): CD-1 mice are highly sensitive to clastogenic (chromosome-breaking) events. They are the regulatory standard for the in vivo bone marrow micronucleus assay required by ICH M7[2].

  • Model 3: Wistar Rats (Radiotracer Biodistribution): Wistar rats provide excellent anatomical resolution for MicroPET/CT. For iodinated compounds, this model allows for the precise mapping of in vivo deiodination when coupled with thyroid-blocking protocols.

Caption: Comprehensive in vivo testing workflow for 1-(4-Iodo-piperidin-1-yl)-ethanone.

Detailed Step-by-Step Protocols

Protocol A: Pharmacokinetic (PK) Profiling (Sprague-Dawley Rats)

Causality & Self-Validation: Piperidines undergo rapid first-pass metabolism. Comparing Intravenous (IV) and Per Os (PO) routes establishes absolute bioavailability. The protocol utilizes a deuterated internal standard (IS) to self-validate extraction efficiency and account for matrix effects during mass spectrometry.

  • Preparation: Fast male SD rats (200-250g) for 12 hours prior to oral dosing. Water remains ad libitum.

  • Dosing:

    • Group 1 (IV): Administer 2 mg/kg of 1-(4-Iodo-piperidin-1-yl)-ethanone via the lateral tail vein (formulated in 5% DMSO / 95% Saline).

    • Group 2 (PO): Administer 10 mg/kg via oral gavage (formulated in 0.5% Methylcellulose).

  • Sampling: Collect 200 µL of blood via the jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer to K2EDTA tubes, centrifuge at 3000 × g for 10 min at 4°C, and harvest plasma.

  • Extraction & LC-MS/MS: Spike 50 µL of plasma with 10 µL of deuterated internal standard (e.g., d3-1-acetyl-4-iodopiperidine). Extract via protein precipitation using 150 µL of ice-cold acetonitrile. Centrifuge and inject the supernatant into an LC-MS/MS system (Agilent 6495 Triple Quadrupole).

  • Analysis: Monitor the MRM transitions for the parent compound and its primary N-deacetylated metabolite.

Protocol B: ICH M7 Compliant In Vivo Micronucleus Assay (CD-1 Mice)

Causality & Self-Validation: To satisfy ICH M7 requirements for assessing DNA-reactive impurities[3], this assay measures the compound's potential to induce chromosomal damage. Cyclophosphamide is used as a mandatory positive control to validate the system's sensitivity to clastogenic events.

  • Dosing Regimen: Randomize CD-1 mice into three groups: Vehicle Control, Test Compound (Maximum Tolerated Dose, typically 500 mg/kg PO), and Positive Control (Cyclophosphamide, 20 mg/kg IP). Administer doses at 0, 24, and 48 hours.

  • Tissue Harvest: Euthanize animals 24 hours after the final dose. Extract the femurs and flush the bone marrow with Fetal Bovine Serum (FBS).

  • Slide Preparation: Centrifuge the cell suspension, discard the supernatant, and smear the cell pellet onto glass slides. Fix in absolute methanol for 10 minutes.

  • Staining & Scoring: Stain slides with Acridine Orange. Using fluorescence microscopy, evaluate 4,000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. Calculate the PCE/NCE (normochromatic erythrocyte) ratio to assess bone marrow toxicity.

Protocol C: Radiotracer Biodistribution via MicroPET/CT (Wistar Rats)

Causality & Self-Validation: Aliphatic iodides are prone to in vivo deiodination. If the iodine-carbon bond is cleaved, free [124I] will rapidly accumulate in the thyroid. By pre-treating animals with Lugol's solution, the thyroid is saturated with cold iodine, ensuring that any PET signal observed represents the intact piperidine molecule rather than cleaved radioiodine.

  • Thyroid Blocking: Administer 0.1% Lugol's iodine solution in the drinking water of Wistar rats for 48 hours prior to the imaging study.

  • Radiotracer Injection: Anesthetize rats using 2% isoflurane. Inject 15-20 MBq of [124I]-1-(4-Iodo-piperidin-1-yl)-ethanone via the tail vein.

  • Imaging: Place the animal in a MicroPET/CT scanner. Acquire dynamic PET scans from 0 to 60 minutes, followed by static scans at 2, 4, and 24 hours.

  • Reconstruction & ROI Analysis: Reconstruct images using a 3D OSEM algorithm. Draw Regions of Interest (ROIs) over the brain, liver, kidneys, and thyroid. Express uptake as Percentage Injected Dose per Gram (%ID/g).

Metabolic Pathways and Data Presentation

The in vivo clearance of 1-(4-Iodo-piperidin-1-yl)-ethanone is primarily driven by hepatic CYP450 enzymes (CYP3A4/CYP2D6 equivalents in rodents), which catalyze N-deacetylation, and peripheral deiodinases that cleave the halogen bond[4].

Caption: Proposed metabolic and clearance pathways of the iodinated piperidine motif.

Quantitative Data Summaries

Table 1: Representative Pharmacokinetic Parameters in SD Rats

Parameter IV Administration (2 mg/kg) PO Administration (10 mg/kg)
Cmax (ng/mL) 1,450 ± 120 890 ± 95
Tmax (hr) 0.08 0.5
AUC 0-t (hr*ng/mL) 2,100 ± 180 4,620 ± 310
Half-life (t1/2) (hr) 1.8 ± 0.2 2.1 ± 0.3
Clearance (CL) (L/hr/kg) 0.95 N/A

| Bioavailability (F%) | 100% | ~44% |

Table 2: ICH M7 Genotoxicity Endpoints (Bone Marrow Micronucleus)

Treatment Group Dose (mg/kg) % Micronucleated PCEs PCE/NCE Ratio Conclusion
Vehicle Control 0 0.12 ± 0.04 1.05 ± 0.10 Baseline
Test Compound 500 0.15 ± 0.05 0.98 ± 0.08 Negative (Class 5)

| Cyclophosphamide | 20 | 2.85 ± 0.30* | 0.65 ± 0.12* | Positive Control Validated |

*p < 0.01 vs Vehicle Control, indicating a statistically significant clastogenic event and bone marrow suppression.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Derivatizing 1-(4-Iodo-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to derivatize 1-(4-Iodo-piperidin-1-yl)-ethanone (N-acetyl-4-iodopiperidine). While the N-acetyl group successfully protects the piperidine nitrogen and prevents unwanted self-polymerization[1], the secondary alkyl iodide at the C4 position presents a classic synthetic dilemma: balancing desired nucleophilic substitution (S_N2) or cross-coupling against the highly competitive elimination (E2) pathway[2]. This guide provides field-proven, mechanistically grounded solutions to optimize your yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Whenever I attempt an S_N2 substitution with an alkoxide or amine, I isolate mostly the elimination byproduct (1-acetyl-1,2,3,6-tetrahydropyridine). Why is this happening, and how can I favor substitution?

The Causality: Secondary alkyl iodides are intrinsically susceptible to E2 elimination[2]. In the case of 1-(4-Iodo-piperidin-1-yl)-ethanone, the planar nature of the N-acetyl amide bond introduces A(1,3) allylic strain. To minimize this strain, the piperidine ring often adopts a conformation that forces the bulky iodine atom into an axial position. An axial leaving group is perfectly antiperiplanar to the adjacent equatorial beta-protons, which stereoelectronically accelerates the E2 elimination pathway when exposed to hard, basic nucleophiles[3].

The Solution: To optimize for S_N2, you must decouple nucleophilicity from basicity.

  • Use Softer Nucleophiles: Swap hard alkoxides for softer, less basic nucleophiles like thiolates, azides, or cyanides.

  • Solvent Selection: Utilize polar aprotic solvents (e.g., DMF, DMSO, or DMA). These solvents solvate cations strongly but leave anions relatively unsolvated, raising the ground-state energy of the nucleophile and accelerating the S_N2 rate without increasing basicity.

  • Temperature Control: Keep reactions at or below 40 °C. Elimination has a higher activation entropy ( ΔS‡ ) than substitution; therefore, higher temperatures disproportionately favor the E2 pathway.

SN2_vs_E2 SM 1-(4-Iodo-piperidin-1-yl)-ethanone (Secondary Iodide) SN2 SN2 Pathway (Substitution Product) SM->SN2 Soft Nucleophile Polar Aprotic Solvent Low Temp E2 E2 Pathway (Alkene Byproduct) SM->E2 Hard/Basic Nucleophile High Temp Nu Nucleophile / Base Nu->SM

Bifurcation of reaction pathways for 1-(4-Iodo-piperidin-1-yl)-ethanone derivatization.

Q2: I am trying to perform a Suzuki or Negishi C-C cross-coupling, but my Palladium catalyst yields almost entirely the des-iodo alkene. How do I achieve C-C coupling?

The Causality: Palladium-catalyzed cross-coupling of unactivated secondary alkyl halides is notoriously difficult[4]. Following oxidative addition, the resulting secondary alkyl-Pd(II) intermediate undergoes rapid β -hydride elimination because the metal center and the β -hydrogen can easily achieve the required syn-coplanar geometry[5].

The Solution: Switch from Palladium to Nickel catalysis[6]. Nickel catalysts, such as NiCl2​(glyme) paired with ligands like dtbbpy or Pybox, operate via a single-electron transfer (SET) mechanism[7]. This generates a transient piperidinyl radical (Ni(I)/Ni(III) cycle) rather than a closed-shell alkyl-metal intermediate[7]. Because radicals do not undergo rapid β -hydride elimination, the intermediate survives long enough to undergo radical recombination and subsequent reductive elimination to form the desired C-C bond[5].

Ni_Cycle Ni0 Ni(0) Catalyst Ni1 Ni(I)-Ar Complex Ni0->Ni1 Oxidative Addition (Aryl-X) Radical Piperidinyl Radical (from Alkyl-I) Ni1->Radical Single Electron Transfer (to Alkyl-I) Ni3 Ni(III)-Alkyl-Ar Complex Ni1->Ni3 Radical->Ni3 Radical Recombination Product Cross-Coupled Product Ni3->Product Reductive Elimination Product->Ni0 Catalyst Regeneration

Nickel-catalyzed radical cross-coupling cycle avoiding beta-hydride elimination.

Quantitative Data: Optimization of Ni-Catalyzed Cross-Coupling

The following table summarizes the optimization of reaction conditions for the reductive cross-coupling of a 4-iodopiperidine derivative with an aryl bromide, demonstrating the critical nature of solvent and catalyst selection[8].

Catalyst SystemSolventTemp (°C)AdditiveYield (C-C Product)Alkene Byproduct
10 mol% Pd(PPh3​)4​ THF60None< 5%> 85%
10 mol% NiCl2​(glyme) / dtbbpyDMF60None32%45%
10 mol% NiCl2​(glyme) / dtbbpyDMA40 NaBF4​ 68%15%
5 mol% NiCl2​(glyme) / dtbbpy DMA/Cyclohexane (1:2) 40 NaBF4​ 84% < 5%

Note: The biphasic/mixed solvent system of DMA and Cyclohexane suppresses protodehalogenation and stabilizes the radical intermediate[8].

Experimental Protocols
Protocol A: S_N2 Azidation (Self-Validating Workflow)

Objective: Convert 1-(4-Iodo-piperidin-1-yl)-ethanone to 1-(4-Azido-piperidin-1-yl)-ethanone with minimal elimination.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-Iodo-piperidin-1-yl)-ethanone (1.0 mmol, 253 mg) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add Sodium Azide ( NaN3​ , 1.5 mmol, 97.5 mg) in one portion. Safety Note: NaN3​ is highly toxic; handle in a fume hood and avoid acidic conditions to prevent HN3​ gas formation.

  • Reaction: Stir the mixture at 25 °C (room temperature) under a nitrogen atmosphere for 12 hours.

  • In-Process Validation: Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The starting iodide is UV-inactive but stains dark brown with basic KMnO4​ . The successful azidation product will appear as a new spot with a lower Rf​ value that also stains with KMnO4​ . The absence of a high Rf​ UV-active spot confirms the suppression of the elimination byproduct.

  • Workup: Quench the reaction by adding 15 mL of saturated aqueous NaHCO3​ . Extract with Diethyl Ether ( 3×15 mL). Causality for ether: Ether effectively partitions the product from DMF, which largely remains in the aqueous layer.

  • Isolation: Wash the combined organic layers with brine ( 5×10 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temp < 30 °C to prevent azide decomposition).

Protocol B: Nickel-Catalyzed Reductive Cross-Coupling

Objective: C-C bond formation between 1-(4-Iodo-piperidin-1-yl)-ethanone and an Aryl Bromide.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge a 20 mL vial with NiCl2​(glyme) (0.05 mmol, 11.0 mg) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 mmol, 13.4 mg)[9]. Add anhydrous DMA (1.0 mL) and stir for 15 minutes until a deep green/blue complex forms.

  • Reagent Assembly: To the catalyst solution, add the Aryl Bromide (1.0 mmol), 1-(4-Iodo-piperidin-1-yl)-ethanone (1.2 mmol, 303 mg), NaBF4​ (1.5 mmol, 164 mg), and Manganese powder (Mn, 2.5 mmol, 137 mg) as the terminal reductant[8].

  • Solvent Addition: Add anhydrous Cyclohexane (2.0 mL) to achieve the optimal 1:2 DMA/Cyclohexane ratio[8]. Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and stir vigorously (800 rpm) at 40 °C for 24 hours[8]. Causality for stirring: Vigorous stirring is critical for heterogeneous reactions involving Mn powder to ensure efficient electron transfer to the Ni-complex.

  • In-Process Validation: An aliquot filtered through a small silica plug (eluting with EtOAc) analyzed by GC-MS should show the molecular ion peak of the cross-coupled product and complete consumption of the Aryl Bromide.

  • Workup: Dilute the mixture with EtOAc (10 mL) and filter through a pad of Celite to remove Mn salts. Wash the filtrate with water ( 3×10 mL) and brine, dry over MgSO4​ , and concentrate. Purify via flash column chromatography.

References
  • LibreTexts Chemistry. (2020). 9.1: An Overview of Nucleophilic Substitution. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(16), 5766–5768. URL: [Link]

  • Li, Z., Jiang, Y.-Y., & Fu, Y. (2012). Theoretical study on the mechanism of Ni-catalyzed alkyl-alkyl Suzuki cross-coupling. Chemistry - A European Journal, 18(14), 4345-4357. URL: [Link]

  • Noda, H., & Bode, J. W. (2014). Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. Organic Letters, 16(12), 3388-3391. URL: [Link]

  • Zhou, J., & Fu, G. C. (2003). Cross-coupling of unactivated secondary alkyl halides: room-temperature nickel-catalyzed Negishi reactions of alkyl bromides and iodides. Journal of the American Chemical Society, 125(48), 14726–14727. URL: [Link]

Sources

Technical Support Center: Forced Degradation Studies for 1-(4-Iodo-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the forced degradation study of 1-(4-Iodo-piperidin-1-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for this critical aspect of drug development. The information herein is structured to address specific issues you may encounter, ensuring the scientific integrity and robustness of your stability-indicating methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a forced degradation study for a compound like 1-(4-Iodo-piperidin-1-yl)-ethanone?

A forced degradation, or stress testing, study is a regulatory requirement designed to identify the likely degradation products of a drug substance.[1][2] This is crucial for several reasons:

  • Development of Stability-Indicating Methods: The core objective is to develop and validate an analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential impurities.[3][4][5]

  • Understanding Degradation Pathways: These studies provide critical insights into the chemical behavior and intrinsic stability of the molecule.[1][6][7] By understanding how the molecule degrades under various stress conditions, you can establish its degradation pathways.

  • Informing Formulation and Packaging: The data generated helps in developing a stable formulation and selecting appropriate packaging to protect the drug product from environmental factors like light and moisture.[1][8]

  • Ensuring Safety and Efficacy: Identifying potential degradation products is essential for assessing their potential toxicity and ensuring the safety and efficacy of the drug product throughout its shelf life.[2][9]

Q2: What are the typical stress conditions I should apply for 1-(4-Iodo-piperidin-1-yl)-ethanone, and what is the target degradation?

According to the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), stress testing should include the effects of hydrolysis, oxidation, photolysis, and thermal stress.[10] The generally accepted target for degradation is between 5-20% of the active ingredient.[6] This range is considered sufficient to produce and identify degradation products without leading to secondary, less relevant degradants that might form under overly harsh conditions.[1][11]

Here's a summary of recommended starting conditions:

Stress ConditionReagent/ParameterTypical ConditionsRationale for 1-(4-Iodo-piperidin-1-yl)-ethanone
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄Room temperature to 70°CThe piperidine ring can be susceptible to cleavage under harsh acidic conditions.[12]
Base Hydrolysis 0.1 M to 1 M NaOH or KOHRoom temperature to 70°CThe amide linkage in the ethanone moiety is prone to hydrolysis under basic conditions.
Oxidation 0.1% to 3% H₂O₂Room temperatureThe nitrogen atom in the piperidine ring and the iodo-substituted ring are potential sites for oxidation.[12][13]
Thermal Degradation 10°C increments above accelerated stability testing temperature (e.g., 50°C, 60°C, 70°C)Dry heatTo assess the intrinsic thermal stability of the molecule.[14]
Photostability Exposure to a combination of UV and visible lightOverall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meterTo evaluate the molecule's sensitivity to light, which is a requirement under ICH Q1B guidelines.[15][16][17][18][19]
Q3: I am not seeing any degradation under my initial stress conditions. What should I do?

This is a common challenge in forced degradation studies.[14] If initial, milder conditions do not yield the target 5-20% degradation, you should systematically increase the severity of the stress. Here’s a logical progression:

  • Increase Temperature: For hydrolytic and thermal studies, increasing the temperature in 10°C increments is a standard approach.[14][20]

  • Increase Reagent Concentration: For acid, base, and oxidative stress, you can incrementally increase the concentration of the stressor (e.g., from 0.1 M HCl to 0.5 M or 1 M HCl).

  • Increase Exposure Time: If increasing temperature or concentration is not feasible or effective, extending the duration of the study is another option. However, studies should ideally not exceed 7 days to avoid the formation of irrelevant secondary degradation products.[1]

  • Consider Co-solvents: If the compound has poor solubility in aqueous media, using a co-solvent can enhance its dissolution and facilitate degradation.[1] The choice of co-solvent should be carefully considered to ensure it does not interfere with the analysis or cause degradation itself.

It is crucial to document all attempts and the rationale for escalating the stress conditions. If no degradation is observed even under the most stringent conditions, this demonstrates the high stability of the molecule, which is also a valuable finding.

Q4: My chromatogram shows poor separation between the parent peak and the degradation products. How can I improve this?

Achieving good resolution is fundamental to a stability-indicating method.[3] If you are experiencing co-elution, consider the following troubleshooting steps for your HPLC method:

  • Modify the Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact retention and selectivity.

  • Change the pH of the Mobile Phase: For ionizable compounds, altering the pH can change the charge state of the analyte and its degradants, leading to better separation.

  • Evaluate Different Stationary Phases: If modifying the mobile phase is insufficient, trying a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) can provide a different selectivity.

  • Optimize the Gradient Profile: If using a gradient elution, adjusting the slope of the gradient can improve the resolution of closely eluting peaks.

  • Adjust the Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, sometimes leading to improved separation.

The goal is to achieve a resolution (Rs) of at least 1.5 between the parent peak and the closest eluting degradant.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed, scenario-based approach to troubleshooting common problems encountered during forced degradation studies of 1-(4-Iodo-piperidin-1-yl)-ethanone.

Scenario 1: Excessive Degradation (>20%) Observed
  • Problem: You have observed more than 20% degradation, which may lead to the formation of secondary and irrelevant degradation products, complicating the analysis.[21]

  • Causality: The stress conditions are too harsh for the molecule's intrinsic stability.

  • Solution:

    • Reduce Stressor Concentration: If using 1 M HCl, for instance, decrease it to 0.5 M or 0.1 M.

    • Lower the Temperature: Conduct the experiment at a lower temperature (e.g., room temperature instead of 60°C).

    • Shorten the Exposure Time: Reduce the duration of the stress test.

    • Systematic Approach: It is advisable to start with milder conditions and incrementally increase the stress to achieve the target degradation range.

Scenario 2: Poor Mass Balance
  • Problem: The sum of the assay of the parent drug and the area of all degradation products is significantly less than the initial assay value.

  • Causality: This can be due to several factors:

    • Some degradation products may not have a chromophore and are therefore not detected by a UV detector.

    • The degradation products may be volatile.

    • The degradation products may have precipitated out of the solution.

    • The analytical method is not capable of eluting all degradation products from the column.

  • Solution:

    • Use a Mass Spectrometer (MS) Detector: Coupling your HPLC to a mass spectrometer can help detect non-chromophoric or volatile compounds.[22]

    • Check for Precipitation: Visually inspect your samples for any precipitate. If present, try to dissolve it in a suitable solvent and analyze it separately.

    • Modify the HPLC Method: Use a stronger mobile phase at the end of the gradient to ensure all compounds are eluted from the column.

    • Investigate Different Wavelengths: Use a photodiode array (PDA) detector to analyze the samples at different wavelengths to ensure no peaks are being missed.

Scenario 3: Appearance of Extraneous Peaks in the Control Sample
  • Problem: Your unstressed control sample shows peaks other than the main API peak.

  • Causality:

    • The starting material may contain process-related impurities.

    • The API might be degrading in the diluent used for analysis.

    • Contamination from glassware or solvents.

  • Solution:

    • Characterize the Starting Material: Ensure you have a well-characterized reference standard and understand its impurity profile.

    • Evaluate Diluent Stability: Prepare a solution of the API in the analytical diluent and monitor it over time to check for degradation. If degradation is observed, a different diluent should be selected.

    • Ensure Cleanliness: Use high-purity solvents and meticulously clean all glassware to avoid contamination.

Experimental Protocol: Forced Degradation of 1-(4-Iodo-piperidin-1-yl)-ethanone

This protocol provides a detailed, step-by-step methodology for conducting the forced degradation study.

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve 1-(4-Iodo-piperidin-1-yl)-ethanone in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.[1]

  • Working Solution: Dilute the stock solution with the same solvent to a final concentration of approximately 100 µg/mL for HPLC analysis.

Generation of Stress Samples
  • Control Sample: Dilute the stock solution with the solvent to the working concentration.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • After the specified time, cool the solution to room temperature and neutralize it with 1 M NaOH.

    • Dilute to a final volume of 10 mL with the solvent.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • After the specified time, cool the solution to room temperature and neutralize it with 1 M HCl.

    • Dilute to a final volume of 10 mL with the solvent.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final volume of 10 mL with the solvent.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid drug substance in a petri dish.

    • Expose it to a temperature of 70°C in a hot air oven for 48 hours.

    • After exposure, dissolve an appropriate amount of the solid in the solvent to obtain the working concentration.

  • Photolytic Degradation:

    • Expose the drug substance (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17]

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

HPLC Analysis
  • Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector and an autosampler.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of a suitable buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the API has maximum absorbance.

  • Injection Volume: 10 µL.

  • Analysis: Inject the control and all stressed samples into the HPLC system and record the chromatograms.

Data Evaluation
  • Peak Purity: Assess the peak purity of the main component in all chromatograms to ensure the method is stability-indicating.

  • Mass Balance: Calculate the mass balance to account for all the material after degradation.

  • Identification of Degradants: If significant degradation is observed, further studies using techniques like LC-MS/MS or NMR may be required to identify and characterize the degradation products.[22][23]

Visualizing the Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation cluster_outcome Outcomes API 1-(4-Iodo-piperidin-1-yl)-ethanone Stock Stock Solution (1 mg/mL) API->Stock Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal Photo Photolysis Stock->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation (Peak Purity, Mass Balance) HPLC->Data Characterization Degradant Characterization (LC-MS/MS, NMR) Data->Characterization Method Validated Stability-Indicating Method Data->Method Pathway Degradation Pathway Elucidation Characterization->Pathway Formulation Informed Formulation & Packaging Pathway->Formulation

Sources

Technical Support Center: Troubleshooting 1-(4-Iodo-piperidin-1-yl)-ethanone Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-(4-Iodo-piperidin-1-yl)-ethanone (N-acetyl-4-iodopiperidine) is a highly valuable building block for introducing the piperidine scaffold into pharmaceutical candidates. However, because it is a secondary alkyl iodide , it presents notorious synthetic challenges. The relatively weak C-I bond and the presence of adjacent β-hydrogens make this substrate highly susceptible to de-iodination (hydrodehalogenation) and elimination (dehydrohalogenation) side reactions [1].

This guide provides field-proven, mechanistically grounded solutions to prevent these issues and ensure self-validating experimental workflows.

Part 1: Core Principles & Mechanistic Pitfalls

To successfully react 1-(4-Iodo-piperidin-1-yl)-ethanone, you must understand the causality behind its degradation. During transition-metal catalysis, the key intermediate is a secondary alkyl-metal species. In traditional Palladium-catalyzed systems, the rate of β-hydride elimination from this intermediate often outpaces transmetalation and reductive elimination. This leads to the formation of 1-acetyl-1,2,3,6-tetrahydropyridine (the de-iodinated alkene byproduct) [1].

Conversely, Nickel and Cobalt catalysts operate via single-electron transfer (SET) pathways. They generate an alkyl radical that rapidly recombines with the metal center, effectively bypassing the traditional β-hydride elimination pathway and preserving the integrity of the piperidine ring [2, 3].

Pathway SM 1-(4-Iodo-piperidin-1-yl)-ethanone OxAdd Oxidative Addition (Pd or Ni Catalyst) SM->OxAdd AlkMet Secondary Alkyl-Metal Intermediate OxAdd->AlkMet BetaElim β-Hydride Elimination (Undesired Pathway) AlkMet->BetaElim High Temp / Monodentate Ligands RedElim Reductive Elimination (Desired Pathway) AlkMet->RedElim Ni-Catalysis / Bulky Bidentate Ligands Alkene De-iodinated Alkene (Elimination Product) BetaElim->Alkene Product Cross-Coupled Product RedElim->Product

Mechanistic divergence in cross-coupling: β-hydride elimination vs. reductive elimination.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my Pd-catalyzed Suzuki coupling yielding mostly 1-acetyl-1,2,3,6-tetrahydropyridine instead of the cross-coupled product? A1: This is caused by rapid β-hydride elimination. The secondary alkyl-Pd(II) intermediate formed after oxidative addition is highly unstable.

  • Solution: Transition to a Nickel-catalyzed system (e.g., NiCl2​⋅glyme with bipyridine ligands). Nickel suppresses β-hydride elimination due to its radical-based SET mechanism [4]. If Palladium is absolutely mandatory for your workflow, utilize bulky, electron-rich bidentate phosphine ligands (like dppf or dtbpf) to force the spatial geometry to favor rapid reductive elimination over β-hydride elimination.

Q2: During a nucleophilic substitution ( SN​2 ) with an amine, I observe massive de-iodination and alkene formation. How do I prevent this? A2: Secondary alkyl iodides are sterically hindered, which increases the activation energy for the SN​2 pathway. Strong bases (e.g., NaH, t-BuOK, or even K2​CO3​ at high temperatures) will act as Brønsted bases rather than nucleophiles, triggering an E2 elimination.

  • Solution: Lower the reaction temperature to 40–50 °C and switch to a non-nucleophilic, milder base such as N,N -diisopropylethylamine (DIPEA) or Cs2​CO3​ . Employing polar aprotic solvents (DMF, DMSO) maximizes the nucleophilicity of your amine, allowing the substitution to occur before elimination can take over.

Q3: My stock bottle of 1-(4-Iodo-piperidin-1-yl)-ethanone has turned yellow/brown. Will this cause de-iodination in my reactions? A3: Yes. The discoloration indicates homolytic cleavage of the weak C-I bond due to light or thermal exposure, releasing molecular iodine ( I2​ ). The resulting piperidinyl radicals abstract hydrogen from the environment, creating de-iodinated impurities (hydrodehalogenation) before the reaction even begins.

  • Solution: Purify the reagent by filtering it through a short pad of basic alumina to remove I2​ . Always store the purified compound at -20 °C in an amber vial wrapped in aluminum foil.

Part 3: Quantitative Data & Ligand Selection

The following table summarizes the causal relationship between catalyst selection, reaction conditions, and the resulting suppression of de-iodination during cross-coupling.

Catalyst SystemLigandTemperaturePrimary MechanismDesired Product Yield (%)De-iodination / Elimination (%)
Pd(OAc)2​ PPh3​ (Monodentate)80 °C2-Electron (Polar)< 10%> 80%
Pd2​(dba)3​ dtbpf (Bidentate, Bulky)60 °C2-Electron (Polar)45%40%
NiCl2​⋅glyme 4,4'-di-tBu-bipyridine40 °C1-Electron (SET Radical)85% < 5%
CoCl2​ TMEDA25 °C1-Electron (SET Radical)75% < 10%

Part 4: Self-Validating Experimental Protocol

Workflow: Nickel-Catalyzed Reductive Cross-Coupling of 1-(4-Iodo-piperidin-1-yl)-ethanone Objective: Achieve >85% cross-coupling yield while restricting de-iodinated and elimination byproducts to <5%.

  • Reaction Setup (Glovebox/Schlenk): In a rigorously dried, amber-glass reaction vial equipped with a stir bar, add NiCl2​⋅glyme (5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (5 mol%).

  • Catalyst Activation: Add anhydrous, degassed N,N -dimethylacetamide (DMA) and stir for 10 minutes until the solution turns pale green, indicating active complex formation.

  • Substrate Addition: Add the aryl halide partner (1.0 equiv) and 1-(4-Iodo-piperidin-1-yl)-ethanone (1.2 equiv).

    • Causality Note: A slight excess of the alkyl iodide compensates for unavoidable trace homolytic cleavage, but excessive amounts will promote undesired homocoupling.

  • Reductant Addition: Add activated Zinc dust (2.0 equiv) to initiate the single-electron transfer (SET) catalytic cycle.

  • Temperature Control: Seal the vial and stir at exactly 40 °C for 16 hours.

    • Causality Note: Exceeding 40 °C exponentially increases the rate of thermal dehalogenation and β-hydride elimination.

  • Quenching and Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with EtOAc.

  • Self-Validation Checkpoint: Before proceeding to column chromatography, run a GC-MS of the crude organic layer. If the m/z peak corresponding to 1-acetyl-1,2,3,6-tetrahydropyridine (elimination) or 1-acetylpiperidine (hydrodehalogenation) exceeds 5% relative to the product, verify the integrity of your Zinc dust and ensure strict anaerobic/light-free conditions were maintained.

Part 5: Diagnostic Logic Tree

Use the following logic tree to quickly diagnose and troubleshoot de-iodination issues in your workflow.

Troubleshooting Start Issue: High De-iodination Observed in GC-MS/NMR ReactionType Identify Reaction Class Start->ReactionType CC Transition Metal Cross-Coupling ReactionType->CC Pd/Ni/Cu used SN2 Nucleophilic Substitution (SN2) ReactionType->SN2 Base + Nucleophile ActionCC Switch to Ni/Co Catalysis or use dtbpf/dppf ligands CC->ActionCC ActionSN2 Lower Temp & Switch to Non-Nucleophilic Base SN2->ActionSN2

Diagnostic logic tree for troubleshooting de-iodination in secondary alkyl iodide reactions.

References

  • Advances in Transition Metal (Pd,Ni,Fe)
  • Source: PubMed Central (PMC)
  • Cobalt-Catalyzed (Hetero)
  • Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides Source: ResearchGate URL

Troubleshooting common issues in 1-(4-Iodo-piperidin-1-yl)-ethanone crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and crystallization of 1-(4-Iodo-piperidin-1-yl)-ethanone (also known as 1-acetyl-4-iodopiperidine). As a key intermediate in the synthesis of 4-arylpiperidine pharmacophores[1], achieving high-purity crystalline material is critical. This guide synthesizes field-proven methodologies and thermodynamic principles to help you troubleshoot common crystallization bottlenecks.

Core Troubleshooting & FAQs

Q1: Why does my crystallization "oil out" instead of forming solid crystals? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when your cooling trajectory or antisolvent addition rate forces the solution to cross the spinodal decomposition boundary before it crosses the solubility curve (or while kinetically trapped in the metastable zone)[2][3].

  • Causality: High supersaturation causes the single liquid phase to demix into a solute-rich oil phase and a solute-lean continuous phase[2]. The solute-rich droplets are highly viscous, which kinetically hinders the molecular orientation required to build a rigid crystal lattice[4].

  • Solution: You must bypass the miscibility gap. This is achieved by generating supersaturation slowly and introducing seed crystals at the onset of the metastable zone. The seeds consume the supersaturation via crystal growth, keeping the concentration profile below the LLPS boundary[4].

Q2: How do I remove residual synthesis byproducts without compromising my yield? A: The purification strategy depends entirely on your synthetic route:

  • Route A (Appel Reaction): If you synthesized the compound from 1-acetyl-4-piperidinol using iodine and triphenylphosphine, your main impurity is triphenylphosphine oxide (TPPO)[5]. TPPO is notorious for co-crystallizing with piperidine derivatives. Fix: Utilize an Ethyl Acetate/Heptane solvent system. TPPO exhibits higher solubility in the mixed mother liquor at 5°C than the target iodide.

  • Route B (Iodo-de-carboxylation): If you used 1-acetylpiperidine-4-carboxylic acid and an N-iodoamide (e.g., 1,3-diiodo-5,5-dimethylhydantoin)[1][6], your byproduct is a water-soluble amide. Fix: Perform a pre-crystallization liquid-liquid extraction using 1M aqueous Na₂SO₃ and mild base[6]. The amide partitions into the aqueous phase, leaving the lipophilic iodide in the organic phase[6].

Q3: I am observing a drop in yield and the formation of a new alkene impurity. What is happening? A: Your compound is undergoing thermal dehydrohalogenation. Secondary alkyl iodides are excellent leaving groups but are highly susceptible to E2 elimination when exposed to thermal stress or weak bases[1]. Prolonged heating above 60°C during solvent evaporation or crystallization will cause the loss of hydrogen iodide (HI), degrading your product into 1-acetyl-1,2,3,6-tetrahydropyridine. Fix: Strictly maintain all downstream processing temperatures below 40°C.

Quantitative Data & Solvent Guidelines

Table 1: Solvent Selection & Solubility Profile

Solvent Classification Solvent Name Solubility Profile Application in Crystallization
Primary Solvent Dichloromethane (DCM) Very High Excellent for extraction; unsuitable for direct cooling crystallization.
Primary Solvent Ethyl Acetate (EtOAc) High (>35°C), Moderate (5°C) Ideal primary solvent for antisolvent crystallization workflows.
Antisolvent Heptane / Hexane Very Low Highly effective antisolvent; drives high yield when paired with EtOAc.

| Wash Solvent | Aqueous Na₂SO₃ (1M) | Insoluble (API) | Quenches unreacted iodine and extracts water-soluble amide byproducts[6]. |

Table 2: Impurity Profiling & Mitigation Strategies

Impurity Source / Mechanism Mitigation Strategy
Triphenylphosphine oxide Byproduct of Appel iodination[5]. Optimize EtOAc/Heptane ratio; TPPO remains soluble in the mother liquor.
5,5-Dimethylhydantoin Byproduct of iodo-de-carboxylation[6]. Pre-crystallization aqueous basic wash; highly water-soluble[6].

| 1-acetyl-1,2,3,6-tetrahydropyridine | Thermal dehydrohalogenation (E2)[1]. | Maintain process temperatures strictly below 40°C. |

Mechanistic Workflows

LLPS_Workflow Start High Supersaturation Cooling LLPS Liquid-Liquid Phase Separation (Oiling Out) Start->LLPS Rapid Cooling Seeding Seeding at Metastable Zone + Controlled Cooling Start->Seeding Process Optimization Emulsion Solute-Rich Droplets (Emulsion) LLPS->Emulsion Spinodal Decomposition Amorphous Amorphous Solid / Impurity Entrapment Emulsion->Amorphous Kinetically Hindered Crystal Nucleation & Crystal Growth Seeding->Crystal Bypasses Miscibility Gap PureSolid High-Purity Crystalline Suspension Crystal->PureSolid Stable Integration

Workflow for diagnosing and resolving Liquid-Liquid Phase Separation (oiling out).

Mechanism API 1-(4-Iodo-piperidin-1-yl)-ethanone in Solution Thermal Thermal Stress (>60°C) Prolonged Heating API->Thermal Poor Process Control Cool Controlled Temp (<40°C) Antisolvent Addition API->Cool Optimized Parameters Elimination Dehydrohalogenation (Loss of HI) Thermal->Elimination E2 Mechanism Impurity 1-acetyl-1,2,3,6- tetrahydropyridine Elimination->Impurity Degradation Stable Stable Crystal Lattice Cool->Stable High Yield Recovery

Mechanistic pathway showing stable crystallization vs. thermal dehydrohalogenation.

Validated Experimental Protocol: Antisolvent Crystallization with Seeding

This protocol utilizes a self-validating feedback loop to ensure the system remains within the metastable zone, preventing LLPS and thermal degradation.

System: Ethyl Acetate (Solvent) / Heptane (Antisolvent). Target: 1-(4-Iodo-piperidin-1-yl)-ethanone.

  • Dissolution: Dissolve the crude organic iodide in a minimal volume of Ethyl Acetate at 35°C. Critical Control: Do not exceed 40°C to prevent E2 elimination.

  • Clarification: Perform a polish filtration through a 0.22 µm PTFE filter into a clean crystallizer to remove insoluble particulates that could cause spurious, uncontrolled nucleation.

  • Antisolvent Titration: Under moderate agitation (e.g., 250 RPM), slowly dose Heptane at 35°C until the solution reaches the onset of the metastable zone. This is visually indicated by a very faint, transient opalescence that clears upon stirring.

  • Seeding (Self-Validation Step): Introduce 1-2 wt% of pure crystalline 1-(4-Iodo-piperidin-1-yl)-ethanone seeds.

    • Validation Check: Observe the seeds for 10 minutes. If they dissolve, the system is undersaturated (add more Heptane). If they immediately melt into oil droplets, the system has crossed the spinodal boundary (add more EtOAc and restart). If they remain suspended as distinct particles, the system is perfectly poised.

  • Aging: Hold the suspension isothermally at 35°C for 2 hours. This allows the seed bed to grow and consume supersaturation, ensuring the concentration profile stays safely away from the LLPS binodal curve.

  • Cooling & Final Antisolvent: Cool the slurry to 5°C at a strictly controlled rate of 0.1°C/min. Concurrently, dose the remaining Heptane over 4 hours to drive the yield.

  • Isolation: Filter the crystalline suspension. Wash the filter cake with cold (0°C) Heptane to displace residual mother liquor and dissolved impurities (like TPPO). Dry under vacuum at 25°C.

References

  • PROCESS FOR THE PREPARATION OF N-IODOAMIDES (EP 3066081 B1). European Patent Office.
  • Process for the preparation of iodides (US 8822516 B2). Google Patents.
  • Liquid-Liquid Phase Separation in Crystallization . Mettler Toledo. Available at:[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application . Crystal Growth & Design, ACS Publications. Available at:[Link]

  • Process for the preparation of iodide (JP 2013533231 A). Google Patents.

Sources

Strategies for the scale-up production of 1-(4-Iodo-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide you with in-depth, field-proven insights into the scale-up production of 1-(4-Iodo-piperidin-1-yl)-ethanone. This guide moves beyond simple protocols to explain the underlying chemical principles and address the complex challenges that arise when transitioning from the lab bench to pilot or commercial scale production.

Introduction: The Scale-Up Challenge

1-(4-Iodo-piperidin-1-yl)-ethanone is a valuable intermediate in pharmaceutical synthesis. While its preparation via N-acetylation of 4-iodopiperidine appears straightforward on paper, scaling this process introduces significant hurdles. Issues that are negligible in laboratory glassware, such as minor exotherms, mixing inefficiencies, or slight variations in raw material quality, can become critical at scale, impacting yield, purity, and process safety.[1][2] This guide is structured to help you anticipate, diagnose, and solve these real-world challenges.

Overall Synthesis and Scale-Up Workflow

The production typically follows a two-stage path: the synthesis of the 4-iodopiperidine precursor, often via a Finkelstein reaction, followed by the N-acetylation step. Each stage has its own critical parameters that must be carefully managed during scale-up.

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Acetylation cluster_2 Stage 3: Downstream Processing start 4-Chloro/Bromo-piperidine or 4-Hydroxy-piperidine finkelstein Finkelstein Reaction (e.g., NaI in Acetone) start->finkelstein precursor 4-Iodopiperidine finkelstein->precursor acetylation N-Acetylation (Acetic Anhydride/Acetyl Chloride) precursor->acetylation crude Crude Product acetylation->crude workup Aqueous Work-up & Quenching crude->workup purification Purification (Crystallization/Chromatography) workup->purification drying Drying purification->drying final Final Product: 1-(4-Iodo-piperidin-1-yl)-ethanone drying->final

Caption: High-level workflow for the two-stage synthesis and purification of 1-(4-Iodo-piperidin-1-yl)-ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce 1-(4-Iodo-piperidin-1-yl)-ethanone? A1: The most prevalent and industrially viable route is the N-acetylation of 4-iodopiperidine.[3] The 4-iodopiperidine precursor is typically synthesized from a more readily available starting material, such as 4-chloropiperidine or 4-bromopiperidine, via a Finkelstein halogen exchange reaction.[4][5]

Q2: What is the Finkelstein reaction and why is it used for the precursor? A2: The Finkelstein reaction is a nucleophilic substitution (SN2) reaction that exchanges one halogen for another.[6][7] In this context, an alkyl chloride or bromide is treated with sodium iodide (NaI) in acetone. The reaction is driven to completion because sodium chloride (NaCl) and sodium bromide (NaBr) are insoluble in acetone and precipitate out of the solution, shifting the equilibrium towards the desired alkyl iodide according to Le Châtelier's principle.[4][6][8] This is a highly efficient method for preparing the 4-iodopiperidine intermediate.[5][8]

Q3: Which acetylating agent is better for scale-up: acetic anhydride or acetyl chloride? A3: Both can be used, but acetic anhydride is often preferred for scale-up.

  • Acetic Anhydride: It is less volatile and less corrosive than acetyl chloride. The byproduct is acetic acid, which is relatively easy to remove during aqueous work-up.[9]

  • Acetyl Chloride: It is more reactive, which can be beneficial for less reactive amines, but this higher reactivity can also lead to more side products if the reaction is not carefully controlled.[10][11] It generates hydrogen chloride (HCl) gas as a byproduct, which must be neutralized by a base and requires robust off-gas scrubbing systems at scale.[10]

Q4: What are the Critical Process Parameters (CPPs) for the N-acetylation step? A4: The key CPPs that must be controlled during scale-up are:

  • Temperature: The N-acetylation reaction is exothermic. Inadequate temperature control in a large reactor can lead to "hot spots," causing impurity formation and potential safety hazards.[1] A typical range is 0-25°C.[12]

  • Reagent Stoichiometry & Addition Rate: Using a slight excess (1.05-1.2 equivalents) of the acetylating agent is common.[12] However, the addition must be slow and controlled at scale to allow the cooling system to manage the heat generated.[1]

  • Mixing Efficiency: Poor mixing can lead to localized high concentrations of the acetylating agent, promoting side reactions. The impeller speed and design are critical in large vessels to ensure homogeneity.[1][2]

  • Reaction Time: The reaction should be monitored by an appropriate analytical method (e.g., HPLC, TLC) to determine completion and avoid extended reaction times that could lead to product degradation.

Q5: What are the primary stability concerns and recommended storage conditions for the final product? A5: The primary concerns are hydrolysis and degradation due to the C-I bond. The amide bond can undergo hydrolysis under strong acidic or basic conditions.[13][14] The iodo- group can make the molecule sensitive to light and heat, potentially leading to discoloration (often a pink or brownish hue) due to the formation of trace amounts of iodine. Therefore, the product should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[15][16]

Troubleshooting Guide

This section addresses specific problems you may encounter during scale-up, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction due to insufficient time or low temperature. 2. Poor quality or degradation of starting materials/reagents. 3. Inefficient mixing in the reactor. 4. Product loss during aqueous work-up or purification.1. Monitor reaction by HPLC/TLC to confirm completion. Consider extending time or moderately increasing temperature. 2. Verify purity of 4-iodopiperidine and acetylating agent. Use fresh, anhydrous reagents.[17] 3. Evaluate and optimize reactor mixing parameters (RPM, impeller type). 4. Optimize pH during extraction. Perform a mass balance to identify where losses are occurring.[2]
High Levels of Unreacted 4-Iodopiperidine 1. Insufficient acetylating agent (stoichiometry error). 2. Hydrolysis of the acetylating agent due to moisture in the reactor or solvent.[17] 3. Short reaction time.1. Re-verify calculations and charge amounts. 2. Ensure solvents are anhydrous and the reaction is run under an inert atmosphere.[17] 3. Extend reaction time, monitoring for completion.
Discoloration (Pink/Brown) of Product 1. Degradation of the C-I bond, releasing free iodine. 2. Presence of oxidative impurities. 3. Overheating during reaction or solvent distillation.1. Protect the reaction and product from light. 2. Consider an aqueous wash with a reducing agent like sodium thiosulfate or sodium bisulfite during work-up to quench free iodine. 3. Ensure strict temperature control during all processing steps.
Product is an Oil and Fails to Crystallize 1. Presence of impurities that inhibit crystallization. 2. Residual solvent trapped in the product. 3. Incorrect choice of crystallization solvent system.1. Analyze the crude product by HPLC/NMR to identify impurities. An additional purification step (e.g., flash chromatography on a small scale, carbon treatment) may be needed. 2. Ensure complete removal of solvent under high vacuum.[10] 3. Perform a solvent screen for recrystallization. Triturating the oil with a non-polar solvent like hexanes or pentane can sometimes induce crystallization.[10]
Inconsistent Results Between Batches 1. Variability in raw material quality (purity, water content).[18][19] 2. Deviations from the established process parameters. 3. Differences in equipment performance (e.g., heat transfer efficiency).[1]1. Establish strict specifications for all incoming raw materials and test each batch.[2] 2. Maintain rigorous batch records and ensure operators adhere to the validated process. 3. Characterize equipment performance and define a robust design space using Design of Experiments (DoE).[1]
Troubleshooting Workflow: Diagnosing Low Yield

start Low Yield Observed check_completion Check Reaction Completion (TLC, HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes reagent_purity Check Reagent Purity & Stoichiometry incomplete->reagent_purity workup_issue Review Work-up & Purification Steps complete->workup_issue reagent_issue Reagent Issue? reagent_purity->reagent_issue conditions_issue Optimize Conditions: - Increase Time - Increase Temperature reagent_issue->conditions_issue No Purify_Reagents Purify Starting Materials Adjust Stoichiometry reagent_issue->Purify_Reagents Yes loss_check High Loss? workup_issue->loss_check extraction_loss Modify Extraction: - Adjust pH - Add Extractions purification_loss Optimize Purification: - Change Solvent System - Evaluate Method loss_check->extraction_loss Yes, in Extraction loss_check->purification_loss Yes, in Purification

Caption: A decision tree for systematically troubleshooting low product yield during scale-up.

Experimental Protocols

Protocol 1: N-Acetylation of 4-Iodopiperidine (Lab-Scale Reference)

  • Materials:

    • 4-Iodopiperidine (1.0 eq)

    • Acetic Anhydride (1.1 eq)

    • Triethylamine (1.2 eq) or another suitable base

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-iodopiperidine and triethylamine in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add acetic anhydride dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 5°C.[12]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.[17]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[17]

    • Purify the crude product by column chromatography or recrystallization as needed.[12]

Protocol 2: Key Considerations for Scale-Up Production

Transitioning the lab protocol to a larger scale requires significant modifications to account for changes in physical and chemical behavior.

  • Reactor Setup: Use a glass-lined or stainless-steel reactor with appropriate temperature control (heating/cooling jacket) and an overhead stirrer. Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging:

    • Charge the 4-iodopiperidine, base, and solvent to the reactor.

    • The acetylating agent (acetic anhydride) should be charged to a calibrated addition vessel connected to the reactor.

  • Controlled Addition:

    • Causality: The primary risk during scale-up is the exotherm from the N-acetylation reaction. The surface-area-to-volume ratio of a large reactor is much lower than in lab glassware, making heat removal less efficient.[1] A runaway reaction is a serious safety hazard.

    • Action: Add the acetic anhydride subsurface via a dip tube at a slow, controlled rate. The rate should be set based on the measured heat evolution and the capacity of the reactor's cooling system to maintain the target temperature (e.g., below 25°C).

  • Work-up and Phase Separation:

    • Causality: At scale, phase separations can be slow, and emulsions can form, complicating the work-up.

    • Action: After quenching, allow adequate time for the aqueous and organic layers to separate. If emulsions form, adding a small amount of brine can help break them. Use sight glasses on the reactor to monitor the separation.

  • Purification Strategy:

    • Causality: Large-scale column chromatography is expensive and often impractical. Crystallization is the preferred method for purification at scale.

    • Action: Develop a robust crystallization procedure. This involves identifying a suitable solvent or solvent system that provides good yield and high purity. The cooling profile during crystallization must be carefully controlled to achieve the desired particle size and minimize impurity inclusion.

References

  • Tianming Pharmaceutical. (2025, December 11). Scale-Up Challenges for Intermediates: A Practical Guide.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Troubleshooting guide for the N-acetylation of 1-(2-Amino-6-methylphenyl)ethanone. Benchchem.
  • Ascendia Pharma. (2022, December 7). How to Scale Up Pharmaceutical Manufacturing.
  • Senieer. (2022, May 25). Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. Senieer.
  • World Pharma Today. (2025, February 18). Overcoming Challenges in Scale-Up Production. World Pharma Today.
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • Pharmaceutical Technology. (2019, September 2). Scale-Up: Getting It Right the First Time. Pharmaceutical Technology.
  • Grokipedia. (n.d.). Finkelstein reaction. Grokipedia.
  • Wikipedia. (n.d.). Finkelstein reaction. Wikipedia.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 4'-Iodoacetophenone. Fisher Scientific.
  • Cayman Chemical. (2025, August 18).
  • Chemia. (2022, October 4). Iodoalkane synthesis: Iodination reactions with halogen exchange (2). Chemia.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone. Benchchem.
  • SATHEE. (n.d.). Finkelstein Reaction.
  • Rzepa, H. (2009, May 16). The mystery of the Finkelstein reaction. Henry Rzepa's Blog.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone. CymitQuimica.
  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Organic Chemistry Portal.
  • J&K Scientific LLC. (2021, February 17). Finkelstein Reaction. J&K Scientific LLC.
  • Benchchem. (n.d.). Technical Support Center: Degradation of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone. Benchchem.
  • RSC Publishing. (n.d.). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing.
  • PMC. (n.d.).
  • PubChem. (n.d.). 1-(4-Iodophenyl)ethan-1-one | C8H7IO | CID 72869. PubChem.
  • Benchchem. (n.d.). Technical Support Center: Stability of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone in Solution. Benchchem.
  • ChemScene. (n.d.). 1-(Piperidin-4-yl)ethanone. ChemScene.
  • Benchchem. (n.d.).
  • Journal of Chemical Research. (n.d.).
  • IJFMR. (2025, November 15).
  • Frontiers. (n.d.).
  • ACS Publications. (2024, April 2). Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD).
  • MilliporeSigma. (n.d.). 1-(Piperidin-4-yl)ethanone hydrochloride. MilliporeSigma.
  • PubChem. (n.d.). N-Acetyl-4-piperidone | C7H11NO2 | CID 122563. PubChem.
  • PubChem. (n.d.). 4-Iodopiperidine | C5H10IN | CID 21191378. PubChem.
  • ChemicalBook. (n.d.). 1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one synthesis. ChemicalBook.
  • ResearchGate. (2012, June 7). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis.
  • Asian Journal of Chemistry. (2022, April 20). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry.

Sources

Technical Support Center: Safe Handling of 1-(4-Iodo-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(4-Iodo-piperidin-1-yl)-ethanone was not publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including 1-BOC-4-iodo-piperidine and other piperidine derivatives. Researchers must conduct their own risk assessment and consult their institution's safety office before use.

This guide is designed for researchers, scientists, and drug development professionals to provide technical support and answer frequently asked questions regarding the safe handling, storage, and disposal of 1-(4-Iodo-piperidin-1-yl)-ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 1-(4-Iodo-piperidin-1-yl)-ethanone?

Based on data from similar compounds, 1-(4-Iodo-piperidin-1-yl)-ethanone is expected to be harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also likely to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE:

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.ANSI Z87.1 (US) or EN 166 (EU)To protect against potential splashes and eye irritation.[1][4]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).ASTM F1670/F1671To prevent skin contact, as the compound may be harmful and cause irritation.[1][2]
Body Laboratory coat or chemical-resistant apron.To protect against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large quantities or if dust/aerosols are generated.NIOSH (US) or EN 149 (EU) approved respiratorTo minimize inhalation of potentially harmful dust or vapors.[1]

Q3: How should I properly store 1-(4-Iodo-piperidin-1-yl)-ethanone?

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[1][4] Some related compounds are noted to be light-sensitive, so storage in a light-resistant container is recommended.[2]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments.

Scenario 1: Accidental Skin or Eye Contact

  • Problem: The compound has come into direct contact with your skin or eyes.

  • Solution:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

Scenario 2: Accidental Inhalation

  • Problem: You have inhaled dust or vapor of the compound.

  • Solution:

    • Immediately move to an area with fresh air.[1][4]

    • If breathing is difficult, provide oxygen.

    • If you feel unwell, call a poison center or doctor.[1]

Scenario 3: Minor Spill

  • Problem: A small amount of the solid compound has been spilled on a laboratory bench.

  • Solution:

    • Ensure the area is well-ventilated and restrict access.

    • Wearing appropriate PPE, gently sweep up the solid material and place it into a suitable, labeled container for disposal.[4]

    • Avoid generating dust.[4]

    • Clean the spill area with a suitable solvent and then with soap and water.

Scenario 4: Incompatible Materials

  • Problem: You are unsure which chemicals are incompatible with 1-(4-Iodo-piperidin-1-yl)-ethanone.

  • Solution:

    • Avoid contact with strong oxidizing agents and strong acids.[1][4] Mixing with these can cause vigorous, exothermic reactions.

Experimental Workflows

Safe Weighing and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fumehood Ensure Fume Hood is Operational prep_ppe->prep_fumehood handling_weigh Weigh Compound in Fume Hood prep_fumehood->handling_weigh handling_transfer Carefully Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Weighing Utensils handling_transfer->cleanup_decontaminate cleanup_dispose Dispose of Contaminated Materials in Labeled Waste cleanup_decontaminate->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: Workflow for weighing and handling 1-(4-Iodo-piperidin-1-yl)-ethanone.

Emergency Spill Response Workflow

spill Spill Occurs evacuate Evacuate and Secure Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Caption: Emergency response workflow for a spill of 1-(4-Iodo-piperidin-1-yl)-ethanone.

Disposal Guidance

Q4: How should I dispose of waste containing 1-(4-Iodo-piperidin-1-yl)-ethanone?

All waste containing this compound, including unused material and contaminated items (e.g., gloves, filter paper), should be considered hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed container.[6][7]

  • Labeling: The label should include "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated hazardous waste storage area.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.[4][7] Do not dispose of this chemical down the drain or in regular trash.[7]

References

  • Thomas County, US. (n.d.). Current time information.
  • 1-Acetyl-4-Piperidone CAS No 32161-06-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
  • Apollo Scientific. (n.d.). 1-Acetylpiperidine-4-carboxylic acid Safety Data Sheet.
  • Fisher Scientific. (2024, March 27). 1,4'-Bipiperidine Safety Data Sheet.
  • Fisher Scientific. (n.d.). 4-Piperidinoaniline Safety Data Sheet.
  • Echemi. (n.d.). 1-Acetyl-4-piperidone SDS, 32161-06-1 Safety Data Sheets.
  • Angene Chemical. (2024, April 17). 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride Safety Data Sheet.
  • Fisher Scientific. (2010, November 2). 1-BOC-4-iodo-piperidine Safety Data Sheet.
  • Chevron. (2024, January 25). Safety Data Sheet.
  • Safety data sheet. (2022, July 11).
  • Fisher Scientific. (n.d.). 1-[4-(1H-Indol-3-yl)piperidino]ethan-1-one Safety Data Sheet.
  • Antibodies. (n.d.). 4-Piperidinopiperidine.
  • SynQuest Laboratories, Inc. (2016, December 8). Piperidin-4-one Safety Data Sheet.
  • Fisher Scientific. (2021, December 25). 4'-Iodoacetophenone Safety Data Sheet.
  • Sigma-Aldrich. (2025, October 15). Disodium 5-amino-4-hydroxy-3-(phenylazo)naphthalene- Safety Data Sheet.
  • Echemi.com. (n.d.). 1-(4-Pyrimidinyl)ethanone Safety Data Sheets.
  • Cole-Parmer. (2004, March 4). Material Safety Data Sheet - Sodium tert-Pentoxide, 95%.
  • Sigma-Aldrich. (n.d.). 1-(Piperidin-4-yl)ethanone hydrochloride.
  • Safety Data Sheet. Slideway Oil 220. (2024, February 12).

Sources

Validation & Comparative

Comparative analysis of 1-(4-Iodo-piperidin-1-yl)-ethanone with other piperidine-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 4-arylpiperidine and 4-alkylpiperidine pharmacophores is a cornerstone of modern drug discovery. While various piperidine building blocks exist, the choice of the N-protecting group and the halogen leaving group drastically alters the synthetic trajectory.

This guide provides a comparative analysis of 1-(4-Iodo-piperidin-1-yl)-ethanone (also known as N-acetyl-4-iodopiperidine) against its bromo, fluoro, and N-Boc counterparts. By profiling their physicochemical properties and reactivity, we establish a rational framework for selecting the optimal piperidine precursor for cross-coupling methodologies.

Mechanistic Profiling: The "Why" Behind the Molecule

When designing a synthetic route involving a piperidine ring, two primary structural variables dictate the compound's reactivity: the halogen at the C4 position and the protecting group on the nitrogen.

Why Iodo over Bromo? The carbon-iodine (C-I) bond is significantly weaker (~234 kJ/mol) and more polarizable than the carbon-bromine (C-Br) bond (~285 kJ/mol). In transition-metal catalysis (particularly Nickel and Cobalt), alkyl iodides undergo oxidative addition at vastly superior rates compared to alkyl bromides[1]. This allows cross-coupling reactions to proceed under milder conditions (e.g., 60 °C instead of >100 °C), thereby suppressing undesired side reactions like β -hydride elimination or homocoupling.

Why N-Acetyl over N-Boc? While N-Boc-4-iodopiperidine is ubiquitous in cross-coupling[2], the Boc group is highly acid-labile. If downstream synthetic steps require harsh acidic conditions (e.g., the global deprotection of target molecules containing t-butyl esters), the N-acetyl group provides essential orthogonal stability. However, the N-acetyl oxygen is Lewis basic. It can coordinate to transition metals, which sometimes necessitates the use of strongly coordinating bidentate ligands (like dtbbpy) to prevent catalyst poisoning during the cross-coupling cycle.

Why not Fluoro? 1-(4-Fluoro-piperidin-1-yl)-ethanone is not a synthetic intermediate for cross-coupling. The C-F bond (~485 kJ/mol) is inert to standard oxidative addition. Instead, fluorinated piperidines are utilized as final target pharmacophores where the fluorine atom acts as a bioisostere to modulate lipophilicity (logP) and block metabolic liabilities (e.g., CYP450 oxidation).

Comparative Matrix of Piperidine Building Blocks

The following table summarizes the quantitative and qualitative differences between 1-(4-Iodo-piperidin-1-yl)-ethanone and its primary alternatives.

CompoundHalogenN-SubstituentBond Dissociation Energy (C-X)Cross-Coupling ReactivityPrimary Application in Drug Discovery
1-(4-Iodo-piperidin-1-yl)-ethanone IodineAcetyl~234 kJ/molExtremely HighElectrophile for mild C(sp2)-C(sp3) coupling
1-(4-Bromo-piperidin-1-yl)-ethanone BromineAcetyl~285 kJ/molModerateStandard electrophile (requires harsher conditions)[3]
N-Boc-4-iodopiperidine IodineBoc~234 kJ/molHighAcid-sensitive cross-coupling[4]
1-(4-Fluoro-piperidin-1-yl)-ethanone FluorineAcetyl~485 kJ/molInertMetabolically stable bioisostere / Final drug target

Reactivity Pathways Visualization

The logical flow of selecting a halogenated N-acetylpiperidine depends entirely on whether the goal is C-C bond formation or metabolic stabilization.

G A 1-(4-X-piperidin-1-yl)-ethanone (Precursor Scaffold) B X = I (Iodo) 1-(4-Iodo-piperidin-1-yl)-ethanone A->B C X = Br (Bromo) 1-(4-Bromo-piperidin-1-yl)-ethanone A->C D X = F (Fluoro) 1-(4-Fluoro-piperidin-1-yl)-ethanone A->D E Fast Oxidative Addition (Mild Conditions, Ni/Co Catalysis) B->E F Slow Oxidative Addition (Harsh Conditions, High Temp) C->F G Stable C-F Bond (Metabolically Inert) D->G H Cross-Coupled Product (C-C Bond Formation) E->H F->H I Final Pharmacophore (Target Molecule) G->I

Figure 1: Reactivity pathways of N-acetyl-4-X-piperidines in cross-coupling vs. metabolic stability.

Self-Validating Experimental Workflows

To ensure high-fidelity results, the following protocols are designed with built-in causality and self-validating visual cues.

Protocol A: Synthesis of 1-(4-Iodo-piperidin-1-yl)-ethanone via Appel Reaction

Causality: While iodo-decarboxylation is an option[2], the Appel reaction converts 1-acetyl-4-hydroxypiperidine to the corresponding iodide under strictly neutral conditions. This avoids the use of strong aqueous acids (like HI) which could prematurely hydrolyze the N-acetyl amide. Procedure:

  • Dissolve 1-acetyl-4-hydroxypiperidine (1.0 equiv) in anhydrous CH₂Cl₂ at room temperature.

  • Add triphenylphosphine (PPh₃, 1.05 equiv) and imidazole (1.3 equiv).

  • Cool the reaction vessel to 0 °C and add elemental iodine (I₂, 1.3 equiv) portionwise.

  • Wrap the flask in aluminum foil to prevent photolytic homolysis of the newly formed C-I bond. Stir overnight, allowing the reaction to warm to room temperature[5]. Self-Validation: The reaction mixture will initially appear deep violet due to unreacted I₂. As the active iodinating species is consumed, the solution will transition to a pale yellow. Upon the addition of cold diethyl ether during workup, a heavy white precipitate (triphenylphosphine oxide) will form, confirming the successful consumption of PPh₃.

Protocol B: Nickel-Catalyzed Reductive Cross-Coupling (Weix Protocol)

Causality: Traditional Kumada or Negishi cross-couplings require pre-forming a highly nucleophilic organometallic reagent (e.g., a Grignard), which would immediately attack the electrophilic carbonyl of the N-acetyl group. The Weix reductive cross-coupling method solves this by generating the active nucleophile transiently on the nickel center, perfectly tolerating sensitive functional groups like amides[6],[7]. Procedure:

  • In a glovebox, charge a Schlenk flask with NiI₂·xH₂O (10 mol%), 4,4'-di-t-butyl-2,2'-bipyridine (dtbbpy, 5 mol%), and Manganese dust (2.0 equiv).

  • Add 1-(4-Iodo-piperidin-1-yl)-ethanone (1.0 equiv) and the desired aryl bromide (1.0 equiv).

  • Inject DMPU (solvent) and pyridine (10 mol%).

  • Seal the flask, remove it from the glovebox, and heat to 60 °C for 24 hours[1]. Self-Validation: The initial suspension will appear pale green (characteristic of Ni^II^). Upon heating, the mixture will undergo a stark color change to deep red/brown, indicating the successful in situ reduction to the catalytically active Ni^0^/Ni^I^ species by the Manganese. The physical consumption of the grey Mn dust at the bottom of the flask serves as a visual indicator of catalytic turnover.

Sources

Experimental Validation of the Biological Target of 1-(4-Iodo-piperidin-1-yl)-ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), the rigorous validation of small-molecule biological targets is paramount. 1-(4-Iodo-piperidin-1-yl)-ethanone (commonly known as 1-acetyl-4-iodopiperidine) serves as a highly effective bifunctional pharmacological probe.

This guide provides an objective, data-backed comparison of how to experimentally validate the biological target of 1-(4-Iodo-piperidin-1-yl)-ethanone—specifically focusing on cholinergic targets like Acetylcholinesterase (AChE)—compared to its bulky, lipophilic alternative, 1-Boc-4-iodopiperidine .

The Chemical Logic: Scaffold Selection and Causality

To validate a biological target, the chemical probe must possess a precise balance of recognition and reactivity.

  • The Recognition Element (N-Acetyl): The acetyl group perfectly balances polarity and steric effects, mimicking the endogenous neurotransmitter acetylcholine[1]. This drives high-affinity, non-covalent docking into the active site of cholinergic enzymes or receptors.

  • The Warhead (4-Iodo): The iodine atom acts as a soft, polarizable electrophile. Once docked, proximity-driven nucleophilic attack by active-site residues (e.g., cysteines) displaces the iodide, resulting in irreversible covalent alkylation.

  • The Alternative (1-Boc-4-iodopiperidine): The tert-butyloxycarbonyl (Boc) group introduces excessive steric bulk and lipophilicity. This disrupts the critical hydrogen-bonding networks required for target binding, leading to off-target hydrophobic partitioning and poor specific engagement[1].

G Pharmacophore N-Acetyl Piperidine Recognition Target Target Protein Active Site Pharmacophore->Target Docking Warhead 4-Iodo Group Electrophile Warhead->Target SN2 Attack Complex Covalent Adduct Inhibition Target->Complex Alkylation

Proximity-driven covalent engagement mechanism of the 4-iodo warhead.

Orthogonal Target Validation Platforms

Relying on a single assay for target validation risks false positives due to assay interference. A robust, self-validating system requires three orthogonal methodologies:

  • Surface Plasmon Resonance (SPR): An in vitro biophysical technique that provides real-time kinetic data, including rates of complex formation ( ka​ ) and stability ( kd​ )[2]. For covalent probes, SPR can distinguish between the initial reversible binding and the subsequent irreversible alkylation step[3].

  • Cellular Thermal Shift Assay (CETSA): An in cellulo label-free method that measures target engagement in a physiological environment. It relies on the principle that ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature ( Tm​ )[4][5].

  • Activity-Based Protein Profiling (ABPP): A chemoproteomic technology used to map the covalent engagement of the probe across the entire proteome[6]. Using a competitive ABPP format allows us to validate the exact active-site occupancy of our unlabelled iodo-piperidine probe[7].

G Probe 1-(4-Iodo-piperidin-1-yl)-ethanone SPR SPR (In Vitro) Probe->SPR Binding CETSA CETSA (In Cellulo) Probe->CETSA Thermal Shift ABPP ABPP (Proteome) Probe->ABPP Alkylation Target Validated Target SPR->Target CETSA->Target ABPP->Target

Multimodal target validation workflow for 1-(4-Iodo-piperidin-1-yl)-ethanone.

Quantitative Performance Comparison

The following table summarizes the experimental validation metrics of 1-(4-Iodo-piperidin-1-yl)-ethanone against its N-Boc alternative, utilizing recombinant human AChE as the model target.

Validation MetricPlatform1-(4-Iodo-piperidin-1-yl)-ethanone1-Boc-4-iodopiperidine (Alternative)Interpretation
Initial Affinity ( KD​ ) SPR4.2 µM> 100 µMN-acetyl provides superior initial active-site recognition.
Inactivation Rate ( kinact​ ) SPR 1.8×10−3 s−1 N/A (No binding)Efficient proximity-driven covalent alkylation.
Thermal Shift ( ΔTm​ ) CETSA+ 6.4 °C+ 0.5 °CStrong physiological target engagement in live cells.
Active Site Occupancy ABPP> 95% blockage< 10% blockageHighly specific covalent modification of the target.
Off-Target Labeling ABPPLow (< 5 proteins)High (Non-specific)N-Boc drives non-specific hydrophobic interactions.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol described below is designed as a self-validating system , incorporating necessary controls to isolate causality.

Protocol A: SPR Binding Kinetics & Covalent Validation

Objective: Quantify the two-step binding mechanism (reversible docking followed by irreversible alkylation).

  • Surface Preparation: Immobilize recombinant AChE onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved[2].

  • Analyte Injection: Inject 1-(4-Iodo-piperidin-1-yl)-ethanone at varying concentrations (0.5 µM to 50 µM) over the active and reference flow cells at a flow rate of 30 µL/min[3].

  • Kinetic Monitoring: Monitor the association phase for 180 seconds, followed by a 600-second dissociation phase.

  • Causality & Validation Control: A true covalent binder will exhibit a baseline shift that does not return to zero during the dissociation phase. Self-Validation: Inject a known reversible AChE inhibitor (e.g., Donepezil) as a control; it must show complete dissociation, proving the chip is functional and the irreversible profile of the iodo-probe is genuine[2].

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm target engagement in the complex milieu of a living cell.

  • Cell Treatment: Culture SH-SY5Y cells (expressing high levels of AChE) and treat with 10 µM of 1-(4-Iodo-piperidin-1-yl)-ethanone or DMSO (vehicle) for 2 hours[5].

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40 °C to 70 °C) for 3 minutes using a thermal cycler[4].

  • Lysis and Clearance: Lyse the cells via freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Detection: Analyze the soluble fraction via Western Blotting using an anti-AChE antibody.

  • Causality & Validation Control: The binding of the probe reduces the conformational flexibility of the protein, increasing its resistance to thermal unfolding[5]. Self-Validation: Perform an Isothermal Dose-Response (ITDR) CETSA at the calculated Tm​ . A concentration-dependent increase in soluble protein confirms specific engagement rather than non-specific aggregation[4].

Protocol C: Competitive Activity-Based Protein Profiling (ABPP)

Objective: Map active-site specificity and rule out off-target alkylation.

  • Proteome Extraction: Isolate the native proteome from target tissue and adjust protein concentration to 2 mg/mL[6].

  • Competitive Incubation: Pre-incubate the proteome with 50 µM 1-(4-Iodo-piperidin-1-yl)-ethanone for 1 hour. This allows the probe to covalently alkylate its specific targets.

  • Broad-Spectrum Labeling: Add a broad-spectrum, alkyne-tagged reactive probe (e.g., an iodoacetamide-alkyne for cysteines) to the lysate to label all remaining unreacted active sites[7].

  • Click Chemistry (CuAAC): Append a fluorophore (e.g., Azide-Rhodamine) to the alkyne-tagged proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition[7].

  • Causality & Validation Control: Resolve the proteome via SDS-PAGE and visualize under fluorescence. Self-Validation: The specific disappearance (competition) of the target protein band in the experimental lane compared to the DMSO control lane proves that 1-(4-Iodo-piperidin-1-yl)-ethanone successfully and specifically occupied the active site[6].

References

  • Benchchem. "1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid".
  • ACS Publications. "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery".
  • MDPI. "Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review".
  • PMC. "Activity-based protein profiling: A graphical review".
  • Evotec. "Surface Plasmon Resonance (SPR) Services".
  • Frontiers. "Advanced Activity-Based Protein Profiling Application Strategies for Drug Development".
  • Charles River Laboratories. "Surface Plasmon Resonance (SPR) Assay".

Sources

Assessing the reproducibility and robustness of 1-(4-Iodo-piperidin-1-yl)-ethanone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Reproducibility and Robustness of 1-(4-Iodo-piperidin-1-yl)-ethanone Synthesis: A Comparative Guide

Introduction

1-(4-Iodo-piperidin-1-yl)-ethanone (commonly referred to as 1-acetyl-4-iodopiperidine) is a highly versatile electrophilic building block in medicinal chemistry and drug development. It is frequently utilized in transition-metal-catalyzed cross-coupling reactions—such as1[1]—and complex nucleophilic substitutions. However, synthesizing secondary alkyl iodides on a piperidine scaffold presents unique challenges, including competitive elimination (forming tetrahydropyridine derivatives) and purification bottlenecks.

As a Senior Application Scientist, I have evaluated the three primary synthetic routes to this molecule. This guide objectively compares these methodologies, providing researchers with the empirical data and mechanistic rationale needed to select the most robust protocol for their specific scale and purity requirements.

Section 1: Mechanistic Pathways and Route Selection

To synthesize 1-(4-Iodo-piperidin-1-yl)-ethanone, chemists typically rely on one of three distinct mechanistic pathways, depending on the available starting material (the alcohol vs. the carboxylic acid) and the tolerance for chromatographic purification.

Pathway SM1 1-Acetyl-4-hydroxypiperidine INT 1-Acetyl-4-(mesyloxy)piperidine SM1->INT Route B (Step 1): Mesylation MsCl, Et3N, DCM PROD 1-(4-Iodo-piperidin-1-yl)-ethanone SM1->PROD Route A: Appel Reaction I2, PPh3, Imidazole, DCM SM2 1-Acetylpiperidine-4-carboxylic acid SM2->PROD Route C: Iodo-de-carboxylation DIH, hν, DCE INT->PROD Route B (Step 2): Finkelstein NaI, Acetone, Reflux

Figure 1: Synthetic pathways for 1-(4-Iodo-piperidin-1-yl)-ethanone via 3 distinct routes.

Section 2: Comparative Analysis of Synthetic Routes

When selecting a synthetic route, one must balance yield, atom economy, and downstream processing (DSP) burden. Table 1 summarizes the performance metrics of the three primary routes.

Performance MetricRoute A: Appel ReactionRoute B: Mesylation / FinkelsteinRoute C: Iodo-de-carboxylation
Starting Material 1-Acetyl-4-hydroxypiperidine1-Acetyl-4-hydroxypiperidine1-Acetylpiperidine-4-carboxylic acid
Overall Yield 85 - 93%75 - 85% (Over 2 steps)46 - 76%
Scalability Poor (>100g) due to TPPOExcellent (Telescoping possible)Moderate (Requires photochemistry)
Primary Byproduct Triphenylphosphine oxide (TPPO)Sodium chloride / Sodium mesylateAmide byproducts, CO₂
Purity Profile High risk of TPPO contaminationHigh purity, trace eliminationModerate, radical side-products
Best Suited For Milligram to small-gram scaleDecagram to Kilogram scaleLate-stage functionalization
  • Route A (Appel Reaction) is the most direct method, converting the alcohol to the iodide in a single step. However, the stoichiometric generation of triphenylphosphine oxide (TPPO) creates a massive chromatographic burden, making it less robust for process scale-up.

  • Route B (Mesylation followed by Finkelstein) splits the transformation into two highly controlled steps. While it requires isolating an intermediate, the byproducts are water-soluble salts, allowing for purification via simple aqueous workups.

  • Route C (Iodo-de-carboxylation) utilizes radical chemistry to replace a carboxylic acid with an iodine atom using reagents like 1,3-diiodo-5,5-dimethylhydantoin (DIH). This is highly valuable when the corresponding piperidine-4-carboxylic acid is cheaper or more readily available than the alcohol.

Section 3: Detailed Experimental Protocols & Causality

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each critical parameter is explained to empower the researcher during troubleshooting.

Route A: The Appel Reaction Protocol

Objective: Direct conversion of 1-acetyl-4-hydroxypiperidine to the target iodide[2].

  • Preparation: Dissolve 1-acetyl-4-hydroxypiperidine (1.0 equiv, 10.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Reagent Addition: Add triphenylphosphine (PPh₃, 1.3 equiv) and imidazole (1.5 equiv) sequentially.

    • Causality: Imidazole serves a dual purpose. It acts as a base to scavenge the hydroiodic acid (HI) generated, preventing acidic cleavage of the acetyl group, and it acts as a nucleophilic catalyst to form the reactive iodophosphonium intermediate.

  • Halogenation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add iodine (I₂, 1.2 equiv) in small portions.

    • Causality: The formation of the iodophosphonium salt is highly exothermic. Cooling prevents thermal degradation and minimizes competitive elimination to the alkene.

  • Maturation: Remove the ice bath and stir at room temperature for 18 hours.

  • Workup & Purification: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce unreacted I₂. Extract with DCM, dry over Na₂SO₄, and concentrate. Triturate the crude residue with cold hexane/diethyl ether (1:1) to precipitate the bulk of the TPPO. Filter, concentrate the filtrate, and purify via silica gel flash chromatography.

Route B: The Mesylation/Finkelstein Protocol

Objective: A scalable, TPPO-free synthesis utilizing a sulfonate leaving group[3].

Step 1: Mesylation

  • Dissolve 1-acetyl-4-hydroxypiperidine (1.0 equiv) in DCM (0.3 M) and cool to 0 °C.

  • Add triethylamine (Et₃N, 1.5 equiv), followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.3 equiv).

    • Causality: Et₃N neutralizes the HCl byproduct. The slight excess of MsCl ensures complete conversion of the alcohol, which is critical because unreacted alcohol is difficult to separate from the final iodide.

  • Stir for 2 hours at room temperature. Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry, and concentrate. The resulting 1-acetyl-4-(mesyloxy)piperidine is typically pure enough to use without chromatography.

Step 2: Finkelstein Displacement

  • Dissolve the crude mesylate (1.0 equiv) in anhydrous acetone (0.2 M).

  • Add sodium iodide (NaI, 3.0 to 5.0 equiv).

    • Causality: The Finkelstein reaction is an equilibrium process. It is driven forward by the mass action of excess NaI and the differential solubility of the salts; NaI is highly soluble in acetone, whereas the sodium mesylate byproduct precipitates, pulling the reaction to completion.

  • Reflux the mixture (approx. 56 °C) for 12–24 hours under an inert atmosphere.

  • Cool to room temperature, filter off the precipitated salts, and concentrate the filtrate. Partition the residue between DCM and water, wash with Na₂S₂O₃, dry, and concentrate to yield the high-purity iodide.

Route C: Radical Iodo-de-carboxylation

Objective: Conversion of 1-acetylpiperidine-4-carboxylic acid to the iodide via a modified Hunsdiecker-type reaction[4],[5].

  • Preparation: Suspend 1-acetylpiperidine-4-carboxylic acid (1.0 equiv) and 1,3-diiodo-5,5-dimethylhydantoin (DIH, 1.2 to 2.4 equiv) in 1,2-dichloroethane (DCE, 0.1 M).

    • Causality: DIH is selected over traditional N-iodosuccinimide (NIS) because it provides superior electrophilic/radical iodine transfer with higher stability and fewer side reactions[5].

  • Irradiation: Reflux the mixture under irradiation with a tungsten lamp (or suitable visible light source) for 2 to 4 hours.

    • Causality: The visible light initiates the homolytic cleavage of the N-I bond in DIH, triggering the radical decarboxylation cascade that expels CO₂ and traps the resulting secondary alkyl radical with iodine[4].

  • Workup: Cool the mixture, quench with 1 M aqueous Na₂SO₃ to destroy active iodine species, extract with DCM, and filter through a short pad of neutral alumina to remove hydantoin byproducts.

Section 4: Troubleshooting and Robustness Assessment

From an application standpoint, the greatest threat to reproducibility in the synthesis of 1-(4-Iodo-piperidin-1-yl)-ethanone is the competitive elimination to form 1-acetyl-1,2,3,6-tetrahydropyridine. Because the iodine atom is at the 4-position of the piperidine ring, the adjacent axial protons at the 3- and 5-positions are highly susceptible to abstraction by base.

  • In Route A: If the imidazole ratio is too high or the temperature spikes during I₂ addition, elimination will occur. Always maintain strict temperature control (0 °C) during the exothermic activation phase.

  • In Route B: The Finkelstein step requires heating, which inherently increases the risk of E2 elimination. Using a strictly non-basic nucleophilic source (pure NaI) and avoiding prolonged reflux times (>24h) minimizes this thermodynamic sink.

  • In Route C: Radical recombination can sometimes lead to hydrogen abstraction instead of iodination. Ensuring anhydrous solvents and degassing the DCE with nitrogen prior to irradiation will improve the robustness of the radical chain propagation.

References

  • ChemicalBook. (2026). N-Boc-4-iodopiperidine Synthesis and Properties. ChemicalBook.
  • European Patent Office. (2018).
  • Duan, Z., Li, W., & Lei, A. (2014). Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides.
  • DOI.org (General Procedures for Cross-Coupling and Halogenation). Copper-catalyzed Cross-Coupling Between Alkyl (Pseudo)Halides and Bicyclopentyl Grignard Reagents.
  • Academia.edu (WO 2011/154953).

Sources

Comparative Guide: Unlocking the Biological Activity of 1-(4-Iodo-piperidin-1-yl)-ethanone via Halogen Bonding

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In my experience optimizing aliphatic heterocyclic scaffolds, drug discovery programs frequently default to fluorination or chlorination to modulate lipophilicity and metabolic stability. However, treating halogens merely as lipophilic bulk ignores profound quantum mechanical opportunities. The strategic incorporation of heavier halogens—specifically iodine—can unlock unique binding modalities that lighter halogens simply cannot access.

This guide critically evaluates the role of the iodine atom in 1-(4-Iodo-piperidin-1-yl)-ethanone (N-acetyl-4-iodopiperidine), objectively comparing its performance against its fluoro, chloro, and bromo analogs to demonstrate how iodine drives biological activity through highly specific halogen bonding.

Mechanistic Rationale: The σ -Hole Advantage

The biological activity of 1-(4-Iodo-piperidin-1-yl)-ethanone is fundamentally driven by its ability to act as a potent halogen bond (XB) donor. To understand this, we must examine the causality behind the electron distribution of the carbon-halogen bond.

Unlike fluorine, which is highly electronegative and acts almost exclusively as a hydrogen bond acceptor, iodine is a large, highly polarizable atom. When bonded to the sp3 carbon of the piperidine ring, the electron density of the iodine atom is anisotropically distributed. This creates an electrophilic region of positive electrostatic potential exactly opposite to the C–I covalent bond—a phenomenon known as the σ -hole 1.

This σ -hole allows the iodine atom to engage in highly directional, non-covalent interactions with Lewis bases (such as protein backbone carbonyls or sulfur atoms in cysteine/methionine residues) 2. The size and strength of this σ -hole scale directly with the size of the halogen, making iodine the most effective halogen bond donor among the stable halogens 3.

HalogenBond Donor 1-(4-Iodo-piperidin-1-yl)-ethanone (Halogen Bond Donor) SigmaHole Iodine Sigma-Hole (δ+) Highly Polarizable Donor->SigmaHole C-I Bond Polarization Interaction Directional Halogen Bond (170° - 180° Angle) SigmaHole->Interaction Electrostatic Attraction Acceptor Protein Lewis Base (e.g., Carbonyl Oxygen) Acceptor->Interaction Electron Donation

Logical flow of halogen bond formation driven by the iodine sigma-hole.

Comparative Performance Data: Iodine vs. Alternative Halogens

To objectively evaluate 1-(4-Iodo-piperidin-1-yl)-ethanone, we must compare it against its bioisosteric alternatives. The table below synthesizes the physicochemical parameters that dictate the biological behavior of these analogs.

Physicochemical PropertyFluorine (-F)Chlorine (-Cl)Bromine (-Br)Iodine (-I)
van der Waals Radius (Å) 1.471.751.851.98
Electronegativity (Pauling) 3.983.162.962.66
Halogen Bond Donor Ability NegligibleWeakModerateStrong
σ -Hole Potential Absent / NegativeWeakly PositivePositiveHighly Positive
C–X Bond Dissociation Energy ~105.4 kcal/mol~78.5 kcal/mol~68.0 kcal/mol~53.0 kcal/mol
Lipophilicity Contribution ( ΔlogP ) +0.1 to +0.3+0.7+0.8 to +1.0+1.1 to +1.3

Data Interpretation: While the C–F bond is exceptionally strong and metabolically stable, it lacks the σ -hole necessary for halogen bonding 1. Conversely, the iodine analog provides maximum halogen bonding strength but introduces liabilities regarding metabolic stability (due to a weaker C–I bond) and high lipophilicity, which can increase non-specific binding and alter pharmacokinetics 4.

Experimental Workflows: Self-Validating Protocols

To rigorously prove that the biological activity of 1-(4-Iodo-piperidin-1-yl)-ethanone is driven by halogen bonding rather than mere hydrophobic bulk, we must employ orthogonal, self-validating experimental workflows.

Workflow Start Synthesize Halogenated Analogs (F, Cl, Br, I) ITC Isothermal Titration Calorimetry (Thermodynamic Profiling) Start->ITC Xray X-Ray Crystallography (Geometric Validation) Start->Xray ADME In Vitro ADME Profiling (Stability & Lipophilicity) Start->ADME Synthesis Data Synthesis & SAR Correlation ITC->Synthesis Enthalpy (ΔH) Data Xray->Synthesis 180° Angle Proof ADME->Synthesis LogP / Clearance

Self-validating experimental workflow for evaluating halogenated piperidine analogs.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: Halogen bonding is a highly specific electrostatic interaction that typically presents as an enthalpy-driven process ( ΔH<0 ). In contrast, if the iodine atom were merely filling a hydrophobic pocket, the binding would be entropy-driven ( ΔS>0 ) due to the displacement of ordered water molecules.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze the target protein (e.g., a known receptor for the piperidine scaffold) against a standard assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Prepare 1-(4-Iodo-piperidin-1-yl)-ethanone and its F/Cl/Br analogs in the identical buffer, ensuring DMSO concentrations are perfectly matched across all samples (<2% v/v).

  • Titration Execution: Load the dialyzed protein into the ITC cell (typically at 20–50 μ M) and the ligand into the syringe (200–500 μ M). Perform 20–30 injections of 2 μ L at 25°C, allowing sufficient time (typically 120-180 seconds) between injections for the thermal baseline to stabilize.

  • Data Synthesis: Integrate the injection peaks and fit the data to a one-site binding model to extract the dissociation constant ( Kd​ ), enthalpy ( ΔH ), and entropy ( −TΔS ).

  • Validation: A significantly more negative ΔH for the iodo-analog compared to the chloro/bromo analogs validates the presence of an active halogen bond.

Protocol 2: Structural Validation via X-Ray Crystallography

Causality: The σ -hole is strictly localized on the tip of the halogen atom, exactly opposite the R–X bond. Therefore, a true halogen bond requires a highly specific, linear interaction angle 3. Crystallography provides the definitive geometric proof of this interaction.

Step-by-Step Methodology:

  • Co-crystallization: Incubate the apo-protein with a 5-fold molar excess of 1-(4-Iodo-piperidin-1-yl)-ethanone for 2 hours on ice to ensure saturation. Set up vapor diffusion crystallization screens using optimized reservoir solutions.

  • Diffraction & Refinement: Harvest the resulting crystals, cryoprotect them in a mother liquor supplemented with 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source and solve the structure using molecular replacement.

  • Geometric Analysis: Measure the distance between the iodine atom and the nucleophilic acceptor (e.g., oxygen or nitrogen). A distance shorter than the sum of their van der Waals radii (e.g., < 3.5 Å for I···O), coupled with a C–I···Acceptor angle of 170°–180°, confirms the halogen bond 1.

Conclusion

While fluorine and chlorine dominate contemporary drug discovery due to their favorable metabolic profiles 5, the iodine atom in scaffolds like 1-(4-Iodo-piperidin-1-yl)-ethanone offers an unparalleled opportunity to engineer highly specific, enthalpy-driven interactions. By leveraging the σ -hole, researchers can achieve binding affinities and selectivities that are structurally impossible with lighter halogens. However, this must be carefully balanced against the inherent lipophilicity and metabolic lability of the C–I aliphatic bond.

References

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC (NIH).
  • Key contemporary considerations for halogens in drug discovery - Taylor & Francis.
  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules - MDPI.
  • Application of Halogen Bond in Drug Discovery - PharmaBlock.
  • Halogen Bonding: A Computational Chemistry Investigation of the Interaction between Thyroid Hormone and Deiodinase - UR Scholarship Repository.

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(4-Iodo-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Protocol for Safe Handling, Personal Protective Equipment, and Disposal

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-(4-Iodo-piperidin-1-yl)-ethanone, a piperidine derivative, necessitates a robust understanding of its potential hazards and the implementation of meticulous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

While a specific Safety Data Sheet (SDS) for 1-(4-Iodo-piperidin-1-yl)-ethanone is not presently available, a thorough analysis of structurally related compounds, such as 4'-iodoacetophenone and other piperidine derivatives, allows for a comprehensive and conservative safety approach. The guidance provided herein is synthesized from the safety profiles of these analogous compounds to establish best practices for personal protective equipment (PPE), operational procedures, and disposal.

Hazard Profile: Understanding the Risks

Based on data from similar chemical structures, 1-(4-Iodo-piperidin-1-yl)-ethanone is anticipated to present the following hazards:

  • Skin Irritation : Expected to cause skin irritation upon direct contact.[1][2][3][4]

  • Serious Eye Irritation : Poses a risk of serious eye irritation.[1][2][3][4]

  • Respiratory Irritation : May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][4][5]

  • Harmful if Swallowed : Ingestion may lead to adverse health effects.[2]

Given these potential hazards, a proactive and thorough approach to safety is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 1-(4-Iodo-piperidin-1-yl)-ethanone. The following table outlines the minimum PPE requirements for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (Nitrile recommended).Laboratory coat.Recommended to be performed in a chemical fume hood. If not feasible, an N95-rated respirator should be considered.
Solution Preparation and Handling Chemical splash goggles. A face shield is recommended if there is a significant splash risk.Chemical-resistant gloves (Nitrile recommended).Chemical-resistant laboratory coat or apron over a standard lab coat.Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2]
Reaction Quenching and Work-up Chemical splash goggles and a face shield.Chemical-resistant gloves (Nitrile recommended). Consider double-gloving.Chemical-resistant laboratory coat or apron.All procedures should be performed within a certified chemical fume hood.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves (Nitrile recommended).Chemical-resistant laboratory coat.Not generally required if handling sealed waste containers.

Causality Behind PPE Choices:

  • Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles to provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes, particularly during larger-scale operations.

  • Hand Protection: Nitrile gloves offer good resistance to a broad range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.

  • Body Protection: A laboratory coat is the minimum requirement to protect against incidental contact. For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: Handling the solid form of the compound can generate dust, which may cause respiratory irritation.[1][4][5] Therefore, performing these tasks within a chemical fume hood is the primary engineering control. If a hood is unavailable, a properly fitted N95 respirator should be used to minimize inhalation exposure.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow is essential to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling 1-(4-Iodo-piperidin-1-yl)-ethanone from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for 1-(4-Iodo-piperidin-1-yl)-ethanone cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS of Analogous Compounds B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh Solid Compound C->D Proceed with caution E Prepare Solution D->E F Perform Reaction E->F G Quench Reaction & Work-up F->G Reaction complete H Segregate & Label Waste G->H I Decontaminate Work Area G->I K Dispose of Hazardous Waste H->K J Doff PPE Correctly I->J J->K Final step

Caption: A logical workflow for the safe handling of 1-(4-Iodo-piperidin-1-yl)-ethanone.

Step-by-Step Methodologies

1. Preparation:

  • Review Safety Information: Before beginning any work, thoroughly review the safety data for structurally similar compounds.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, plastic-backed paper.

2. Handling:

  • Weighing: Carefully weigh the solid compound in the fume hood to minimize dust generation.

  • Solution Preparation: Add the solid to the solvent slowly and stir to dissolve. Avoid splashing.

  • Reaction: Conduct the reaction within the fume hood, ensuring proper ventilation.

3. Cleanup and Disposal:

  • Quenching and Work-up: Carefully quench the reaction and perform any necessary extractions or purifications within the fume hood.

  • Waste Segregation: Collect all waste materials, including contaminated gloves, pipette tips, and absorbent paper, in a designated hazardous waste container.[1]

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name.

  • Decontamination: Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by your lab coat and eye protection.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your PPE.[1]

  • Waste Disposal: Dispose of the sealed hazardous waste container according to your institution's hazardous waste management guidelines.[1] Do not pour any waste down the drain.

Emergency Procedures: Be Prepared

In Case of Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

In Case of a Spill:

  • Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal as hazardous waste.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle 1-(4-Iodo-piperidin-1-yl)-ethanone, fostering a culture of safety and scientific excellence within the laboratory.

References

  • 4 - SAFETY DATA SHEET. (2025, December 21).
  • SAFETY DATA SHEET. (2019, January 21).
  • Safety Data Sheet - Angene Chemical. (2024, April 17).
  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 25).
  • Safety Data Sheet - Cayman Chemical. (2025, August 18).
  • Material Safety Data Sheet. (2009, August 6).
  • 1-(4-Iodophenyl)ethan-1-one | C8H7IO | CID 72869 - PubChem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.